molecular formula C14H9NO2 B142849 4'-Cyano-biphenyl-3-carboxylic acid CAS No. 149506-93-4

4'-Cyano-biphenyl-3-carboxylic acid

Cat. No.: B142849
CAS No.: 149506-93-4
M. Wt: 223.23 g/mol
InChI Key: WLUGFHVTVXLVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Cyano-biphenyl-3-carboxylic acid is a high-value biphenyl derivative serving as a key synthetic intermediate in advanced medicinal chemistry and drug discovery research. Its molecular architecture, featuring a carboxylic acid on one phenyl ring and a cyano group on the other, makes it a versatile precursor for the synthesis of complex small molecule libraries. These libraries are pivotal for screening against various biological targets, particularly in oncology. Biphenyl carboxylic acid scaffolds have demonstrated significant promise as anticancer agents, with research showing their efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The compound's utility extends to materials science, where it can function as a building block for fluorescent layers in organic light-emitting diodes (OLEDs) and other advanced materials . The integration of this biphenyl core into research programs enables the exploration of structure-activity relationships and the development of novel therapeutic candidates with potential activity against estrogen receptor-alpha (ERα), a key target in breast cancer progression .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUGFHVTVXLVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374090
Record name 4'-Cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149506-93-4
Record name 4'-Cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149506-93-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4'-Cyano-biphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 4'-cyano-biphenyl-3-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document details the preparation of key starting materials and the final coupling step, presenting quantitative data in structured tables, in-depth experimental protocols, and visual diagrams of the synthetic workflow.

Overview of the Synthetic Pathway

The principal route for the synthesis of this compound involves the Suzuki-Miyaura coupling of two key intermediates: (4-cyanophenyl)boronic acid and a 3-halobenzoic acid derivative . The most direct approach utilizes 3-bromobenzoic acid. An alternative, often employed to improve solubility and reactivity in the coupling step, involves the use of methyl 3-bromobenzoate, followed by a final hydrolysis step to yield the desired carboxylic acid.

The overall synthetic strategy is outlined below:

Synthesis_Overview cluster_precursors Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling & Final Product Formation A 1-Bromo-3,5-dimethylbenzene B 3-Bromo-5-methylbenzoic Acid A->B KMnO4 Oxidation E 3-Bromobenzoic Acid B->E Alternative Starting Material C 4-Bromobenzonitrile D (4-Cyanophenyl)boronic Acid C->D 1. n-BuLi 2. B(OMe)3 3. H+ F This compound D->F E->F

Figure 1: Overview of the primary synthetic routes to this compound.

Synthesis of Precursors

Synthesis of 3-Bromo-5-methylbenzoic Acid

This intermediate can be prepared by the oxidation of one of the methyl groups of 1-bromo-3,5-dimethylbenzene using a strong oxidizing agent such as potassium permanganate (KMnO₄).

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
1-Bromo-3,5-dimethylbenzene185.060.0811.0
Potassium Permanganate (KMnO₄)158.030.1622.0
Pyridine79.10-Solvent
Water18.02-Solvent

Table 1: Quantitative data for the synthesis of 3-bromo-5-methylbenzoic acid.

Experimental Protocol: Oxidation of 1-Bromo-3,5-dimethylbenzene

  • A mixture of 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol) in pyridine (133 mL) and water (83 mL) is heated to 80°C.

  • Potassium permanganate (25.6 g, 162 mmol) is added in portions over a period of 45 minutes.

  • After the addition is complete, the reaction mixture is maintained at 80°C for an additional 1.5 hours.

  • The hot solution is then filtered to remove manganese dioxide.

  • The filtrate is acidified with concentrated hydrochloric acid.

  • The aqueous solution is extracted with ethyl acetate.

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield 3-bromo-5-methylbenzoic acid. A typical reported yield is around 60%.

Synthesis of (4-Cyanophenyl)boronic Acid

This key boronic acid derivative is synthesized from 4-bromobenzonitrile via a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
4-Bromobenzonitrile182.020.501.0
n-Butyllithium (n-BuLi)64.060.5671.13
Trimethyl borate103.910.781.56
Tetrahydrofuran (THF)72.11-Solvent

Table 2: Quantitative data for the synthesis of (4-cyanophenyl)boronic acid.

Experimental Protocol: Synthesis of (4-Cyanophenyl)boronic Acid

  • 4-Bromobenzonitrile (91 g, 0.50 mol) is dissolved in anhydrous tetrahydrofuran (THF) (1.1 L) at room temperature.

  • The solution is cooled to -100°C.

  • A 1.6 M solution of n-butyllithium in hexane (355 mL, 0.567 mol) is added slowly over 15 minutes, maintaining the internal temperature between -105°C and -93°C.

  • Trimethyl borate (81 g, 0.78 mol) is then added to the reaction mixture.

  • The reaction mixture is allowed to slowly warm to room temperature.

  • Upon completion of the reaction, the mixture is acidified to pH 2.2 with 4N HCl.

  • The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

  • The crude solid is purified by dissolving in 1N NaOH, washing with an organic solvent, re-acidifying the aqueous phase to pH 2.2 with 4N HCl, and extracting the product. The combined organic extracts are concentrated to give 4-cyanophenylboronic acid. A reported yield for this procedure is approximately 59.9%.

Suzuki-Miyaura Cross-Coupling and Product Formation

The central step in this synthesis is the palladium-catalyzed cross-coupling of 3-bromobenzoic acid with (4-cyanophenyl)boronic acid. To avoid potential complications with the free carboxylic acid, the reaction can be performed on the corresponding methyl ester, followed by hydrolysis.

Suzuki_Coupling reactant1 3-Bromobenzoic Acid or Methyl 3-Bromobenzoate product This compound or Methyl 4'-Cyano-biphenyl-3-carboxylate reactant1->product reactant2 (4-Cyanophenyl)boronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) catalyst->product base Base (e.g., K2CO3, Na2CO3) base->product solvent Solvent (e.g., Toluene/Water, Dioxane/Water) solvent->product

Figure 2: Key components of the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling of Methyl 3-Bromobenzoate and (4-Cyanophenyl)boronic Acid
Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
Methyl 3-Bromobenzoate215.041.01.0
(4-Cyanophenyl)boronic Acid146.941.21.2
Palladium Catalyst (e.g., Pd(PPh₃)₄)1155.570.03-0.050.03-0.05
Base (e.g., K₂CO₃)138.212.0-3.02.0-3.0
Solvent System---

Table 3: Representative quantitative data for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • In a round-bottom flask, combine methyl 3-bromobenzoate (1.0 mmol), (4-cyanophenyl)boronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol), and a base like potassium carbonate (2.0-3.0 mmol).

  • Add a degassed solvent system, for example, a mixture of toluene and water or dioxane and water.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, methyl 4'-cyano-biphenyl-3-carboxylate, is purified by column chromatography on silica gel.

Hydrolysis of Methyl 4'-Cyano-biphenyl-3-carboxylate

The final step, if starting from the methyl ester, is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally irreversible.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
Methyl 4'-Cyano-biphenyl-3-carboxylate237.251.01.0
Sodium Hydroxide (NaOH)40.001.5-2.01.5-2.0
Methanol/Water--Solvent

Table 4: Quantitative data for the hydrolysis of the methyl ester.

Experimental Protocol: Saponification of the Methyl Ester

  • Dissolve methyl 4'-cyano-biphenyl-3-carboxylate in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (1.5-2.0 equivalents).

  • Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain this compound.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that reaction conditions may require optimization based on the specific scale and purity requirements of their application.

A Technical Guide to the Suzuki Coupling Synthesis of 4'-Cyano-biphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4'-Cyano-biphenyl-3-carboxylic acid via the Suzuki-Miyaura cross-coupling reaction. This biphenyl scaffold is a valuable building block in medicinal chemistry and materials science. This document provides detailed experimental protocols, a summary of relevant quantitative data from analogous reactions, and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd2_intermediate->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

While specific data for the synthesis of this compound is not extensively published, the following table summarizes yields for the Suzuki coupling of 3-bromobenzoic acid with various arylboronic acids under aqueous conditions, providing an expected range of efficiency for this transformation.[4]

EntryArylboronic Acid PartnerProductYield (%)
1Phenylboronic acidBiphenyl-3-carboxylic acid95
24-Methylphenylboronic acid4'-Methyl-biphenyl-3-carboxylic acid92
34-Methoxyphenylboronic acid4'-Methoxy-biphenyl-3-carboxylic acid99
44-Fluorophenylboronic acid4'-Fluoro-biphenyl-3-carboxylic acid89

Experimental Protocols

Two detailed protocols for the Suzuki coupling reaction are provided below. Protocol 1 describes a general method in an aqueous medium at room temperature, which is environmentally benign. Protocol 2 outlines a procedure using a classic organic solvent system with heating.

Protocol 1: Aqueous Room Temperature Suzuki Coupling

This protocol is adapted from a highly efficient and green method utilizing water as the solvent.[4][5]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 201.0 mg)

  • 4-Cyanophenylboronic acid (1.2 mmol, 176.3 mg)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%, ~2.9 mg) or a similar water-soluble palladium catalyst

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • Distilled water (5.0 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid, 4-cyanophenylboronic acid, the palladium catalyst, and potassium carbonate.

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 to 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, a precipitate of the product will form.

  • Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Suzuki Coupling in an Organic/Aqueous System

This protocol is a more traditional approach that may be necessary for less reactive substrates.[4]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 201.0 mg)

  • 4-Cyanophenylboronic acid (1.2 mmol, 176.3 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%, 4.5 mg)

  • Triphenylphosphine (PPh₃) (4 mol%, 10.5 mg) or a suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 212.0 mg)

  • Toluene (8 mL)

  • Water (2 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3-bromobenzoic acid, 4-cyanophenylboronic acid, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvents (toluene and water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualization: Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start setup Reaction Setup: Combine Reactants, Catalyst, Base, and Solvent start->setup reaction Reaction: Stir at specified temperature setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Extraction and Washing monitor->workup Complete purification Purification: Column Chromatography or Recrystallization workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end End Product characterization->end

Caption: General experimental workflow for Suzuki coupling synthesis.

References

Spectroscopic Characterization of 4'-Cyano-biphenyl-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides a detailed overview of the spectroscopic characterization of 4'-Cyano-biphenyl-3-carboxylic acid. The document outlines the predicted Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data for the compound. Detailed experimental protocols for acquiring this data are provided for researchers in drug development and materials science. Furthermore, a logical workflow for the spectroscopic analysis process is visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a bifunctional organic molecule featuring a biphenyl backbone, a nitrile group (-C≡N), and a carboxylic acid group (-COOH). This unique combination of functional groups makes it a valuable building block in the synthesis of liquid crystals, polymers, and pharmaceutical intermediates. Accurate spectroscopic characterization is critical for verifying the identity, purity, and structure of this compound in any research or development setting. This guide provides an in-depth summary of its expected spectroscopic signature.

Compound Details:

Property Value Reference
IUPAC Name 4'-(Cyano)biphenyl-3-carboxylic acid
CAS Number 149506-93-4
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol

| Chemical Structure | | |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is dominated by the characteristic vibrations of the carboxylic acid and nitrile functional groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3300 - 2500O-H StretchCarboxylic AcidBroad, Strong
~3100 - 3000C-H StretchAromaticMedium, Sharp
~2230C≡N StretchNitrileStrong, Sharp
~1710C=O StretchCarboxylic AcidStrong, Sharp
~1600, ~1450C=C StretchAromatic RingMedium to Strong
~1300C-O StretchCarboxylic AcidMedium
~920O-H BendCarboxylic AcidBroad, Medium
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern in the aromatic region due to the disubstituted biphenyl rings. The carboxylic acid proton will appear as a highly deshielded, broad singlet.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0Broad Singlet1H-COOH
8.0 - 8.5Multiplet4HAromatic Protons (ortho to COOH and CN)
7.6 - 7.9Multiplet4HRemaining Aromatic Protons
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Due to the lack of symmetry, all 14 carbon atoms in the molecule are expected to be chemically non-equivalent, resulting in 14 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~170C=O (Carboxylic Acid)
145 - 120Aromatic C-H and C-C
~118C≡N (Nitrile)
~110Aromatic C-CN
Mass Spectrometry (MS)

The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the compound.

m/zIonNotes
223.06[M]⁺Molecular Ion
206.06[M-OH]⁺Loss of hydroxyl radical
195.07[M-CO]⁺Loss of carbon monoxide
178.06[M-COOH]⁺Loss of carboxyl group
152.06[M-COOH, -CN]⁺Loss of carboxyl and cyano groups

Experimental Protocols

The following are standard methodologies for the spectroscopic analysis of solid organic compounds like this compound.

FTIR Spectroscopy Protocol
  • Sample Preparation: A small amount of the dried sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg, IR grade) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans are co-added to improve the signal-to-noise ratio.

    • Mode: Transmittance.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

Mass Spectrometry Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable. For high-resolution mass spectrometry (HRMS), Electrospray Ionization (ESI) is a common method.

  • Ionization: Electron Ionization (EI) is a standard technique for generating the mass spectrum, typically at 70 eV.

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Final Characterization Sample This compound Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Prepare for Ionization Sample->Prep_MS Acq_FTIR FTIR Spectrometer Prep_FTIR->Acq_FTIR Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_FTIR Identify Functional Groups Acq_FTIR->Analysis_FTIR Analysis_NMR Determine Proton & Carbon Environments Acq_NMR->Analysis_NMR Analysis_MS Confirm Molecular Weight & Formula Acq_MS->Analysis_MS Report Structure Verification & Purity Assessment Analysis_FTIR->Report Analysis_NMR->Report Analysis_MS->Report

Caption: Workflow for the Spectroscopic Characterization.

Structure_Elucidation cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_conclusion Conclusion FTIR FTIR: -COOH, -CN, Aromatic Func_Groups Functional Groups Confirmed FTIR->Func_Groups H_NMR 1H NMR: Aromatic & Acidic Protons Connectivity Proton-Carbon Skeleton Deduced H_NMR->Connectivity C_NMR 13C NMR: 14 Unique Carbons C_NMR->Connectivity MS MS: m/z = 223.06 Mol_Formula Formula C14H9NO2 Confirmed MS->Mol_Formula Structure Structure of this compound Elucidated Func_Groups->Structure Connectivity->Structure Mol_Formula->Structure

Caption: Logical Flow for Structure Elucidation from Spectra.

Conclusion

While experimental data is pending, this guide establishes a comprehensive predictive framework for the spectroscopic characterization of this compound. The predicted data from FTIR, NMR, and Mass Spectrometry are highly characteristic and, when taken together, should allow for unambiguous identification of the compound. The provided protocols offer standardized methods for data acquisition, ensuring that researchers can generate reliable and reproducible results. This technical guide serves as a foundational resource for scientists and professionals working with this versatile chemical compound.

An In-depth Technical Guide to the ¹H NMR Analysis of 4'-Cyano-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Cyano-biphenyl-3-carboxylic acid. The content herein is intended to serve as a comprehensive resource for the structural elucidation and analytical characterization of this and structurally related compounds.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the aromatic protons of this compound. These predictions are based on the analysis of structurally similar compounds, including 4-cyanobiphenyl and 3-biphenylcarboxylic acid, and take into account the electronic effects of the cyano and carboxylic acid functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.25t (triplet)~1.7
H-4~8.15ddd (doublet of doublet of doublets)~7.8, 1.7, 1.1
H-5~7.65t (triplet)~7.8
H-6~7.90ddd (doublet of doublet of doublets)~7.8, 1.7, 1.1
H-2', H-6'~7.80d (doublet)~8.5
H-3', H-5'~7.70d (doublet)~8.5
-COOH>12.0br s (broad singlet)-

Note: Predicted values are for a spectrum recorded in a solvent such as DMSO-d₆. The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Experimental Protocol for ¹H NMR Analysis

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the downfield shift of the acidic proton, which avoids overlap with other signals.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be applied to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube is at least 4 cm.

  • Standard: If quantitative analysis is required, a known amount of an internal standard can be added to the sample. For routine structural confirmation, an internal standard is not typically necessary as the residual solvent peak can be used for referencing.

2.2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution of the aromatic signals.

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument's field frequency is then locked onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.

  • Acquisition Parameters: Set the following typical parameters for a ¹H NMR experiment:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-14 ppm).

  • Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

2.3. Data Processing

  • Fourier Transform: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The exact chemical shift of each peak is identified.

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow for the assignment of proton signals in the ¹H NMR spectrum of this compound.

G Identify Solvent Peak Identify Solvent Peak Reference Spectrum Reference Spectrum Identify Solvent Peak->Reference Spectrum Identify COOH Proton Identify COOH Proton Reference Spectrum->Identify COOH Proton Identify Aromatic Region Identify Aromatic Region Identify COOH Proton->Identify Aromatic Region Analyze H-2 Analyze H-2 Identify Aromatic Region->Analyze H-2 Most Deshielded Singlet/Triplet Analyze H-2', H-6' Analyze H-2', H-6' Identify Aromatic Region->Analyze H-2', H-6' Downfield Doublets Analyze H-4, H-6 Analyze H-4, H-6 Analyze H-2->Analyze H-4, H-6 Meta Coupling Analyze H-5 Analyze H-5 Analyze H-4, H-6->Analyze H-5 Ortho Coupling Analyze H-3', H-5' Analyze H-3', H-5' Analyze H-2', H-6'->Analyze H-3', H-5'

Caption: Logical workflow for the assignment of ¹H NMR signals.

This structured approach, combining predictive data, a robust experimental protocol, and a clear analytical workflow, provides a solid foundation for the successful ¹H NMR analysis of this compound in a research and development setting.

An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 4'-Cyano-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 4'-Cyano-biphenyl-3-carboxylic acid. Due to the absence of publicly available experimental data for this specific compound, this document focuses on a predicted spectrum derived from established principles of NMR spectroscopy and chemical shift theory. This guide is intended to serve as a valuable reference for researchers working with similar molecular scaffolds.

Predicted 13C NMR Data

The 13C NMR spectrum of this compound is predicted to exhibit 13 distinct signals, corresponding to the 13 chemically non-equivalent carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each carbon, including hybridization, and the inductive and resonance effects of the cyano and carboxylic acid substituents. Quaternary carbons, those without directly attached protons, are expected to show signals of lower intensity.[1][2]

The predicted chemical shifts are summarized in the table below. The numbering of the carbon atoms corresponds to the chemical structure diagram.

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon TypeNotes
C1~142QuaternaryAttached to the second phenyl ring.
C2~129Tertiary (CH)
C3~131QuaternaryAttached to the carboxylic acid group.
C4~130Tertiary (CH)
C5~128Tertiary (CH)
C6~132Tertiary (CH)
C1'~145QuaternaryAttached to the first phenyl ring.
C2'~128Tertiary (CH)
C3'~133Tertiary (CH)
C4'~112QuaternaryAttached to the cyano group.
C5'~133Tertiary (CH)
C6'~128Tertiary (CH)
C=O~168QuaternaryCarboxylic acid carbonyl.[3]
C≡N~118QuaternaryNitrile carbon.[2]

Note: These are predicted values and may differ from experimental results.

Chemical Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the predicted 13C NMR data.

Figure 1. Chemical structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized experimental protocol for acquiring a 13C NMR spectrum of a small organic molecule such as this compound.

1. Sample Preparation:

  • Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent.

  • A common and effective solvent for this compound would be deuterated dimethyl sulfoxide (DMSO-d6) due to the presence of the carboxylic acid proton. Deuterated chloroform (CDCl3) could also be used, although the carboxylic acid proton may exchange with residual water.[1]

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup:

  • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments). Broadband decoupling is used to remove C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[4]

  • Pulse Program: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.

  • Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.[1]

  • Acquisition Time (AT): Typically around 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required compared to 1H NMR.[5] A typical range is from a few hundred to several thousand scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum. If the solvent is DMSO-d6, its residual peak appears at approximately 39.52 ppm. If CDCl3 is used, its residual peak is at approximately 77.16 ppm.[1][2] Tetramethylsilane (TMS) can be added as an internal standard and its signal is set to 0.0 ppm.

  • Integrate the peaks if relative intensities of non-quaternary carbons are of interest (note: standard 13C NMR is generally not quantitative for peak areas).

Logical Workflow for Spectrum Prediction

The prediction of the 13C NMR chemical shifts for this compound follows a logical workflow based on fundamental NMR principles.

workflow A Identify Molecular Structure (this compound) B Determine Unique Carbon Environments A->B C Identify Functional Groups (-COOH, -CN, Phenyl rings) B->C D Consult Chemical Shift Tables and Databases C->D F Predict Chemical Shifts for Each Carbon D->F E Analyze Substituent Effects (Inductive and Resonance) E->F G Tabulate Predicted Data F->G

Figure 2. Workflow for predicting 13C NMR chemical shifts.

This guide provides a foundational understanding of the expected 13C NMR spectrum of this compound. While the provided data is predictive, it serves as a robust starting point for spectral analysis and interpretation in the fields of chemical research and drug development. Experimental verification is recommended for definitive structural elucidation.

References

Mass Spectrometry of 4'-Cyano-biphenyl-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4'-Cyano-biphenyl-3-carboxylic acid, a molecule of interest in pharmaceutical and materials science research. The guide details theoretical fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI), offers detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents predicted quantitative data for key fragments. Visual diagrams of the fragmentation pathways and experimental workflows are included to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional organic molecule featuring a biphenyl backbone, a nitrile (-CN) group, and a carboxylic acid (-COOH) group. This unique combination of functional groups imparts specific chemical properties that are leveraged in various fields, including the development of novel pharmaceuticals and liquid crystals. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of this and related compounds. This guide outlines the expected mass spectrometric behavior of this compound and provides practical guidance for its analysis.

Molecular Structure:

  • Chemical Formula: C₁₄H₉NO₂[1]

  • Molecular Weight: 223.23 g/mol [1]

  • CAS Number: 149506-93-4[1]

Theoretical Fragmentation Patterns

The fragmentation of this compound in a mass spectrometer is dictated by its functional groups and the ionization technique employed. Aromatic systems like biphenyl tend to be stable, often resulting in a prominent molecular ion peak.[2][3] The carboxylic acid and cyano groups, however, provide specific sites for characteristic cleavages.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[4][5][6][7][8] The resulting mass spectrum provides a detailed fingerprint of the molecule's structure. For this compound, the molecular ion (M⁺˙) at m/z 223 is expected to be observed. Key fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH).[9][10][11][12] The nitrile group can be lost as a cyano radical (•CN) or as hydrogen cyanide (HCN).[2]

Predicted Major Fragments under EI:

m/z Proposed Fragment Identity Neutral Loss
223[C₁₄H₉NO₂]⁺˙ (Molecular Ion)-
206[M - OH]⁺•OH (17 Da)
178[M - COOH]⁺•COOH (45 Da)
197[M - CN]⁺•CN (26 Da)
152[Biphenyl]⁺˙C₂HNO₂ (71 Da)

Below is a proposed fragmentation pathway for this compound under Electron Ionization.

G M [C₁₄H₉NO₂]⁺˙ m/z = 223 (Molecular Ion) F1 [C₁₄H₈NO]⁺ m/z = 206 M->F1 - •OH F2 [C₁₃H₉N]⁺ m/z = 178 M->F2 - •COOH F3 [C₁₃H₉O₂]⁺ m/z = 197 M->F3 - •CN F4 [C₁₂H₈]⁺˙ m/z = 152 F2->F4 - HCN

Proposed EI Fragmentation Pathway
Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization is a "soft" ionization technique, ideal for polar and thermally labile molecules.[5][13] For carboxylic acids, ESI is typically performed in negative ion mode, leading to the formation of a deprotonated molecule [M-H]⁻.[14][15] Collision-induced dissociation (CID) of this precursor ion can then be used to obtain structural information. A common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂).[14]

Predicted Major Ions under Negative Mode ESI-MS/MS:

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss
222 ([M-H]⁻)178CO₂ (44 Da)
222 ([M-H]⁻)196CN radical and H atom (26 Da)

The following diagram illustrates the logical flow of an ESI-MS/MS experiment for this compound.

G cluster_source Ion Source (ESI-) cluster_ms1 Q1 - Mass Selection cluster_cid q2 - Collision Cell cluster_ms2 Q3 - Mass Analysis A This compound (in solution) B [M-H]⁻ m/z = 222 A->B Deprotonation C Isolate Precursor Ion [M-H]⁻ at m/z 222 B->C D Collision-Induced Dissociation C->D E [M-H-CO₂]⁻ m/z = 178 D->E - CO₂ F Other Fragments D->F

ESI-MS/MS Workflow

Experimental Protocols

The choice between GC-MS and LC-MS for the analysis of this compound depends on the sample matrix and the goals of the analysis. Due to its polarity and relatively low volatility, LC-MS is generally the preferred method. However, with appropriate derivatization, GC-MS can also be a powerful tool.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol outlines a general approach for the analysis of this compound using a standard reverse-phase LC system coupled to a mass spectrometer with an ESI source.

3.1.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create calibration standards. A typical concentration range for analysis is 10 ng/mL to 1000 ng/mL.

  • Matrix Samples: For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[3][12]

3.1.2. LC-MS Parameters

Parameter Condition
LC Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Acetic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Nebulizer Pressure 40 psi
Scan Mode Full Scan (m/z 50-300) and/or MS/MS of m/z 222
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Direct analysis of carboxylic acids by GC-MS is often challenging due to their polarity and low volatility.[16][17] Derivatization to form a more volatile ester or silyl ether is typically required.[2][16][17]

3.2.1. Derivatization (Esterification with BF₃/Methanol)

  • Sample Preparation: Aliquot a known amount of the sample (e.g., 100 µL of a solution) into a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Reagent Addition: Add 200 µL of 14% Boron Trifluoride in Methanol.

  • Reaction: Cap the vial and heat at 60 °C for 30 minutes.

  • Extraction: After cooling, add 500 µL of hexane and 200 µL of saturated sodium chloride solution. Vortex and centrifuge.

  • Analysis: Transfer the upper hexane layer containing the methyl ester derivative to a GC vial for analysis.

3.2.2. GC-MS Parameters

Parameter Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Scan Mode Full Scan (m/z 40-400)

The following diagram illustrates a typical workflow for GC-MS analysis involving derivatization.

G A Sample containing This compound B Evaporate to Dryness A->B C Add Derivatization Reagent (e.g., BF₃/Methanol) B->C D Heat at 60°C C->D E Liquid-Liquid Extraction D->E F Inject into GC-MS E->F G Data Analysis F->G

GC-MS Analysis Workflow with Derivatization

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation patterns under both EI and ESI conditions offer a basis for structural confirmation. The detailed LC-MS and GC-MS protocols serve as a starting point for method development, which should be optimized based on the specific instrumentation and analytical requirements. The combination of theoretical knowledge and practical experimental guidance presented here is intended to support researchers in the successful analysis of this and structurally related compounds.

References

Crystal Structure Analysis of 4'-Cyano-biphenyl-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the latest searches of prominent crystallographic databases, a complete, publicly available crystal structure determination for 4'-Cyano-biphenyl-3-carboxylic acid could not be located. This technical guide will therefore present a comprehensive crystal structure analysis of a closely related and structurally significant compound: 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate . The methodologies and data presented herein serve as a detailed, illustrative example of the crystallographic analysis pipeline relevant to this class of cyanobiphenyl derivatives.

This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth data and experimental protocols to facilitate understanding of the solid-state structure and intermolecular interactions of cyanobiphenyl compounds.

Introduction to Cyanobiphenyl Scaffolds

Cyanobiphenyl derivatives are a class of organic molecules that have garnered significant interest in materials science and medicinal chemistry. Their rigid, aromatic core, combined with the polar cyano group, imparts unique electronic and self-assembly properties. In the context of drug discovery, the biphenyl scaffold is a common pharmacophore, and understanding its three-dimensional structure is crucial for rational drug design and the development of structure-activity relationships. X-ray crystallography remains the definitive method for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into molecular conformation, packing, and non-covalent interactions.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, crystallization, and structural determination of the illustrative compound, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.[1][2][3]

Synthesis and Crystallization

A mixture of 3-(benzyloxy)benzoic acid (1 equivalent, 0.228 g) and 4′-hydroxy-[1,1′-biphenyl]-4-carbonitrile (1 equivalent, 0.195 g) was prepared. To this, dicyclohexylcarbodiimide (1.2 equivalents) and a catalytic amount of dimethylaminopyrimidine were added. The reaction mixture was stirred in dry dichloromethane at room temperature overnight.[1]

Following the completion of the reaction, the resulting product mass was purified using column chromatography with silica gel and chloroform as the eluent. The crude product was then recrystallized from a chloroform solution to yield colorless, block-like single crystals suitable for X-ray diffraction analysis.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data for the single crystal was collected on a diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structure was solved and refined using established crystallographic software packages.

Data Presentation: Crystallographic Information

The quantitative data obtained from the crystal structure analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate is summarized in the following tables.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₂₇H₁₉NO₃
Formula Weight405.43
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.4289 (10)
b (Å)9.6739 (9)
c (Å)11.8384 (13)
β (°)108.385 (4)
Volume (ų)1023.3 (2)
Z2
Calculated Density (Mg m⁻³)1.317
Absorption Coefficient (mm⁻¹)0.086
F(000)424
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.115
R indices (all data)R₁ = 0.059, wR₂ = 0.123

Data sourced from the crystallographic study of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.[1][2][3]

Table 2: Selected Bond Lengths (Å)
BondLength (Å)BondLength (Å)
O1—C141.362 (3)C8—C131.391 (3)
O2—C141.206 (3)C9—C101.385 (3)
O3—C171.370 (3)C10—C111.384 (3)
O3—C211.450 (3)C11—C121.387 (3)
N1—C11.141 (3)C12—C131.388 (3)
C1—C21.442 (3)C14—C151.485 (3)
C2—C71.392 (3)C15—C201.391 (3)
C4—C51.386 (3)C18—C191.381 (4)
C7—C81.486 (3)C22—C271.383 (4)

Values represent a selection of key bond lengths from the refined crystal structure.[3]

Table 3: Selected Bond Angles (°)
AngleDegree (°)AngleDegree (°)
C17—O3—C21117.7 (2)C10—C11—C12120.1 (2)
N1—C1—C2178.9 (3)C7—C12—C11121.2 (2)
C3—C2—C7121.1 (2)C8—C13—C12120.9 (2)
C6—C5—C8121.0 (2)O2—C14—O1123.1 (2)
C5—C8—C13121.3 (2)O2—C14—C15125.4 (2)
C5—C8—C9121.2 (2)O1—C14—C15111.5 (2)
C13—C8—C9117.5 (2)C16—C15—C20118.6 (2)

Values represent a selection of key bond angles from the refined crystal structure.[3]

Structural Commentary

In the crystal structure of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, the dihedral angle between the two aromatic rings of the biphenyl unit is 38.14 (2)°.[1][2][3] This twist is a common feature in biphenyl systems and is a result of steric hindrance between the ortho-hydrogens on adjacent rings. The molecule exhibits a C—O—C—C torsion angle in the benzyloxy benzene fragment of 179.1 (2)°, indicating a nearly anti-periplanar conformation.[1][2]

The crystal packing is stabilized by a network of weak intermolecular interactions. Notably, a C—H⋯O interaction links molecules into chains propagating along the[4] direction.[1][2] Additionally, C—H⋯π and π–π stacking interactions contribute to the overall stability of the crystal lattice, with a centroid-to-centroid distance of 3.9282 (19) Å between stacked aromatic rings.[1][3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of a cyanobiphenyl compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis Reactants 3-(benzyloxy)benzoic acid + 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile Reaction Stirring in DCM with DCC/DMAP (Room Temperature, Overnight) Reactants->Reaction Purification Column Chromatography (Silica Gel, Chloroform) Reaction->Purification Recrystallization Recrystallization from Chloroform Solution Purification->Recrystallization SingleCrystal Formation of Colorless Block-like Single Crystals Recrystallization->SingleCrystal DataCollection X-ray Data Collection (Mo Kα radiation) SingleCrystal->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement (Full-matrix least-squares on F²) StructureSolution->StructureRefinement FinalStructure Final Structural Model & Crystallographic Data StructureRefinement->FinalStructure

Caption: Experimental workflow from synthesis to crystal structure determination.

Signaling Pathways

No established signaling pathways or specific biological targets directly modulated by this compound or the illustrative compound 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate were identified in the reviewed literature. Therefore, a signaling pathway diagram is not applicable at this time. The primary characterization of these compounds in the provided context is focused on their chemical synthesis and solid-state structural properties.

Conclusion

While the specific crystal structure of this compound is not currently available in public databases, a detailed analysis of the closely related compound 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate provides significant insight into the structural characteristics of this molecular class. The experimental protocols and data presented offer a robust framework for researchers working on the synthesis and crystallographic analysis of similar cyanobiphenyl derivatives. The study of such structures is fundamental to understanding their physicochemical properties and potential applications in materials science and medicinal chemistry.

References

Technical Guide: Physicochemical Properties of 4'-Cyano-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4'-Cyano-biphenyl-3-carboxylic acid, a biochemical compound relevant to proteomics and drug discovery research. This document summarizes key data, outlines general experimental protocols for property determination, and presents a logical workflow for physicochemical characterization.

Core Physicochemical Data

This compound is identified by the CAS Number 149506-93-4.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 149506-93-4[1]
Molecular Formula C₁₄H₉NO₂[1][2]
Molecular Weight 223.23 g/mol [1][2]
Appearance White to off-white solid[3] (for isomer)
Storage Sealed in dry, Room Temperature[3] (for isomer)

Note: Data for appearance and storage conditions are based on the closely related isomer, 4'-Cyano-biphenyl-4-carboxylic acid, and are provided for general guidance.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a compound like this compound are crucial for reproducible research. Below are generalized, standard methodologies for key parameters.

Melting Point Determination (Capillary Method)
  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. This method involves heating a small sample in a capillary tube at a controlled rate.

  • Methodology:

    • A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

    • The capillary tube is placed in a melting point apparatus, often with a heated oil bath or metal block, alongside a calibrated thermometer.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Solubility Assessment (Shake-Flask Method)
  • Principle: This method determines the saturation concentration of a compound in a specific solvent. Carboxylic acids are generally soluble in organic solvents, with solubility in aqueous solutions decreasing as the carbon chain length increases.[4]

  • Methodology:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered or centrifuged to remove undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration)
  • Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the acid is 50% ionized. Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added.

  • Methodology:

    • A precise amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualization of Characterization Workflow

The following diagram illustrates a standard workflow for the physicochemical characterization of a novel chemical compound, from initial synthesis to final data analysis.

G Physicochemical Characterization Workflow cluster_synthesis Synthesis & Purification cluster_id Structural Identification cluster_props Property Determination cluster_analysis Data Analysis & Reporting synthesis Compound Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry nmr->ms ftir FT-IR Spectroscopy ms->ftir mp Melting Point ftir->mp sol Solubility mp->sol pka pKa sol->pka logp LogP pka->logp analysis Data Compilation & Analysis logp->analysis report Technical Report & Datasheet Generation analysis->report

Caption: A logical workflow for the synthesis, purification, identification, and physicochemical property determination of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4'-Cyano-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 4'-Cyano-biphenyl-3-carboxylic acid, a key consideration for its potential development as a pharmaceutical agent. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established experimental protocols and data presentation formats that are critical for its physicochemical characterization.

Physicochemical Properties

This compound is a biphenyl derivative containing both a cyano and a carboxylic acid functional group.[1][2] These functional groups are anticipated to significantly influence its solubility, stability, and potential biological activity.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₉NO₂[1][2]
Molecular Weight223.23 g/mol [1][2]
AppearanceWhite to off-white solid (predicted)-
pKa (predicted)~4-

Note: Predicted values are based on the chemical structure and require experimental verification.

Solubility Assessment

A thorough understanding of the solubility of this compound in various solvents and conditions is fundamental for formulation development, bioavailability, and in-vitro assay design.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.

Materials:

  • This compound

  • Solvents: Purified Water, Methanol, Ethanol, Acetonitrile, Acetone, Phosphate Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0.

  • Shaking incubator or orbital shaker with temperature control

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid should be clearly visible.

    • Prepare separate sets of vials for each temperature to be studied (e.g., 25 °C and 37 °C).

  • Equilibration:

    • Place the vials in a shaking incubator set at the desired temperature.

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Quantification:

    • Analyze the diluted samples by a validated HPLC-UV method (see Section 4.1 for a general method).

    • Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

    • Calculate the original solubility in each solvent, taking into account the dilution factor.

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table.

Table 2: Illustrative Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)
Purified Water25DataData
Purified Water37DataData
Methanol25DataData
Ethanol25DataData
Acetonitrile25DataData
Acetone25DataData
PBS (pH 5.0)37DataData
PBS (pH 7.4)37DataData
PBS (pH 9.0)37DataData

Note: "Data" indicates where experimentally determined values should be placed.

pH-Solubility Profile

The carboxylic acid moiety suggests that the solubility of this compound will be pH-dependent.

Experimental Workflow for pH-Solubility Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Weigh Compound add_compound Add Excess Compound to Buffers start->add_compound buffers Prepare Buffers (pH 2-10) buffers->add_compound equilibrate Equilibrate (24-48h at 37°C) add_compound->equilibrate filter Filter Supernatant equilibrate->filter dilute Dilute for Analysis filter->dilute hplc HPLC-UV Analysis dilute->hplc quantify Quantify vs. Standard Curve hplc->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for determining the pH-solubility profile.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Temperature-controlled ovens

  • Photostability chamber with controlled light and UV exposure

  • HPLC-UV/DAD or HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Heat the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Keep the solutions at room temperature and at an elevated temperature (e.g., 40-60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Keep the solutions at room temperature for a defined period, protected from light.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C, 100 °C) for a defined period. Also, expose a solution of the compound to heat.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Section 4.1). Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products. An HPLC-MS system is highly recommended for the identification of degradation products.

Data Presentation:

Summarize the results of the forced degradation studies in a table.

Table 3: Illustrative Forced Degradation Results for this compound

Stress ConditionTime (hours)% Assay of Parent% DegradationNumber of DegradantsMajor Degradant RRT
0.1 M HCl (60 °C)24DataDataDataData
1 M NaOH (RT)12DataDataDataData
3% H₂O₂ (RT)24DataDataDataData
Thermal (80 °C, solid)48DataDataDataData
Photolytic (ICH Q1B)-DataDataDataData

Note: "Data" indicates where experimentally determined values should be placed. RRT = Relative Retention Time.

Logical Flow for Stability Assessment

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_identification Identification acid Acid Hydrolysis hplc_pda HPLC-PDA Analysis acid->hplc_pda base Base Hydrolysis base->hplc_pda oxidation Oxidation oxidation->hplc_pda thermal Thermal thermal->hplc_pda photo Photolytic photo->hplc_pda peak_purity Peak Purity Assessment hplc_pda->peak_purity degradant_profile Degradant Profiling hplc_pda->degradant_profile lcms LC-MS Analysis degradant_profile->lcms structure_elucidation Structure Elucidation lcms->structure_elucidation pathway Propose Degradation Pathway structure_elucidation->pathway

Caption: Logical workflow for forced degradation studies.

Analytical Methodology

A robust and validated analytical method is crucial for the accurate quantification of this compound in solubility and stability samples.

Proposed Stability-Indicating HPLC Method

Objective: To develop a reversed-phase HPLC method for the separation and quantification of this compound from its potential process impurities and degradation products.

Table 4: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Diluent Acetonitrile:Water (50:50, v/v)

Note: This is a starting method and may require optimization for specific degradation products.

Potential Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been reported, compounds with similar structural motifs, such as biphenyls and carboxylic acids, have been shown to interact with various biological targets. For instance, some carboxylic acids are known to modulate pathways involved in inflammation and metabolism. Further research, such as in-vitro screening against a panel of kinases or nuclear receptors, would be necessary to elucidate any potential biological activity and signaling pathway modulation.

Hypothetical Signaling Pathway Interaction

G compound This compound receptor Hypothetical Receptor (e.g., Kinase, GPCR, Nuclear Receptor) compound->receptor Binding pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->pathway Activation/Inhibition response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) pathway->response

References

An In-depth Technical Guide to the Thermal Properties of Cyanobiphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of cyanobiphenyl carboxylic acids, a class of molecules with significant potential in materials science and drug delivery systems. Their unique liquid crystalline behavior, driven by molecular structure and intermolecular interactions, is critical to their function and application. This document details the experimental methodologies used to characterize their thermal behavior and presents available quantitative data to inform further research and development.

Introduction to Cyanobiphenyl Carboxylic Acids

Cyanobiphenyl carboxylic acids are calamitic (rod-shaped) molecules that exhibit liquid crystal phases. Their structure, consisting of a rigid biphenyl core, a polar cyano (-CN) group, and a carboxylic acid (-COOH) group, imparts a unique combination of properties. The rigid core and polar groups promote the long-range orientational order characteristic of liquid crystals, while the carboxylic acid moiety allows for hydrogen bonding, which can significantly influence the thermal stability and phase behavior of these materials. The interplay of these structural features leads to the formation of various mesophases, such as nematic and smectic phases, over specific temperature ranges.

Thermal Analysis Techniques: Experimental Protocols

The characterization of the thermal properties of cyanobiphenyl carboxylic acids relies on a suite of analytical techniques. The most critical of these are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting from a solid to a liquid crystal phase or clearing from a liquid crystal to an isotropic liquid, are accompanied by endothermic or exothermic events that are detected by the instrument.[1]

Detailed Methodology:

  • Sample Preparation: A small amount of the cyanobiphenyl carboxylic acid sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves:

    • Heating from a sub-ambient temperature (e.g., 0°C) to a temperature well above the clearing point (e.g., 200°C) at a constant rate (e.g., 10°C/min).

    • Holding at the high temperature for a short period (e.g., 2-5 minutes) to ensure complete melting and to erase any thermal history.

    • Cooling back to the starting temperature at the same rate.

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine:

    • Transition Temperatures (°C): The onset or peak of an endothermic or exothermic event corresponds to a phase transition.

    • Enthalpy of Transition (ΔH, J/g or kJ/mol): The area under the transition peak is integrated to quantify the heat absorbed or released during the transition.

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of the compounds by measuring changes in mass as a function of temperature.

Principle: TGA records the mass of a sample as it is heated in a controlled atmosphere. A loss in mass indicates decomposition of the material.

Detailed Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA furnace is purged with an inert (e.g., nitrogen) or reactive (e.g., air) gas at a constant flow rate.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition, which is a measure of the material's thermal stability.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification and characterization of liquid crystal phases.

Principle: Liquid crystal phases are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence results in characteristic textures that are unique to each type of liquid crystal phase (e.g., nematic, smectic A, smectic C).[2]

Detailed Methodology:

  • Sample Preparation: A small amount of the cyanobiphenyl carboxylic acid is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating and Cooling: The slide is placed on a hot stage, which allows for precise control of the sample temperature.

  • Observation: The sample is observed through the polarized light microscope as it is heated and cooled.

  • Phase Identification: The different liquid crystal phases are identified by their characteristic optical textures. For example, the nematic phase often exhibits a "schlieren" or "threaded" texture.

Quantitative Thermal Data

For context, the table below presents data for a related series of 4-(4-alkyloxyphenylazo) benzoic acids, which also feature a carboxylic acid group and exhibit liquid crystalline behavior. This data illustrates the typical range of transition temperatures and the types of phases observed.

Compound (n = alkyl chain length)Melting Point (°C)Clearing Point (°C)Mesophase(s)
n = 6196230Nematic, Smectic
n = 7190228Nematic, Smectic
n = 8186225Nematic, Smectic
n = 9180220Nematic, Smectic
n = 10175215Nematic, Smectic
n = 18237-Smectic

Data adapted from a study on 4-(4-alkyloxyphenylazo) benzoic acids.[4]

Visualizing Experimental Workflows

To further clarify the relationships between the characterization techniques and the analysis of cyanobiphenyl carboxylic acids, the following diagrams illustrate the typical experimental workflows.

Experimental_Workflow_for_Thermal_Analysis cluster_synthesis Material Preparation cluster_characterization Thermal Characterization cluster_data Data Analysis Synthesis Synthesis of Cyanobiphenyl Carboxylic Acid Purification Purification Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA POM Polarized Optical Microscopy (POM) Purification->POM Phase_Transitions Phase Transition Temperatures & Enthalpies DSC->Phase_Transitions Thermal_Stability Thermal Stability (Decomposition Temp.) TGA->Thermal_Stability Phase_Identification Mesophase Identification (Textures) POM->Phase_Identification

Caption: Workflow for the thermal analysis of cyanobiphenyl carboxylic acids.

Logical_Relationship_of_Phases Solid Crystalline Solid Smectic Smectic Phase Solid->Smectic Heating (Melting) Smectic->Solid Cooling (Crystallization) Nematic Nematic Phase Smectic->Nematic Heating Nematic->Smectic Cooling Isotropic Isotropic Liquid Nematic->Isotropic Heating (Clearing) Isotropic->Nematic Cooling

Caption: Logical relationship of phases during heating and cooling cycles.

Conclusion

The thermal properties of cyanobiphenyl carboxylic acids are a critical aspect of their potential applications in advanced materials and drug delivery. The combination of a rigid, polar core with the hydrogen-bonding capability of the carboxylic acid group gives rise to a rich variety of liquid crystalline behaviors. A thorough characterization using DSC, TGA, and POM is essential to understand the phase transitions, thermal stability, and mesophase morphology of these compounds. While a complete homologous series dataset for cyanobiphenyl carboxylic acids is not yet fully compiled in the literature, the established methodologies and the understanding of structure-property relationships in related compounds provide a strong foundation for future research in this promising area.

References

An In-depth Technical Guide to the Electronic Properties of 4'-Cyano-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Cyano-biphenyl-3-carboxylic acid is a bifunctional organic molecule featuring a biphenyl backbone, a nitrile (-CN) group, and a carboxylic acid (-COOH) group. This unique combination of functional groups imparts interesting electronic and structural properties, making it a molecule of significant interest in materials science and drug development. The rigid biphenyl structure provides a conjugated system, while the electron-withdrawing nitrile group and the versatile carboxylic acid group allow for a wide range of chemical modifications and applications. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing theoretical and experimental methodologies for their determination.

Core Electronic Properties

The electronic properties of organic molecules are primarily governed by the distribution and energy of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic behavior.

While specific experimental data for this compound is not extensively available in the public domain, its electronic properties can be reliably predicted using computational chemistry methods. Density Functional Theory (DFT) is a powerful tool for such predictions.

Table 1: Predicted Electronic Properties of this compound (Computational Data)

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy ~ -2.0 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (Band Gap) ~ 4.5 eVDetermines the energy required for electronic excitation; influences optical and electronic properties.
Dipole Moment ~ 4-5 DebyeIndicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions.

Note: These values are representative and are based on DFT calculations (B3LYP functional, 6-31G(d,p) basis set) for structurally similar cyanobiphenyl derivatives. Actual experimental values may vary.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Reaction Scheme:

(4-cyanophenyl)boronic acid + 3-bromobenzoic acid → this compound

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-bromobenzoic acid (1 equivalent) and (4-cyanophenyl)boronic acid (1.1 equivalents) in a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

  • Base Addition: Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3 equivalents), to the reaction mixture.

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents), to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M hydrochloric acid (HCl) to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Synthesis_Workflow Reactants 3-bromobenzoic acid + (4-cyanophenyl)boronic acid Reaction Suzuki-Miyaura Coupling (Reflux, N2 atm) Reactants->Reaction Solvent Toluene/Ethanol + Na2CO3 (aq) Solvent->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Workup Acidification (HCl) Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

Experimental Determination of Electronic Properties

Cyclic Voltammetry (CV):

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials (and subsequently estimate the HOMO and LUMO energy levels) of a molecule.

  • Sample Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential of the working electrode linearly with time between a set range and record the resulting current. The oxidation and reduction peaks in the voltammogram correspond to the removal and addition of electrons from the HOMO and to the LUMO, respectively.

  • Data Analysis: The onset potentials of the first oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels using empirical equations, often referencing a standard compound like ferrocene.

UV-Visible Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, from which the HOMO-LUMO gap can be estimated.

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Measurement: Record the absorption spectrum of the solution using a UV-Vis spectrophotometer over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorption (λ_max) corresponds to the energy of the electronic transition from the HOMO to the LUMO. The onset of the absorption band can be used to calculate the optical band gap using the equation: E_gap (eV) = 1240 / λ_onset (nm).

Computational Methodology

Density Functional Theory (DFT) calculations are a cornerstone for predicting the electronic properties of molecules.

Computational_Workflow Input Molecular Structure of This compound Software Quantum Chemistry Software (e.g., Gaussian, ORCA) Input->Software Calculation Geometry Optimization & Frequency Calculation Software->Calculation Method DFT Functional (e.g., B3LYP) Method->Software BasisSet Basis Set (e.g., 6-31G(d,p)) BasisSet->Software Properties Electronic Properties Calculation (HOMO, LUMO, Dipole Moment) Calculation->Properties Output Predicted Electronic Properties Properties->Output

Figure 2: Workflow for computational determination of electronic properties.

Structure-Property Relationships

The electronic properties of this compound are intrinsically linked to its molecular structure.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Electronic Properties Biphenyl Biphenyl Backbone (π-conjugation) HOMO HOMO Energy Biphenyl->HOMO Raises LUMO LUMO Energy Biphenyl->LUMO Lowers CN_group Cyano Group (-CN) (Electron-withdrawing) CN_group->LUMO Lowers Dipole Dipole Moment CN_group->Dipole Increases COOH_group Carboxylic Acid (-COOH) (Electron-withdrawing, H-bonding) COOH_group->LUMO Lowers COOH_group->Dipole Increases BandGap HOMO-LUMO Gap HOMO->BandGap LUMO->BandGap

Figure 3: Relationship between molecular structure and electronic properties.

  • Biphenyl Backbone: The two phenyl rings provide an extended π-conjugated system. This conjugation leads to a delocalization of electrons, which generally raises the HOMO energy level and lowers the LUMO energy level, resulting in a smaller HOMO-LUMO gap compared to non-conjugated systems.

  • Cyano Group (-CN): As a strong electron-withdrawing group, the nitrile functionality significantly lowers the energy of the LUMO. This enhances the electron-accepting ability of the molecule.

  • Carboxylic Acid Group (-COOH): This group is also electron-withdrawing, contributing to the lowering of the LUMO energy. Furthermore, its ability to form hydrogen bonds can influence the molecule's aggregation behavior and solid-state packing, which in turn can affect the bulk electronic properties.

Applications

The unique electronic characteristics of this compound make it a promising candidate for several applications:

  • Organic Electronics: The defined HOMO-LUMO gap and charge-transport capabilities suggest its potential use as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

  • Drug Development: The biphenyl scaffold is a common motif in pharmacologically active molecules. The cyano and carboxylic acid groups provide sites for further functionalization to modulate biological activity and pharmacokinetic properties. The carboxylic acid can act as a key interaction point with biological targets.

  • Liquid Crystals: Cyanobiphenyls are a well-known class of liquid crystalline materials. While the addition of the carboxylic acid group may alter the mesophase behavior, it also provides a handle for creating novel liquid crystal structures with tailored properties.

Conclusion

This compound is a molecule with a rich potential stemming from its distinct electronic properties. While experimental data remains to be fully explored, computational studies provide a solid foundation for understanding its behavior. The synthetic accessibility via Suzuki-Miyaura coupling, combined with the tunability of its electronic structure through its functional groups, positions this compound as a valuable platform for future research and development in advanced materials and pharmaceuticals. Further experimental characterization is warranted to fully unlock the potential of this versatile molecule.

References

A Technical Guide to Theoretical Calculations for Cyanobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study cyanobiphenyl derivatives. These molecules are of significant interest due to their widespread applications in liquid crystal displays (LCDs), organic electronics, and as scaffolds in medicinal chemistry. Understanding their molecular properties through theoretical calculations is crucial for designing novel materials and therapeutics with tailored functionalities.

Introduction to Theoretical Approaches

Theoretical calculations, primarily rooted in quantum mechanics and molecular mechanics, offer a powerful lens to investigate the structure, electronics, and dynamics of cyanobiphenyl derivatives at the atomic level. The two most prominent computational techniques employed are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

  • Density Functional Theory (DFT): A quantum mechanical method used to calculate the electronic structure of molecules. DFT is instrumental in determining optimized molecular geometries, electronic properties such as dipole moments and polarizability, and vibrational frequencies (IR/Raman spectra).

  • Molecular Dynamics (MD): A simulation technique that models the physical movement of atoms and molecules over time. MD simulations are essential for studying the collective behavior of cyanobiphenyls, such as their liquid crystalline phases, and for calculating bulk properties like density and transition temperatures.

Methodologies and Protocols

A rigorous and well-defined computational protocol is paramount for obtaining accurate and reproducible results. This section details the standard experimental workflows for both DFT and MD simulations as applied to cyanobiphenyl derivatives.

Density Functional Theory (DFT) Calculations

DFT calculations are typically performed to understand the properties of a single molecule in the gas phase. The most widely used software for this purpose is Gaussian.

Experimental Protocol:

  • Molecule Construction: The initial 3D structure of the cyanobiphenyl derivative is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Pre-optimization: A preliminary geometry optimization is often performed using a lower-level, less computationally expensive method, such as a molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., AM1).

  • DFT Calculation Setup: An input file for the DFT software (e.g., Gaussian) is created, specifying the following:

    • Job Type: Opt for geometry optimization, often followed by Freq for frequency calculations to confirm the structure is a true minimum.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the most commonly used for these systems.

    • Basis Set: The 6-31G(d) or 6-31G(d,p) Pople-style basis sets are frequently employed as they offer a good balance between accuracy and computational cost. For higher accuracy, larger basis sets like 6-311G(d,p) can be used.

    • Charge and Multiplicity: For a neutral cyanobiphenyl molecule, the charge is 0 and the spin multiplicity is 1 (singlet).

  • Execution: The DFT calculation is run on a high-performance computing cluster.

  • Analysis: The output file is analyzed to extract the optimized geometry (bond lengths, angles, dihedral angles), electronic properties, and vibrational frequencies.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation (Gaussian) cluster_analysis Analysis Build Build 3D Structure PreOpt Pre-optimize Geometry (e.g., UFF/AM1) Build->PreOpt Setup Create Input File (# B3LYP/6-31G(d) Opt Freq) PreOpt->Setup Run Run Calculation Setup->Run Analyze Analyze Output File Run->Analyze Extract Extract Properties: - Geometry - Dipole Moment - Energies (HOMO/LUMO) Analyze->Extract

Diagram 1: A typical workflow for a DFT calculation on a cyanobiphenyl derivative.
Molecular Dynamics (MD) Simulations

MD simulations are employed to study the behavior of an ensemble of molecules, which is crucial for understanding the liquid crystal phases of cyanobiphenyls.

Experimental Protocol:

  • System Setup:

    • Force Field: An appropriate force field is selected. While general-purpose force fields like GAFF (General Amber Force Field) can be used, often specialized force fields are developed or existing ones are re-parameterized for liquid crystals to accurately reproduce experimental properties.[1] Atomic partial charges are typically derived from preceding DFT calculations.

    • Initial Configuration: A simulation box is populated with a large number of cyanobiphenyl molecules (hundreds to thousands) at random positions and orientations.

  • Energy Minimization: The energy of the initial system is minimized to remove any unfavorable steric clashes.

  • Equilibration: The system is gradually brought to the desired temperature and pressure in a two-step process:

    • NVT Ensemble (Canonical): The system is heated to the target temperature while keeping the volume (V) and number of particles (N) constant.

    • NPT Ensemble (Isothermal-Isobaric): The system is then equilibrated at the target temperature (T) and pressure (P) (usually 1 atm), allowing the box volume to fluctuate.

  • Production Run: Once the system is equilibrated (i.e., properties like temperature, pressure, and density are stable), a long simulation (nanoseconds to microseconds) is run in the NPT ensemble to collect data for analysis.

  • Analysis: The trajectory from the production run is analyzed to calculate various properties, including:

    • Structural Properties: Radial distribution functions, order parameters.

    • Thermodynamic Properties: Density, phase transition temperatures.

    • Dynamic Properties: Diffusion coefficients.

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis ForceField Select/Develop Force Field (Charges from DFT) InitialBox Create Simulation Box (Random Orientation) ForceField->InitialBox Minimization Energy Minimization InitialBox->Minimization NVT Equilibration (NVT) Minimization->NVT NPT Equilibration (NPT) NVT->NPT Production Production Run (NPT) NPT->Production Analyze Analyze Trajectory Production->Analyze Extract Calculate Properties: - Order Parameter - Density - Diffusion Coefficient Analyze->Extract

Diagram 2: A generalized workflow for an MD simulation of a cyanobiphenyl system.

Calculated Molecular Properties

This section presents key quantitative data for the well-studied liquid crystal 4-pentyl-4'-cyanobiphenyl (5CB), a representative member of the cyanobiphenyl family. These values are derived from DFT calculations and are crucial for parameterizing force fields and understanding the molecule's intrinsic properties.

Diagram 3: Molecular structure of a generic n-cyanobiphenyl (nCB).
Optimized Geometry of 5CB

The geometry of 5CB is characterized by the covalent bond lengths, bond angles, and the crucial dihedral (torsion) angle between the two phenyl rings. The table below summarizes representative calculated values.

ParameterDescriptionTypical Calculated Value
Bond Lengths
C≡NCyano triple bond~1.16 Å
C-C (phenyl)Aromatic carbon-carbon~1.40 Å
C-C (inter-ring)Phenyl-phenyl linkage~1.49 Å
C-C (alkyl)Aliphatic carbon-carbon~1.54 Å
C-H (aromatic)Aromatic carbon-hydrogen~1.08 Å
C-H (aliphatic)Aliphatic carbon-hydrogen~1.09 Å
Key Angle
Dihedral Angle (φ) Twist between phenyl rings38.4° [2]

Note: The inter-ring dihedral angle is a critical parameter as it influences the molecule's shape and its ability to pack efficiently in the liquid crystalline phase.

Electronic Properties of 5CB

The electronic properties, particularly the dipole moment, are fundamental to the dielectric behavior of cyanobiphenyls, which is the basis for their use in display technologies.

PropertyDescriptionCalculated ValueReference
Dipole Moment (µ) Molecular dipole moment5.95 Debye [3]
HOMO-LUMO Gap Energy gap between Highest Occupied and Lowest Unoccupied Molecular Orbitals4.70 eV [3]

Note: The large dipole moment arises from the strong electron-withdrawing nature of the cyano group and is aligned primarily along the long molecular axis.

Conclusion

Theoretical calculations using DFT and MD simulations provide indispensable insights into the molecular and bulk properties of cyanobiphenyl derivatives. These computational tools allow for the prediction of molecular geometry, electronic characteristics, and condensed-phase behavior, guiding the rational design of new materials for advanced applications. The methodologies and data presented in this guide serve as a foundational reference for researchers and professionals engaged in the study and application of these versatile molecules.

References

Methodological & Application

Application Notes and Protocols: Utilizing 4'-Cyano-biphenyl-3-carboxylic Acid in Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Cyano-biphenyl-3-carboxylic acid is a calamitic (rod-shaped) organic molecule with promising applications in the formulation of advanced liquid crystal (LC) mixtures. Its molecular structure, featuring a rigid biphenyl core, a polar cyano (-CN) group, and a hydrogen-bonding carboxylic acid (-COOH) group, allows for significant modification of the electro-optical and physical properties of nematic liquid crystal hosts. The cyano group contributes to a large positive dielectric anisotropy, a crucial parameter for display applications, while the carboxylic acid moiety can influence molecular ordering and promote specific surface alignments through hydrogen bonding.[1]

These application notes provide a comprehensive overview of the anticipated role of this compound in liquid crystal mixtures, detailed experimental protocols for mixture preparation and characterization, and a summary of expected property modifications.

Data Presentation: Properties of Carboxylic Acid-Doped Liquid Crystal Mixtures

The addition of cyanobiphenyl carboxylic acids to nematic hosts can significantly alter their physical properties. Below are tables summarizing the expected impact on phase transition temperatures and electro-optical characteristics, based on data for the 4-carboxylic acid analogue.

Table 1: Phase Transition Temperatures of 4-cyano-4'-biphenylcarboxylic Acid in 5CB

Dopant Concentration (mol%)Nematic to Isotropic Transition Temperature (TNI) (°C)
0 (Pure 5CB)35.0[2]
1~36.5[3]
2~38.0[3]
5~42.5[3]

Note: The addition of rigid carboxylic acids tends to increase the nematic-isotropic transition temperature due to the formation of elongated molecular dimers, which enhances the overall order of the nematic phase.[3]

Table 2: Anticipated Electro-Optical Properties of a Nematic Host Doped with this compound

PropertyExpected Change upon DopingRationale
Dielectric Anisotropy (Δε) IncreaseThe strong dipole moment of the cyano group, aligned with the long molecular axis, is expected to enhance the overall positive dielectric anisotropy of the mixture.[4]
Birefringence (Δn) Moderate IncreaseThe extended conjugation of the biphenyl core contributes to high polarizability anisotropy. Doping may slightly increase the overall birefringence of the host material.[5]
Threshold Voltage (Vth) DecreaseAn increase in dielectric anisotropy generally leads to a lower threshold voltage for switching, which is desirable for low-power display applications.
Rotational Viscosity (γ1) IncreaseThe formation of hydrogen-bonded dimers can increase the rotational viscosity of the mixture, potentially leading to slower response times.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of liquid crystal mixtures containing this compound.

Protocol for Preparation of Liquid Crystal Mixtures

This protocol describes the preparation of a liquid crystal mixture by doping a nematic host (e.g., 5CB) with this compound.

Materials:

  • Nematic liquid crystal host (e.g., 4-cyano-4'-pentylbiphenyl - 5CB)

  • This compound

  • Volumetric flasks

  • Analytical balance

  • Ultrasonic bath

  • Hot plate with magnetic stirrer

  • Vials with airtight caps

Procedure:

  • Determine Molar Ratios: Calculate the required mass of the nematic host and this compound to achieve the desired molar concentration of the dopant.

  • Weighing: Accurately weigh the calculated amounts of the nematic host and the carboxylic acid using an analytical balance and place them in a clean glass vial.

  • Dissolution and Mixing: a. Add a magnetic stir bar to the vial. b. Place the vial on a hot plate and heat it to a temperature above the nematic-isotropic transition temperature of the host liquid crystal (for 5CB, this is above 35°C).[2] c. Stir the mixture gently until the carboxylic acid is completely dissolved and the mixture appears as a homogeneous isotropic liquid.

  • Homogenization: Place the vial in an ultrasonic bath for 15-30 minutes to ensure complete and uniform mixing.

  • Cooling and Storage: a. Slowly cool the mixture back to room temperature. b. Store the prepared liquid crystal mixture in a tightly sealed vial to prevent contamination.

Protocol for Characterization of Phase Transition Temperatures

This protocol outlines the use of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to determine the phase transition temperatures of the prepared liquid crystal mixture.[6]

Materials:

  • Prepared liquid crystal mixture

  • Differential Scanning Calorimeter (DSC) with hermetically sealed aluminum pans

  • Polarizing Optical Microscope (POM) with a hot stage

  • Glass slides and cover slips

Procedure:

A. Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan and hermetically seal it.

  • Thermal Cycling: a. Place the sample pan and a reference pan in the DSC furnace. b. Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected isotropic point. c. Cool the sample at the same controlled rate to a temperature below the expected crystallization point. d. Perform a second heating and cooling cycle to ensure thermal history independence.

  • Data Analysis: Analyze the resulting thermogram to identify the temperatures corresponding to the peaks of endothermic and exothermic transitions, which represent the phase transitions (e.g., crystal to nematic, nematic to isotropic).

B. Polarized Optical Microscopy (POM):

  • Sample Preparation: Place a small drop of the liquid crystal mixture on a clean glass slide and cover it with a coverslip to create a thin film.

  • Heating and Observation: a. Place the slide on the hot stage of the POM. b. Heat the sample slowly while observing the texture of the liquid crystal through the crossed polarizers. c. Record the temperatures at which changes in the optical texture occur, indicating phase transitions. The transition from the birefringent nematic phase to the dark isotropic phase is the clearing point (TNI).

  • Cooling and Observation: Slowly cool the sample and record the transition temperatures upon cooling.

Protocol for Measurement of Electro-Optical Properties

A. Dielectric Anisotropy (Δε):

Materials:

  • Prepared liquid crystal mixture

  • Commercially available liquid crystal cells (planar and homeotropic alignment) with known thickness

  • LCR meter

  • Function generator

  • Temperature controller

Procedure:

  • Cell Filling: Fill a planar-aligned cell and a homeotropic-aligned cell with the liquid crystal mixture in its isotropic phase via capillary action. Slowly cool the cells to the desired measurement temperature in the nematic phase.

  • Measurement of Perpendicular Permittivity (ε⊥): a. Mount the planar-aligned cell in a temperature-controlled holder. b. Connect the cell electrodes to the LCR meter. c. Apply a low-frequency AC voltage (e.g., 1 kHz) and measure the capacitance of the cell (C⊥). d. Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Measurement of Parallel Permittivity (ε∥): a. Mount the homeotropic-aligned cell in the temperature-controlled holder. b. Measure the capacitance (C∥) in the same manner as for the planar cell. c. Alternatively, use the planar cell and apply a high voltage to align the director parallel to the electric field. d. Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A).

  • Calculate Dielectric Anisotropy: Δε = ε∥ - ε⊥.

B. Birefringence (Δn):

Materials:

  • Prepared liquid crystal mixture

  • Planar-aligned liquid crystal cell of known thickness

  • Polarizing Optical Microscope (POM) with a light source of known wavelength (e.g., He-Ne laser, 632.8 nm)

  • Rotating polarizer and fixed analyzer

  • Photodetector and power meter

  • Function generator and voltage amplifier

Procedure:

  • Setup: Place the filled planar-aligned cell between a crossed polarizer and analyzer on the POM stage.

  • Transmission Measurement: a. Rotate the cell so that the liquid crystal director is at 45° to the polarizer axis. b. Measure the transmitted light intensity (I) as a function of applied voltage (V).

  • Determine Phase Retardation: The transmitted intensity will oscillate as the voltage changes the effective birefringence. The phase retardation (δ) can be determined from the maxima and minima of the transmission using the formula: I = I₀ * sin²(δ/2), where I₀ is the maximum intensity.

  • Calculate Birefringence: The birefringence (Δn) is related to the phase retardation by: δ = (2π * d * Δn) / λ, where d is the cell thickness and λ is the wavelength of light. By measuring the retardation at zero voltage, the birefringence of the material can be calculated.

Mandatory Visualizations

experimental_workflow cluster_prep Mixture Preparation cluster_char Characterization cluster_eo Electro-Optical Properties prep1 Calculate Molar Ratios prep2 Weigh LC Host and Carboxylic Acid prep1->prep2 prep3 Heat and Stir to Dissolve prep2->prep3 prep4 Ultrasonic Homogenization prep3->prep4 prep5 Cool and Store prep4->prep5 char1 Phase Transition Analysis (DSC & POM) prep5->char1 char2 Electro-Optical Measurements prep5->char2 eo1 Dielectric Anisotropy (Δε) char2->eo1 eo2 Birefringence (Δn) char2->eo2

Caption: Experimental workflow for the preparation and characterization of liquid crystal mixtures.

signaling_pathway cluster_input Input cluster_mechanism Mechanism cluster_output Output Properties input Addition of this compound mech1 Hydrogen Bonding and Dimer Formation input->mech1 mech2 Increased Molecular Anisotropy mech1->mech2 mech3 Enhanced Intermolecular Interactions mech1->mech3 output1 Increased Nematic Order mech2->output1 output4 Altered Birefringence (Δn) mech2->output4 mech3->output1 output2 Higher Clearing Point (TNI) mech3->output2 output3 Modified Dielectric Anisotropy (Δε) mech3->output3

Caption: Influence of this compound on liquid crystal properties.

References

Application Notes & Protocols: 4'-Cyano-biphenyl-3-carboxylic acid as a Linker for Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and functionalizable surfaces make them promising candidates for a variety of applications, including drug delivery.[1][2] 4'-Cyano-biphenyl-3-carboxylic acid is a bifunctional organic molecule with a rigid biphenyl backbone, a carboxylate group for coordination to metal centers, and a cyano group that can offer additional functionality or act as a binding site.

While, to date, no specific MOFs based on this compound have been reported in the peer-reviewed literature, its structural characteristics are highly amenable to the formation of robust and functional MOFs. This document provides a comprehensive set of predictive application notes and detailed protocols for the synthesis, characterization, and drug delivery applications of a hypothetical MOF, hereafter referred to as CBP-MOF-Zn , using this compound as the organic linker and zinc as the metal node. The protocols are based on well-established methodologies for the synthesis and evaluation of analogous carboxylate-based MOFs.[3][4]

Synthesis of CBP-MOF-Zn

This section details the proposed solvothermal synthesis of CBP-MOF-Zn. The solvothermal method is widely used for the synthesis of MOFs as it allows for the crystallization of the framework at elevated temperatures and pressures.[5]

Materials and Equipment
  • This compound (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol (solvent for washing)

  • Methanol (solvent for washing)

  • Teflon-lined stainless steel autoclave (23 mL)

  • Analytical balance

  • Spatula

  • Glass vials (20 mL)

  • Magnetic stirrer and stir bar

  • Oven

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

Experimental Protocol: Solvothermal Synthesis of CBP-MOF-Zn
  • Preparation of Precursor Solution:

    • In a 20 mL glass vial, dissolve 44.6 mg (0.2 mmol) of this compound in 10 mL of DMF.

    • In a separate 20 mL glass vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.

  • Mixing and Sonication:

    • Combine the two solutions in a single vial.

    • Place the vial in an ultrasonic bath for 15 minutes to ensure a homogeneous mixture.[6]

  • Crystallization:

    • Transfer the resulting solution to a 23 mL Teflon-lined autoclave.

    • Seal the autoclave and place it in a preheated oven at 100°C for 48 hours.[3][7]

  • Isolation and Washing:

    • After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.

    • Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL), centrifuging and decanting after each wash.

    • Subsequently, wash the product with ethanol (3 x 10 mL) and then methanol (3 x 10 mL) using the same procedure to remove residual DMF and unreacted precursors.[3][7]

  • Activation:

    • After the final wash, dry the product under vacuum at 80°C for 12 hours to remove the solvent molecules from the pores. The resulting activated CBP-MOF-Zn powder is now ready for characterization and further use.

Diagram of the CBP-MOF-Zn Synthesis Workflow:

cluster_synthesis CBP-MOF-Zn Synthesis Workflow linker This compound in DMF mixing Combine and Sonicate linker->mixing metal Zinc Nitrate Hexahydrate in DMF metal->mixing autoclave Solvothermal Synthesis (100°C, 48h) mixing->autoclave centrifuge Isolate and Wash (DMF, Ethanol, Methanol) autoclave->centrifuge activation Activate under Vacuum (80°C, 12h) centrifuge->activation final_product Activated CBP-MOF-Zn activation->final_product

Caption: Workflow for the solvothermal synthesis of CBP-MOF-Zn.

Characterization of CBP-MOF-Zn

To confirm the successful synthesis and to determine the physicochemical properties of CBP-MOF-Zn, a series of characterization techniques should be employed.

Powder X-Ray Diffraction (PXRD)

PXRD is essential to confirm the crystallinity and phase purity of the synthesized MOF. The positions and intensities of the diffraction peaks are unique to the crystal structure.

  • Protocol:

    • Place a small amount of the activated CBP-MOF-Zn powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan over a 2θ range of 5° to 50° with a step size of 0.02°.

  • Hypothetical Data Presentation:

Hypothetical 2θ (°) Values for CBP-MOF-Zn Relative Intensity
6.8Strong
9.5Medium
12.3Medium
15.8Weak
19.1Strong
Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.

  • Protocol:

    • Place 5-10 mg of the activated CBP-MOF-Zn in an alumina crucible.

    • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Hypothetical Data Interpretation:

    • < 100°C: Weight loss corresponding to adsorbed water or residual solvent.

    • 100-350°C: A stable plateau indicating the framework is intact.

    • > 350°C: A sharp weight loss indicating the decomposition of the organic linker and collapse of the framework.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and particle size of the synthesized MOF crystals.

  • Protocol:

    • Mount a small amount of the CBP-MOF-Zn powder onto an aluminum stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of gold or platinum to enhance conductivity.

    • Image the sample using an SEM at an accelerating voltage of 5-10 kV.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Nitrogen adsorption-desorption isotherms are measured to determine the specific surface area and pore volume of the MOF, which are critical parameters for drug loading.

  • Protocol:

    • Degas approximately 100 mg of the activated CBP-MOF-Zn at 120°C for 12 hours under vacuum.

    • Measure the nitrogen adsorption-desorption isotherm at 77 K.

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure of approximately 0.99.

  • Hypothetical Porosity Data:

Parameter Hypothetical Value for CBP-MOF-Zn
BET Surface Area (m²/g)1200 - 1800
Langmuir Surface Area (m²/g)1500 - 2200
Total Pore Volume (cm³/g)0.6 - 0.9
Micropore Volume (cm³/g)0.4 - 0.7

Drug Loading and In Vitro Release Studies

This section provides a protocol for loading a model anticancer drug, Doxorubicin (DOX), into CBP-MOF-Zn and evaluating its release profile in a simulated physiological environment.

Materials and Equipment
  • Activated CBP-MOF-Zn

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Deionized water

  • UV-Vis spectrophotometer

  • Centrifuge and centrifuge tubes

  • Orbital shaker

Experimental Protocol: Drug Loading
  • Preparation of DOX Solution:

    • Prepare a stock solution of DOX in deionized water at a concentration of 1 mg/mL.

  • Loading Procedure:

    • Disperse 20 mg of activated CBP-MOF-Zn in 10 mL of the DOX stock solution.

    • Stir the suspension in the dark at room temperature for 24 hours to allow for maximum encapsulation of the drug.

  • Separation and Quantification:

    • Centrifuge the mixture at 10,000 rpm for 15 minutes to separate the DOX-loaded MOF (DOX@CBP-MOF-Zn).

    • Collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at 480 nm to determine the concentration of unloaded DOX.

    • Wash the DOX@CBP-MOF-Zn with deionized water until the supernatant is colorless to remove surface-adsorbed drug.

  • Calculation of Drug Loading:

    • Drug Loading Content (%): [(mass of loaded DOX) / (mass of DOX@CBP-MOF-Zn)] x 100

    • Encapsulation Efficiency (%): [(mass of loaded DOX) / (initial mass of DOX)] x 100

  • Hypothetical Drug Loading Data:

Parameter Hypothetical Value
Drug Loading Content (wt%)15 - 25%
Encapsulation Efficiency (%)70 - 90%
Experimental Protocol: In Vitro Drug Release
  • Release Study Setup:

    • Disperse 10 mg of DOX@CBP-MOF-Zn in 10 mL of PBS buffer (pH 7.4 or pH 5.5) in separate centrifuge tubes.

    • Place the tubes in an orbital shaker at 37°C with gentle shaking.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), centrifuge the tubes at 10,000 rpm for 10 minutes.

    • Withdraw 1 mL of the supernatant and replace it with 1 mL of fresh PBS buffer to maintain a constant volume.

  • Quantification of Released Drug:

    • Measure the absorbance of the collected supernatants at 480 nm using a UV-Vis spectrophotometer.

    • Calculate the cumulative percentage of released DOX at each time point.

  • Hypothetical Drug Release Data:

Time (hours) Cumulative Release at pH 7.4 (%) Cumulative Release at pH 5.5 (%)
1515
41235
122060
242885
483595
724098

Diagram of the Drug Delivery Study Workflow:

cluster_drug_delivery Drug Loading and Release Workflow cluster_loading Drug Loading cluster_release In Vitro Release mof Activated CBP-MOF-Zn mixing_loading Mix and Stir (24h) mof->mixing_loading drug Doxorubicin Solution drug->mixing_loading separation_loading Centrifuge and Wash mixing_loading->separation_loading loaded_mof DOX@CBP-MOF-Zn separation_loading->loaded_mof release_setup Disperse in PBS (pH 7.4 & 5.5) Incubate at 37°C loaded_mof->release_setup sampling Collect Supernatant at Time Intervals release_setup->sampling analysis UV-Vis Analysis sampling->analysis release_profile Cumulative Release Profile analysis->release_profile cluster_release_mechanism Logical Pathway for pH-Responsive Drug Release start DOX@CBP-MOF-Zn in Physiological pH (7.4) acidic_env Exposure to Acidic Environment (pH 5.5) start->acidic_env stable Stable Framework Slow Drug Release start->stable At neutral pH protonation Protonation of Carboxylate Linkers acidic_env->protonation destabilization Weakening of Coordination Bonds protonation->destabilization release Accelerated Drug Release destabilization->release

References

Application Notes and Protocols for the Synthesis of Coordination Polymers with 4'-Cyano-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coordination polymers (CPs), including metal-organic frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it dictates the topology, porosity, and ultimately the functional properties of the resulting material. 4'-Cyano-biphenyl-3-carboxylic acid is a promising ligand for the synthesis of novel coordination polymers due to its rigid biphenyl backbone and bifunctional nature, possessing both a carboxylate group and a cyano group. These functional groups can coordinate to metal centers, potentially leading to frameworks with interesting structural motifs and properties.

The carboxylate group is a common coordinating moiety in the synthesis of robust CPs, while the cyano group can also participate in coordination or be available for post-synthetic modification. The combination of these groups on a rigid biphenyl spacer could lead to materials with applications in gas storage, separation, catalysis, chemical sensing, and drug delivery. For instance, luminescent CPs are of great interest for bioimaging and sensing applications.

Note on Protocol: As of the date of this document, specific literature detailing the synthesis and characterization of coordination polymers using this compound is not available. Therefore, the following sections provide an exemplary protocol adapted from a well-established synthesis of a coordination polymer with a structurally analogous ligand, 4,4'-biphenyl dicarboxylic acid (BPDC). This protocol serves as a starting point for the development of synthetic procedures for the title compound.

Potential Applications

Coordination polymers derived from functionalized biphenyl dicarboxylic acids have shown a range of potential applications that may be relevant to materials synthesized with this compound:

  • Luminescent Sensing: The aromatic nature of the biphenyl backbone can impart luminescent properties to the resulting coordination polymers. These materials could be explored as sensors for small molecules, metal ions, or biomarkers, where the luminescence is quenched or enhanced upon interaction with the analyte.

  • Heterogeneous Catalysis: The porous nature of some coordination polymers allows them to act as heterogeneous catalysts. For example, zinc-based CPs have been shown to be effective catalysts for cyanosilylation reactions.[1] The Lewis acidic metal centers and the functional groups of the organic linker can both contribute to the catalytic activity.

  • Drug Delivery: The pores of MOFs can be used to encapsulate and subsequently release drug molecules. The properties of the framework, such as pore size and surface chemistry, can be tuned to control the loading and release kinetics of therapeutic agents.

  • Gas Storage and Separation: The defined pore structures of coordination polymers make them suitable candidates for the storage and separation of gases. The cyano functionality could potentially enhance the affinity for specific gases like CO2.

  • Supercapacitors: Nickel-based MOFs have been investigated as electrode materials for supercapacitors, demonstrating the potential for these materials in energy storage applications.[2]

Exemplary Experimental Protocol: Hydrothermal Synthesis of a Ni-based Coordination Polymer

This protocol is adapted from the facile one-step hydrothermal synthesis of a Nickel-BPDC-MOF and is provided as a representative method.[2] Researchers should note that optimization of parameters such as temperature, reaction time, and reactant molar ratios will be necessary for the successful synthesis of a coordination polymer with this compound.

3.1. Materials

  • This compound (Ligand)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol

  • Deionized water

3.2. Equipment

  • Analytical balance

  • 50 mL Teflon-lined stainless steel autoclave

  • Magnetic stirrer and hotplate

  • Oven or furnace for hydrothermal synthesis

  • Centrifuge

  • Vacuum oven for drying

3.3. Procedure

  • Solution Preparation: In a 50 mL beaker, dissolve a specific molar amount of this compound and Nickel(II) nitrate hexahydrate in 20 mL of DMF. A typical starting molar ratio between the organic ligand and the metal salt could be 3:2.[2]

  • Stirring: Stir the mixture continuously at room temperature for 30 minutes to ensure homogeneity.

  • Hydrothermal Reaction: Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and place it in an oven. Heat the autoclave to a specified temperature (e.g., 120 °C, 150 °C, or 180 °C) and maintain this temperature for a set duration (e.g., 10 hours).[2] The temperature can influence the resulting structure and properties of the coordination polymer.[2]

  • Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. A precipitate should be visible.

  • Washing: Collect the precipitate by centrifugation. Wash the product sequentially with fresh DMF and ethanol to remove any unreacted starting materials.

  • Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 120 °C) for 24 hours to activate the material by removing solvent molecules from the pores.[2]

Expected Data and Characterization

The following tables summarize the types of quantitative data that would be expected from the synthesis and characterization of a new coordination polymer. The values provided are hypothetical and based on data reported for analogous biphenyl-dicarboxylate based coordination polymers.

Table 1: Crystallographic Data for a Hypothetical Ni-based Coordination Polymer

ParameterExpected Value/Type
Chemical FormulaTo be determined (e.g., [Ni(C₁₄H₈NO₂)₂(DMF)₂]n)
Formula WeightTo be determined
Crystal SystemMonoclinic, Orthorhombic, etc.
Space Groupe.g., P2₁/c, C2/c, etc.
a (Å)10-20
b (Å)10-20
c (Å)15-30
α (°)90
β (°)90-110
γ (°)90
Volume (ų)2000-6000
Z2, 4, or 8
Density (calculated) (g/cm³)1.2-1.8
R₁ (I > 2σ(I))< 0.05
wR₂ (all data)< 0.15

Table 2: Physicochemical Properties of the Synthesized Coordination Polymer

PropertyTechniqueExpected Results
Thermal Stability (Decomposition Temp.)Thermogravimetric Analysis (TGA)> 350 °C (in N₂ atmosphere)
BET Surface AreaN₂ Adsorption-Desorption100 - 500 m²/g (depending on porosity)
Pore VolumeN₂ Adsorption-Desorption0.1 - 0.5 cm³/g
Pore Size DistributionN₂ Adsorption-Desorption1-4 nm
Luminescence Emission MaximumPhotoluminescence Spectroscopy400-450 nm (excitation at ~350 nm)

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of coordination polymers and the conceptual self-assembly process.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Activation cluster_characterization Characterization reactants Reactants (Metal Salt + Ligand) mixing Mixing & Stirring reactants->mixing solvent Solvent (e.g., DMF) solvent->mixing hydrothermal Hydrothermal Reaction (Autoclave @ 120-180°C) mixing->hydrothermal centrifugation Centrifugation hydrothermal->centrifugation washing Washing (DMF, Ethanol) centrifugation->washing drying Vacuum Drying (Activation) washing->drying product Final CP Product drying->product scxrd Single-Crystal X-ray Diffraction product->scxrd Structure pxrd Powder X-ray Diffraction product->pxrd Phase Purity tga Thermogravimetric Analysis product->tga Thermal Stability spectroscopy Spectroscopy (FT-IR, PL) product->spectroscopy Functional Groups & Properties porosity Porosity Analysis (BET) product->porosity Surface Area

Caption: General experimental workflow for the synthesis and characterization of a coordination polymer.

Caption: Conceptual diagram of coordination polymer self-assembly from metal ions and organic linkers.

References

Application of 4'-Cyano-biphenyl-3-carboxylic Acid and its Analogs in Drug Discovery: A Focus on Dihydroorotate Dehydrogenase (DHODH) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Cyano-biphenyl-3-carboxylic acid and its structural analogs represent a promising class of compounds in modern drug discovery. The biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a multitude of therapeutic targets. A particularly noteworthy application of this chemical class is the inhibition of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, making DHODH a validated target for the treatment of cancer, autoimmune disorders, and viral infections. This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of this compound and related compounds as DHODH inhibitors.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

The primary mechanism of action for the anti-proliferative and immunomodulatory effects of this compound analogs is the inhibition of DHODH. This enzyme catalyzes the fourth committed step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate, a crucial precursor for the synthesis of uridine monophosphate (UMP). UMP is subsequently converted to other pyrimidine nucleotides (UTP, CTP, TTP) that are essential for DNA and RNA synthesis, as well as glycoprotein and phospholipid metabolism. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cells that are highly dependent on this pathway.

Data Presentation: In Vitro Efficacy of Biphenyl Carboxylic Acid Analogs as DHODH Inhibitors

The following table summarizes the in vitro inhibitory activity of various biphenyl carboxylic acid derivatives and other known DHODH inhibitors against human DHODH. This data serves as a benchmark for evaluating the potency of novel analogs.

CompoundTargetAssay TypeIC50 (nM)Reference(s)
BrequinarHuman DHODHEnzymatic10[1]
Teriflunomide (A77 1726)Human DHODHEnzymatic1100[1]
LeflunomideHuman DHODHEnzymatic98000[1]
Biphenyl-4-ylcarbamoyl thiopheneHuman DHODHEnzymaticPotent Inhibition
Imidazo[1,2-a]pyridine-3-carboxylic acid derivative 11Human DHODHSPRKD = 6060[2]
Novel Inhibitor 16Human DHODHEnzymatic91[3]
Novel Inhibitor 17Human DHODHCellular2300[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromobenzoic acid

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add 3-bromobenzoic acid (1 equivalent), 4-cyanophenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • To this mixture, add palladium(II) acetate (0.02-0.05 equivalents) and triphenylphosphine (0.08-0.2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Product 3-Bromobenzoic_acid 3-Bromobenzoic acid Heating Heating (80-100°C) 3-Bromobenzoic_acid->Heating 4-Cyanophenylboronic_acid 4-Cyanophenylboronic acid 4-Cyanophenylboronic_acid->Heating Pd_catalyst Pd(OAc)₂ / PPh₃ Pd_catalyst->Heating Base K₂CO₃ Base->Heating Solvent Dioxane / H₂O Solvent->Heating Purification Purification (Column Chromatography) Heating->Purification Final_Product This compound Purification->Final_Product

Synthetic workflow for this compound.

Protocol 2: In Vitro DHODH Enzymatic Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the in vitro inhibitory activity of test compounds on human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Test compound (e.g., this compound analog) dissolved in DMSO

  • Positive control inhibitor (e.g., Brequinar)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% (v/v) Triton X-100

  • L-Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and positive control in DMSO. Perform serial dilutions in the Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • In a 96-well plate, add the diluted test compounds or DMSO (vehicle control) to the respective wells.

  • Add the recombinant human DHODH enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Prepare a reaction mixture containing DHO, CoQ10, and DCIP in the Assay Buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate spectrophotometer in kinetic mode.

  • Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, Inhibitor, Enzyme) Serial_Dilutions Serial Dilutions of Inhibitor Prepare_Reagents->Serial_Dilutions Add_Inhibitor Add Inhibitor to Plate Serial_Dilutions->Add_Inhibitor Pre-incubate Add Enzyme & Pre-incubate Add_Inhibitor->Pre-incubate Initiate_Reaction Add Reaction Mix (DHO, CoQ10, DCIP) Pre-incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance (600 nm) Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Workflow for the in vitro DHODH inhibition assay.

Protocol 3: Cell-Based Proliferation Assay

This protocol is designed to assess the anti-proliferative effect of DHODH inhibitors on a cancer cell line that is dependent on de novo pyrimidine synthesis.

Materials:

  • Human cancer cell line (e.g., MOLM-13, HL-60)

  • Complete cell culture medium

  • Test compound

  • Positive control (e.g., Brequinar)

  • Uridine (for rescue experiments)

  • Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or CCK-8)

  • 96-well cell culture plates

  • Microplate reader (for absorbance or luminescence)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize for 24 hours.

  • Prepare serial dilutions of the test compound and positive control in the complete cell culture medium. For rescue experiments, prepare a parallel set of dilutions in medium supplemented with 100 µM uridine.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors (with and without uridine) or vehicle control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

  • Measure the absorbance or luminescence using a microplate reader.

  • Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value. The rescue by uridine confirms the on-target effect of the inhibitor on the pyrimidine biosynthesis pathway.

Signaling Pathway

G Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation DHODH->Orotate Inhibitor This compound (analog) Inhibitor->DHODH

References

Design and Application of Functional Materials Utilizing Cyanobiphenyl Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the design, synthesis, characterization, and application of functional materials based on cyanobiphenyl scaffolds. Cyanobiphenyls are a versatile class of molecules that form the basis of many advanced materials, most notably liquid crystals, due to their unique anisotropic properties. These materials have found widespread use in displays, sensors, and increasingly, in biomedical applications such as drug delivery and biosensing.

Liquid Crystalline Materials Based on Cyanobiphenyls

The inherent properties of cyanobiphenyls, such as their rigid core and flexible alkyl chains, make them ideal candidates for forming liquid crystal phases.[1] The strong dipole moment of the cyano group contributes significantly to their dielectric anisotropy, a key parameter for their application in display technologies.[1]

Properties of Common Cyanobiphenyl Liquid Crystals

The physical properties of cyanobiphenyls are highly dependent on the length of the alkyl chain. This allows for the fine-tuning of their mesophase behavior and transition temperatures. Below is a summary of the phase transition temperatures for a homologous series of 4-alkyl-4'-cyanobiphenyls (nCBs).

CompoundnCrystal to Nematic/Smectic A Transition (°C)Nematic to Isotropic Transition (°C)
5CB522.535.0[2]
6CB614.529.0
7CB728.542.0
8CB821.5 (SmA)40.5
8OCB8 (alkoxy)54.5 (SmA)80.0

Data compiled from various sources.

Characterization of Liquid Crystalline Properties

Polarized Optical Microscopy is a fundamental technique for identifying liquid crystal phases and observing their textures.[3][4] The birefringence of liquid crystals causes them to interact with polarized light, producing characteristic textures that act as fingerprints for different mesophases.[5]

Protocol: Polarized Optical Microscopy of Cyanobiphenyl Liquid Crystals

Objective: To identify the liquid crystal mesophases and determine the phase transition temperatures of a cyanobiphenyl-based material.

Materials:

  • Cyanobiphenyl sample

  • Microscope slides and cover slips

  • Hot stage with temperature controller

  • Polarizing optical microscope with a camera

Procedure:

  • Place a small amount of the cyanobiphenyl sample on a clean microscope slide.

  • Cover the sample with a cover slip, creating a thin film.

  • Position the slide on the hot stage of the polarizing microscope.

  • Heat the sample to a temperature above its expected clearing point (isotropic phase). The view under crossed polarizers should be dark.

  • Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).

  • Observe the sample through the crossed polarizers. Note the temperature at which the first bright textures appear, indicating the transition to a liquid crystal phase.

  • Continue cooling and record the temperatures of any subsequent phase transitions, noting the characteristic textures of each phase (e.g., Schlieren textures for nematic, focal conic or fan textures for smectic).

  • Capture images of the different textures observed for documentation.

  • Repeat the heating and cooling cycles to ensure the reproducibility of the transition temperatures.

Birefringence (Δn) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices and is a crucial parameter for optical applications.[6] It can be measured using various techniques, including interferometry and transmittance measurements.[1][6]

Protocol: Measurement of Birefringence using the Transmittance Method

Objective: To determine the birefringence of a nematic cyanobiphenyl liquid crystal as a function of temperature.

Materials:

  • Nematic cyanobiphenyl liquid crystal

  • Planar alignment liquid crystal cell of known thickness (d)

  • He-Ne laser (λ = 632.8 nm) or other monochromatic light source

  • Two crossed linear polarizers

  • Photodetector

  • Hot stage with temperature controller

  • Rotation stage for the liquid crystal cell

Experimental Setup:

G Laser Laser Source P1 Polarizer Laser->P1 LC_Cell LC Cell on Rotation Stage & Hot Stage P1->LC_Cell P2 Analyzer (Crossed) LC_Cell->P2 Detector Photodetector P2->Detector

Caption: Experimental setup for birefringence measurement.

Procedure:

  • Place the liquid crystal cell in the hot stage, mounted on the rotation stage between the two crossed polarizers.

  • Align the rubbing direction of the cell at 45° with respect to the transmission axes of the polarizers.

  • Heat the cell to the isotropic phase and then cool it down to the desired temperature in the nematic phase.

  • Measure the intensity of the transmitted light (I) through the setup using the photodetector.

  • The transmitted intensity is given by the formula: I = I₀ sin²(πdΔn/λ), where I₀ is the incident light intensity.

  • To determine Δn, the phase retardation (δ = 2πdΔn/λ) can be varied by applying a voltage to the cell or by changing the temperature.

  • By measuring the transmitted intensity at different temperatures and knowing the cell gap 'd' and wavelength 'λ', the birefringence 'Δn' can be calculated.[7][8]

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines how the liquid crystal molecules will align in an electric field.[9]

Protocol: Measurement of Dielectric Anisotropy

Objective: To measure the dielectric anisotropy of a cyanobiphenyl liquid crystal.

Materials:

  • Cyanobiphenyl liquid crystal

  • Two liquid crystal cells: one with planar alignment and one with homeotropic alignment.

  • LCR meter or impedance analyzer

  • Temperature-controlled chamber

  • Function generator and voltage amplifier

Procedure:

  • Measurement of ε∥:

    • Fill the homeotropic alignment cell with the cyanobiphenyl liquid crystal. In this configuration, the director is aligned parallel to the applied electric field.

    • Place the cell in the temperature-controlled chamber.

    • Connect the cell to the LCR meter.

    • Measure the capacitance (C∥) of the cell at a specific frequency (e.g., 1 kHz).

    • Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Measurement of ε⊥:

    • Fill the planar alignment cell with the liquid crystal. Here, the director is perpendicular to the applied electric field.

    • Place the cell in the temperature-controlled chamber.

    • Measure the capacitance (C⊥) of the cell.

    • Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A).

  • Calculate Dielectric Anisotropy:

    • Δε = ε∥ - ε⊥.[9]

Logical Workflow for Liquid Crystal Characterization

G cluster_synthesis Material Synthesis cluster_characterization Physical Characterization cluster_application Device Application Synthesis Synthesize Cyanobiphenyl Derivative POM Polarized Optical Microscopy Synthesis->POM Birefringence Birefringence Measurement POM->Birefringence Dielectric Dielectric Anisotropy Measurement POM->Dielectric Device Fabricate Device (e.g., Display, Sensor) Birefringence->Device Dielectric->Device

Caption: Workflow for cyanobiphenyl liquid crystal characterization.

Cyanobiphenyl-Based Polymers for Functional Materials

Cyanobiphenyl moieties can be incorporated into polymer backbones or as side chains to create functional polymers with unique properties. These polymers can exhibit liquid crystalline behavior, and their self-assembly can be exploited for various applications, including drug delivery and smart materials.

Thermo-responsive Polymers

Thermo-responsive polymers undergo a phase transition at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST).[10] By incorporating cyanobiphenyl units, the thermo-responsive behavior can be modulated.

Protocol: Characterization of Thermo-responsive Behavior

Objective: To determine the lower critical solution temperature (LCST) of a cyanobiphenyl-containing polymer solution.

Materials:

  • Cyanobiphenyl-based thermo-responsive polymer

  • Phosphate-buffered saline (PBS) or deionized water

  • UV-Vis spectrophotometer with a temperature controller

  • Cuvettes

Procedure:

  • Prepare a series of polymer solutions of different concentrations in PBS or water.

  • Transfer a polymer solution to a cuvette and place it in the temperature-controlled sample holder of the UV-Vis spectrophotometer.

  • Set the wavelength to a value where the polymer solution has some absorbance (e.g., 500 nm).

  • Slowly increase the temperature of the sample at a controlled rate (e.g., 0.5 °C/min).

  • Record the absorbance or transmittance of the solution as a function of temperature.

  • The LCST is determined as the temperature at which a sharp change in absorbance or transmittance is observed, indicating the phase separation of the polymer from the solution.[11]

Polymer Nanoparticles for Drug Delivery

Polymeric nanoparticles (PNPs) are promising vehicles for targeted drug delivery.[12][13] Cyanobiphenyl-containing polymers can be used to fabricate PNPs, where the liquid crystalline properties can influence drug loading and release.

Protocol: Fabrication of Cyanobiphenyl-Polymer Nanoparticles via Emulsion Evaporation

Objective: To prepare drug-loaded nanoparticles from a cyanobiphenyl-containing polymer.

Materials:

  • Cyanobiphenyl-containing polymer (e.g., a copolymer of a cyanobiphenyl monomer and a biocompatible monomer like PLA or PLGA)

  • Drug to be encapsulated

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Magnetic stirrer

  • Sonicator

  • Rotary evaporator

Procedure:

  • Dissolve the cyanobiphenyl-containing polymer and the drug in the organic solvent (e.g., DCM) to form the oil phase.

  • Add the oil phase dropwise to the aqueous PVA solution while stirring vigorously to form an oil-in-water (O/W) emulsion.

  • Sonicate the emulsion to reduce the droplet size.

  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles to obtain a dry powder.[14]

Drug Delivery Logical Pathway

G cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_release In Vitro Release Polymer_Drug Dissolve Polymer & Drug in Organic Solvent Emulsification Form O/W Emulsion with Aqueous Phase Polymer_Drug->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation NP_Formation Nanoparticle Formation Evaporation->NP_Formation Size_Zeta Size & Zeta Potential (DLS) NP_Formation->Size_Zeta Morphology Morphology (SEM/TEM) NP_Formation->Morphology Drug_Loading Drug Loading & Encapsulation Efficiency NP_Formation->Drug_Loading Release_Study Drug Release Study (e.g., Dialysis) NP_Formation->Release_Study

Caption: Workflow for drug-loaded nanoparticle formulation.

Cyanobiphenyl-Based Biosensors

The sensitive response of liquid crystals to surface interactions makes them excellent candidates for label-free biosensors.[15] The binding of an analyte to a functionalized surface can disrupt the alignment of the liquid crystal, leading to a detectable optical signal.[16]

Protocol: Fabrication of a Liquid Crystal-Based Biosensor for Protein Detection

Objective: To fabricate a simple biosensor for the detection of a specific protein using a cyanobiphenyl liquid crystal.

Materials:

  • Glass slides

  • Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (DMOAP) solution

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA) solution (as a blocking agent)

  • Specific antibody for the target protein

  • Target protein solution

  • Cyanobiphenyl liquid crystal (e.g., 5CB)

  • Polarizing optical microscope

Procedure:

  • Surface Functionalization:

    • Clean the glass slides thoroughly.

    • Immerse the slides in a DMOAP solution to create a self-assembled monolayer that induces homeotropic (vertical) alignment of the liquid crystal.

    • Rinse the slides with deionized water and dry them.

  • Antibody Immobilization:

    • Spot a small volume of the specific antibody solution onto the DMOAP-coated slide and incubate to allow the antibodies to adsorb to the surface.

    • Rinse with PBS to remove unbound antibodies.

    • Immerse the slide in a BSA solution to block any remaining non-specific binding sites.

    • Rinse again with PBS.

  • Analyte Detection:

    • Apply the sample solution containing the target protein to the antibody-functionalized area and incubate.

    • Rinse with PBS to remove unbound protein.

  • Liquid Crystal Application and Observation:

    • Place a small drop of the cyanobiphenyl liquid crystal (e.g., 5CB) onto the functionalized area of the slide.

    • Cover with a cover slip to form a thin liquid crystal film.

    • Observe the slide under a polarizing optical microscope with crossed polarizers.

  • Interpretation of Results:

    • In the absence of the target protein, the liquid crystal will align homeotropically, and the view will be dark.

    • If the target protein has bound to the antibodies, the surface topography will be altered, disrupting the liquid crystal alignment and resulting in a bright, textured appearance.[17][18]

Biosensor Signaling Pathway

G cluster_fabrication Sensor Fabrication cluster_detection Analyte Detection Surface_Prep DMOAP Coating on Glass Slide Antibody_Immob Antibody Immobilization Surface_Prep->Antibody_Immob Blocking Blocking with BSA Antibody_Immob->Blocking Analyte_Binding Target Protein Binding Blocking->Analyte_Binding LC_Application Apply Cyanobiphenyl LC Analyte_Binding->LC_Application Optical_Readout Observe under POM LC_Application->Optical_Readout

Caption: Logical pathway for a liquid crystal biosensor.

Photo-responsive Materials

The incorporation of photo-responsive moieties, such as azobenzene, into cyanobiphenyl structures allows for the creation of materials whose properties can be controlled by light.[19] The trans-cis photoisomerization of azobenzene can induce a change in the liquid crystal phase or alignment.[20]

Characterization of Photo-switching Behavior

The photo-switching behavior of azobenzene-containing cyanobiphenyls can be monitored using UV-Vis spectroscopy. The trans and cis isomers have distinct absorption spectra.

Protocol: Characterization of Photo-switching by UV-Vis Spectroscopy

Objective: To observe the photo-induced trans-cis isomerization of an azobenzene-containing cyanobiphenyl dimer.

Materials:

  • Azobenzene-cyanobiphenyl dimer solution in a suitable solvent (e.g., THF or chloroform)

  • UV-Vis spectrophotometer

  • UV lamp (e.g., 365 nm)

  • Visible light source (e.g., > 420 nm)

  • Quartz cuvette

Procedure:

  • Record the initial UV-Vis absorption spectrum of the solution in the dark. This will primarily show the absorption band of the stable trans isomer.

  • Irradiate the solution in the cuvette with UV light (e.g., 365 nm) for a period of time to induce isomerization to the cis form.

  • Record the UV-Vis spectrum at regular intervals during irradiation to monitor the change in the absorption bands corresponding to the trans and cis isomers.

  • Once a photostationary state is reached (no further change in the spectrum), irradiate the solution with visible light (e.g., > 420 nm) to induce the back-isomerization to the trans form.

  • Record the UV-Vis spectra during this process to observe the recovery of the initial trans isomer spectrum.

  • The kinetics of the isomerization can be determined by analyzing the change in absorbance over time.[2][19]

This document provides a foundational guide to the design and application of functional materials based on cyanobiphenyl scaffolds. The protocols and data presented herein should serve as a valuable resource for researchers and professionals in the field. Further optimization of these protocols may be necessary depending on the specific cyanobiphenyl derivative and intended application.

References

Application Notes and Protocols: 4'-Cyano-biphenyl-3-carboxylic Acid Derivatives for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides detailed application notes and protocols for the potential use of 4'-Cyano-biphenyl-3-carboxylic acid derivatives in the field of organic electronics. While a comprehensive literature review did not yield specific examples of this exact molecular scaffold being utilized and characterized in published organic electronic devices, this guide is constructed based on established principles and common practices for analogous cyano-biphenyl compounds. The information herein is intended to serve as a foundational resource for researchers interested in synthesizing and evaluating this novel class of materials.

Introduction to this compound Derivatives in Organic Electronics

The 4'-cyano-biphenyl core structure is a well-known moiety in materials science, particularly in the field of liquid crystals. The introduction of a carboxylic acid group at the 3-position opens up a versatile handle for derivatization, allowing for the synthesis of a wide range of esters and amides. These derivatives can be designed to possess specific electronic and morphological properties suitable for various applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

The cyano group (-CN) is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. By strategically modifying the carboxylic acid group with different electron-donating or electron-withdrawing moieties, the electronic properties, as well as the solid-state packing and film-forming capabilities, can be finely tuned. This makes this compound a promising platform for the development of new organic electronic materials. For instance, derivatives of this molecule could potentially be employed as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters in OLEDs, or as active materials in OFETs.

Hypothetical Data for a Representative Derivative

To illustrate the potential of this class of compounds, the following tables present hypothetical but realistic quantitative data for a representative derivative, "this compound phenyl ester" (CBPE) . This data is for illustrative purposes to guide researchers in their characterization efforts.

Table 1: Photophysical and Electrochemical Properties of CBPE

PropertyValueMethod of Determination
Photoluminescence (PL) Maximum (in Toluene) 385 nmFluorescence Spectroscopy
Photoluminescence Quantum Yield (PLQY) (in Toluene) 0.65Integrating Sphere
HOMO Energy Level -5.8 eVCyclic Voltammetry (CV)
LUMO Energy Level -2.5 eVCV and Optical Bandgap
Electrochemical Bandgap 3.3 eVCyclic Voltammetry (CV)
Optical Bandgap 3.2 eVUV-Vis Absorption Spectroscopy
Triplet Energy (T1) 2.8 eVPhosphorescence Spectroscopy (77K)

Table 2: Hypothetical OLED Device Performance with CBPE as a Host Material

ParameterValue
Device Structure ITO / HTL (20 nm) / CBPE:Emitter (10%) (30 nm) / EBL (10 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm)
Emitter Green Phosphorescent Emitter (e.g., Ir(ppy)₃)
Maximum External Quantum Efficiency (EQE) 18.5%
Maximum Current Efficiency 65.2 cd/A
Maximum Power Efficiency 55.8 lm/W
Maximum Luminance > 20,000 cd/m²
Turn-on Voltage (at 1 cd/m²) 3.2 V
CIE Coordinates (x, y) (0.32, 0.61)

Experimental Protocols

Synthesis of this compound Derivatives

A versatile and widely used method for the synthesis of the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. The carboxylic acid moiety can then be converted to various derivatives such as esters or amides.

Protocol 3.1.1: Synthesis of this compound via Suzuki Coupling

  • Reaction Setup: In a nitrogen-purged Schlenk flask, combine 3-bromobenzoic acid (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 3.1.2: Synthesis of a Phenyl Ester Derivative (CBPE)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and phenol (1.1 eq) in a suitable solvent such as dichloromethane (DCM).

  • Coupling Agent: Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Filter off the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ester.

Fabrication of a Multilayer OLED Device

Protocol 3.2.1: Substrate Preparation and Organic Layer Deposition

  • Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.

  • Vacuum Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

  • Layer Deposition: Sequentially deposit the organic layers and the cathode without breaking the vacuum. The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organic layers, 0.1 Å/s for LiF, and 5-10 Å/s for Al).

    • Deposit a Hole Transport Layer (HTL), for example, N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).

    • Co-evaporate the host material (e.g., the synthesized this compound derivative) and the guest emitter from separate sources at a controlled doping concentration.

    • Deposit an Electron Blocking Layer (EBL), for example, Tris(4-carbazoyl-9-ylphenyl)amine (TCTA).

    • Deposit an Electron Transport Layer (ETL), for example, Tris(8-hydroxyquinolinato)aluminium (Alq₃).

    • Deposit a thin layer of Lithium Fluoride (LiF) as an electron injection layer.

    • Deposit the Aluminum (Al) cathode through a shadow mask to define the device area.

Device Characterization
  • Electroluminescence (EL) Spectra and CIE Coordinates: Measure the EL spectra using a spectroradiometer.

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a calibrated photodiode.

  • Efficiency Calculations: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the J-V-L data.

Visualizations

Synthesis_Workflow cluster_suzuki Suzuki Coupling cluster_esterification Esterification 3-Bromobenzoic Acid 3-Bromobenzoic Acid Suzuki Reaction Suzuki Reaction 3-Bromobenzoic Acid->Suzuki Reaction 4-Cyanophenylboronic Acid 4-Cyanophenylboronic Acid 4-Cyanophenylboronic Acid->Suzuki Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Suzuki Reaction This compound This compound Suzuki Reaction->this compound Esterification Reaction Esterification Reaction This compound->Esterification Reaction Phenol Phenol Phenol->Esterification Reaction Coupling Agent (DCC) Coupling Agent (DCC) Coupling Agent (DCC)->Esterification Reaction CBPE Derivative CBPE Derivative Esterification Reaction->CBPE Derivative

Caption: Synthetic workflow for a this compound derivative.

OLED_Fabrication_Workflow ITO Substrate Cleaning ITO Substrate Cleaning UV-Ozone Treatment UV-Ozone Treatment ITO Substrate Cleaning->UV-Ozone Treatment Transfer to Vacuum Chamber Transfer to Vacuum Chamber UV-Ozone Treatment->Transfer to Vacuum Chamber HTL Deposition HTL Deposition Transfer to Vacuum Chamber->HTL Deposition Emissive Layer Co-deposition Emissive Layer Co-deposition HTL Deposition->Emissive Layer Co-deposition EBL Deposition EBL Deposition Emissive Layer Co-deposition->EBL Deposition ETL Deposition ETL Deposition EBL Deposition->ETL Deposition LiF Deposition LiF Deposition ETL Deposition->LiF Deposition Al Cathode Deposition Al Cathode Deposition LiF Deposition->Al Cathode Deposition Encapsulation Encapsulation Al Cathode Deposition->Encapsulation Device Testing Device Testing Encapsulation->Device Testing

Photophysical Applications of Substituted Biphenyl Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyl carboxylic acids represent a versatile class of organic molecules with significant potential in various photophysical applications. Their rigid biphenyl core provides a robust chromophore, while the carboxylic acid group and other substituents allow for fine-tuning of their electronic and photophysical properties. This strategic functionalization enables their use in diverse fields such as fluorescent probes, chemical sensors, and as components in organic light-emitting diodes (OLEDs). This document provides detailed application notes, quantitative photophysical data for representative compounds, and experimental protocols for their characterization.

Application Notes

Fluorescent Probes and Chemical Sensors

Substituted biphenyl carboxylic acids can be engineered to act as fluorescent sensors for various analytes, including metal ions. The sensing mechanism often relies on a "turn-on" or "turn-off" fluorescence response upon binding of the target analyte.

A notable example is a biphenyl-containing amido Schiff base derivative designed as a chemosensor for aluminum (Al³⁺) and zinc (Zn²⁺) ions.[1] In its unbound state, the molecule may exhibit low fluorescence due to processes like photoinduced electron transfer (PET). Upon chelation with a metal ion, the electronic structure of the molecule is altered, inhibiting the non-radiative decay pathways and leading to a significant enhancement of fluorescence intensity.[1] This "turn-on" response allows for the selective and sensitive detection of the target ions. The carboxylic acid or derivative groups can act as binding sites, enhancing the selectivity of the sensor.

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are crucial components in the development of materials for OLEDs, often serving as fluorescent layers.[2] The inherent fluorescence of the biphenyl scaffold can be modulated by introducing electron-donating and electron-withdrawing groups. This substitution can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and improving the quantum efficiency of the device. The carboxylic acid group can be used to anchor the molecule to electrode surfaces or to link it to other components within the OLED architecture.

Photosensitizers

Certain substituted biphenyl carboxylic acids have demonstrated potential as photosensitizers. For instance, chlorinated biphenyl carboxylic acids have been shown to be efficient sensitizers for the generation of singlet oxygen (¹O₂), a reactive oxygen species. This property is crucial for applications in photodynamic therapy (PDT), where a photosensitizer is excited by light to produce cytotoxic species that can destroy cancer cells or pathogenic microbes. The efficiency of singlet oxygen generation is dependent on the substitution pattern and the photophysical properties of the biphenyl carboxylic acid.

Quantitative Photophysical Data

The photophysical properties of substituted biphenyl derivatives are highly dependent on the nature and position of the substituents. The following table summarizes key data for a series of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores, which serve as excellent models to understand the structure-property relationships applicable to substituted biphenyl carboxylic acids. These compounds exhibit intense blue-to-green fluorescence.[3]

CompoundSubstituent on Biphenylamino Groupλ_abs (nm) [a]λ_em (nm) [a]Stokes Shift (cm⁻¹)Quantum Yield (Φ_F) [%] [a]
1 4-H358443599121
2 4-Me358445611226
3 4-OMe359453660833
4 4-NPh₂390505585135
5 3-H358445611249.1
6 3-Me358445611248
7 3-OMe358447623244

[a] Measured in THF solution.[3]

The data illustrates that the introduction of electron-donating groups (e.g., -OMe, -NPh₂) and the position of substitution significantly influence the emission wavelength and quantum yield.[3] Generally, extending the conjugation and introducing strong donor groups leads to a red-shift in both absorption and emission spectra.[3]

Experimental Protocols

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of a substituted biphenyl carboxylic acid.

Materials:

  • Substituted biphenyl carboxylic acid sample

  • Spectroscopic grade solvent (e.g., THF, acetonitrile, DMSO)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

  • Spectrofluorometer

Protocol:

  • Sample Preparation: Prepare a stock solution of the biphenyl carboxylic acid derivative in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10 µM) for analysis. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Spectrum:

    • Record a baseline spectrum of the pure solvent in the spectrophotometer.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).

    • Identify the wavelength of maximum absorption (λ_abs).

  • Emission Spectrum:

    • Set the excitation wavelength on the spectrofluorometer to the λ_abs determined in the previous step.

    • Record the emission spectrum of the sample solution, scanning over a wavelength range longer than the excitation wavelength.

    • Identify the wavelength of maximum emission (λ_em).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_F) of a sample relative to a known standard.

Materials:

  • Sample solution (as prepared above)

  • Standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546)

  • Spectrofluorometer with a corrected emission spectrum function

Protocol:

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region as the sample.

  • Absorbance Matching: Prepare a series of dilutions of both the sample and the standard. Measure the absorbance of each solution at the same excitation wavelength. The absorbance values should be in the linear range (typically < 0.1).

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra for both the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths).

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solvents, respectively.

Visualizations

Experimental_Workflow Figure 1: Experimental Workflow for Photophysical Characterization cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_data Data Interpretation Synthesis Synthesis of Substituted Biphenyl Carboxylic Acid Purification Purification and Characterization (NMR, MS) Synthesis->Purification StockSolution Preparation of Stock Solution Purification->StockSolution UVVis UV-Vis Absorption Spectroscopy (λ_abs) StockSolution->UVVis Fluorescence Fluorescence Emission Spectroscopy (λ_em) StockSolution->Fluorescence UVVis->Fluorescence Determine λ_ex QY Quantum Yield Measurement (Φ_F) UVVis->QY Fluorescence->QY Analysis Structure-Property Relationship Analysis QY->Analysis Application Evaluation for Specific Applications Analysis->Application

Caption: Figure 1: Experimental Workflow for Photophysical Characterization.

TurnOn_Sensor_Mechanism Figure 2: Mechanism of a 'Turn-On' Fluorescent Sensor cluster_off Fluorescence 'OFF' State cluster_on Fluorescence 'ON' State BCA_unbound Biphenyl Carboxylic Acid Derivative (Fluorophore) PET Photoinduced Electron Transfer (PET) BCA_unbound->PET BCA_bound BCA-Metal Ion Complex BCA_unbound->BCA_bound + Analyte NoFluorescence Non-radiative Decay (Fluorescence Quenched) PET->NoFluorescence PET_blocked PET Blocked BCA_bound->PET_blocked Fluorescence Radiative Decay (Fluorescence Emission) PET_blocked->Fluorescence Analyte Metal Ion (Analyte)

Caption: Figure 2: Mechanism of a 'Turn-On' Fluorescent Sensor.

References

Application Notes and Protocols for the Incorporation of 4'-Cyano-biphenyl-3-carboxylic acid into Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and characterization of Metal-Organic Frameworks (MOFs) incorporating the functionalized organic linker, 4'-Cyano-biphenyl-3-carboxylic acid. The introduction of the cyano group offers a versatile platform for post-synthetic modification and can influence the MOF's properties, such as gas sorption and catalytic activity.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery.[1][2] The choice of the organic linker is crucial in determining the final properties of the MOF.[3]

This compound is a bifunctional organic linker. The carboxylic acid group serves as the primary coordination site with the metal centers, while the terminal cyano (-CN) group provides a handle for further chemical modifications. This allows for the rational design of MOFs with tailored functionalities. This protocol outlines a general solvothermal method for the synthesis of a MOF using this linker, followed by detailed characterization techniques.

Experimental Protocols

This section details a representative solvothermal synthesis protocol for a MOF incorporating this compound. The following is a generalized procedure and may require optimization depending on the desired metal node and final MOF architecture.

Materials and Reagents
  • This compound (ligand)

  • Metal salt precursor (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol, Ethanol)

  • Modulator (optional, e.g., Benzoic acid, Acetic acid)[4]

Solvothermal Synthesis Procedure
  • Precursor Solution Preparation: In a typical synthesis, dissolve the metal salt and this compound in the chosen solvent within a Teflon-lined autoclave.[5] For example, a molar ratio of 1:1 metal to ligand can be a starting point.

  • Modulator Addition (Optional): If a modulator is used to control crystal growth and morphology, it should be added to the precursor solution at this stage.[6]

  • Solubilization: Ensure complete dissolution of all solids, which can be aided by ultrasonication for approximately 15-20 minutes.

  • Reaction: Seal the Teflon-lined autoclave and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80°C and 150°C) and maintain this temperature for a set period (ranging from 12 to 72 hours).[5][7]

  • Cooling and Product Recovery: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The crystalline product can be recovered by filtration or centrifugation.

  • Washing and Purification: To remove unreacted starting materials and solvent molecules occluded within the pores, the collected solid should be washed multiple times with a fresh solvent (e.g., DMF, followed by a more volatile solvent like methanol or ethanol).[5] Centrifugation can be employed to separate the product after each washing step.[8]

  • Activation: The purified MOF should be activated to remove the solvent molecules from its pores. This is typically achieved by heating the sample under vacuum at an elevated temperature (e.g., 120-180°C) for several hours.[4]

Characterization Techniques

A comprehensive characterization of the synthesized MOF is essential to confirm its structure, purity, and properties.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center and the presence of the cyano functional group.

  • Scanning Electron Microscopy (SEM): To investigate the morphology and crystal size of the MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the activated MOF.

Data Presentation

The following tables provide representative quantitative data for the synthesis of a hypothetical MOF, herein designated as "Cyano-MOF-1," using this compound and a divalent metal salt (e.g., Zn(NO₃)₂·6H₂O). These values are based on typical protocols for similar biphenyl-based MOFs and should be used as a starting point for optimization.

Table 1: Synthesis Parameters for Cyano-MOF-1

ParameterValue
Metal SaltZinc nitrate hexahydrate
LigandThis compound
Metal:Ligand Molar Ratio1:1
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature120 °C
Reaction Time48 hours
Activation Temperature150 °C (under vacuum)
Activation Time12 hours

Table 2: Expected Characterization Data for Cyano-MOF-1

Characterization TechniqueExpected Result
PXRDCrystalline pattern with distinct peaks
TGAStepwise weight loss corresponding to solvent removal and framework decomposition
FTIR (cm⁻¹)Carboxylate asymmetric stretch (~1610-1550), Carboxylate symmetric stretch (~1400), Cyano stretch (~2230)
BET Surface Area> 500 m²/g (highly dependent on structure)
Pore Volume> 0.3 cm³/g (highly dependent on structure)

Mandatory Visualizations

Diagram 1: Experimental Workflow for MOF Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization start Precursor Preparation (Metal Salt + Ligand in Solvent) reaction Solvothermal Reaction (Heating in Autoclave) start->reaction 120°C, 48h cooling Cooling to Room Temperature reaction->cooling recovery Product Recovery (Filtration/Centrifugation) cooling->recovery washing Washing with Fresh Solvent recovery->washing Repeat 3x activation Activation (Heating under Vacuum) washing->activation 150°C, 12h final_product Characterized MOF activation->final_product pxrd PXRD tga TGA ftir FTIR sem SEM bet BET final_product->pxrd final_product->tga final_product->ftir final_product->sem final_product->bet

Caption: A flowchart illustrating the key steps in the solvothermal synthesis, purification, and characterization of a MOF.

Diagram 2: Influence of Linker on MOF Properties

linker_influence cluster_linker This compound cluster_properties Resulting MOF Properties linker Carboxylic Acid Group Biphenyl Backbone Cyano Group coordination Coordination to Metal Centers linker:f0->coordination structure Framework Topology & Porosity linker:f1->structure functionality Post-Synthetic Modification Site linker:f2->functionality coordination->structure properties Tunable Properties (e.g., Sorption, Catalysis) structure->properties functionality->properties

Caption: The relationship between the functional groups of the linker and the final properties of the MOF.

References

Application Notes and Protocols for Liquid Crystal Alignment on Surfaces Treated with Cyanobiphenyl Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise alignment of liquid crystals (LCs) is a cornerstone of liquid crystal display (LCD) technology and is of increasing importance in advanced applications such as biosensors, optical films, and smart windows. The orientation of liquid crystal molecules at a substrate interface is dictated by the surface chemistry and topography of the alignment layer. Cyanobiphenyl carboxylic acids and their derivatives have emerged as a versatile class of materials for controlling liquid crystal alignment, offering the potential for both homeotropic (perpendicular) and planar (parallel) orientations.

This document provides detailed application notes and protocols for the use of cyanobiphenyl carboxylic acid-treated surfaces to induce liquid crystal alignment. It covers substrate preparation, surface functionalization, liquid crystal cell assembly, and characterization techniques.

Mechanism of Alignment

The alignment of nematic liquid crystals, such as the commonly used 4-cyano-4'-pentylbiphenyl (5CB), on surfaces treated with cyanobiphenyl carboxylic acid is primarily governed by intermolecular interactions. The terminal carboxylic acid group can induce specific orientations through mechanisms such as hydrogen bonding and dipolar interactions.

  • Homeotropic Alignment: On hydroxyl-terminated surfaces, hydrogen bonding between the carboxylic acid group of the alignment molecule and the surface hydroxyl groups can lead to a perpendicular orientation of the cyanobiphenyl moiety, which in turn directs the bulk liquid crystal into a homeotropic alignment[1].

  • Planar Alignment: In some cases, particularly with photocleavable protecting groups, the exposed carboxylic acid can promote planar alignment[2].

  • Influence of Surface Functional Groups: The alignment behavior is highly dependent on the nature of the surface. For instance, on ammonium-terminated surfaces, a dipolar coupling mechanism between the liquid crystal and an electrical double layer at the surface has been proposed to influence the alignment[1].

The following diagram illustrates the proposed mechanism of homeotropic alignment on a hydroxyl-terminated surface.

G cluster_substrate Substrate (e.g., Glass, ITO) Substrate OH1 OH SAM1 COOH Biphenyl CN OH1->SAM1:f0 Hydrogen Bond OH2 OH SAM2 COOH Biphenyl CN OH2->SAM2:f0 OH3 OH SAM3 COOH Biphenyl CN OH3->SAM3:f0 LC1 LC SAM1:f2->LC1 van der Waals Interaction LC2 LC SAM2:f2->LC2 LC3 LC SAM3:f2->LC3

Mechanism of homeotropic LC alignment.

Quantitative Data

The quality of liquid crystal alignment is quantified by parameters such as anchoring energy and pretilt angle. While specific data for 4-cyano-4'-biphenylcarboxylic acid is limited in the reviewed literature, the following tables provide representative values for similar systems to offer a comparative context.

Table 1: Azimuthal Anchoring Energies for Various Alignment Layers

Alignment Layer SystemLiquid CrystalAnchoring Energy (J/m²)Measurement TechniqueReference
Oligo(ethylene glycol)-terminated SAM on gold5CB(3.2 ± 0.8) x 10⁻⁶Torque Balance[3]
Oligo(ethylene glycol)-terminated SAM on gold5CB(5.5 ± 0.9) x 10⁻⁶Torque Balance[3]
Photoaligned azo-dyeNematic LC0.1 x 10⁻⁶ to 2.2 x 10⁻⁶Defect Splitting[4]
Rubbed PolyimideNematic LC> 10⁻⁴ (Required for devices)-[5]

Table 2: Pretilt Angles for Different Alignment Methods

Alignment Method/SurfaceLiquid CrystalPretilt Angle (°)Reference
Rubbed Polyimide5CB~2.2[6]
Rubbed PolyimideMerck ZLI-2293~1.5[6]
Microgrooved PolyimideNematic LCAdjustable by surface polarity

Experimental Protocols

The following protocols provide a step-by-step guide for preparing and characterizing liquid crystal cells with cyanobiphenyl carboxylic acid-based alignment layers.

Protocol 1: Substrate Preparation and SAM Formation

This protocol describes the formation of a self-assembled monolayer (SAM) of a thiol-terminated cyanobiphenyl carboxylic acid on a gold-coated substrate.

G cluster_prep Substrate Preparation cluster_sam SAM Formation A Clean Substrate (e.g., Glass, Silicon) B Deposit Adhesion Layer (e.g., Cr, Ti) A->B D Prepare Thiol Solution (e.g., 1 mM in Ethanol) C Deposit Gold Layer (e.g., 50 nm) B->C E Immerse Gold Substrate in Thiol Solution C->E Proceed to SAM Formation F Incubate for 12-24 hours D->E E->F G Rinse with Ethanol F->G H Dry with Nitrogen Stream G->H

Workflow for substrate prep and SAM formation.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Adhesion layer metal (e.g., chromium, titanium)

  • Gold (99.99% purity)

  • Thiol-terminated cyanobiphenyl carboxylic acid

  • 200-proof ethanol

  • Deionized water

  • Tweezers

  • Glass vials

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates by sonication in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Metal Deposition: Deposit an adhesion layer (e.g., 5 nm of Cr or Ti) followed by a 50 nm gold layer onto the cleaned substrates using a thermal or electron-beam evaporator.

  • Thiol Solution Preparation: Prepare a 1 mM solution of the thiol-terminated cyanobiphenyl carboxylic acid in absolute ethanol.

  • SAM Assembly: Immerse the freshly prepared gold-coated substrates into the thiol solution in a clean glass vial. Seal the vial to minimize solvent evaporation and contamination.

  • Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying: After incubation, remove the substrates from the solution, rinse them thoroughly with fresh ethanol to remove non-chemisorbed molecules, and dry them with a gentle stream of nitrogen gas.

Protocol 2: Liquid Crystal Cell Assembly

This protocol outlines the fabrication of a liquid crystal cell using the functionalized substrates.

G A Prepare two functionalized substrates B Apply Spacers (e.g., Mylar film, silica beads) A->B C Assemble the Cell (anti-parallel configuration) B->C D Clamp the Cell C->D E Fill with Liquid Crystal (via capillary action) D->E F Seal the Cell (e.g., with epoxy) E->F

Workflow for liquid crystal cell assembly.

Materials:

  • Two SAM-functionalized substrates

  • Spacers (e.g., Mylar film of desired thickness, silica beads)

  • Nematic liquid crystal (e.g., 5CB)

  • Binder clips

  • UV-curable epoxy

  • UV lamp

Procedure:

  • Spacer Application: Place spacers of a defined thickness (e.g., 5-10 µm) on one of the functionalized substrates to define the cell gap.

  • Cell Assembly: Place the second functionalized substrate on top of the first, with the SAM-coated surfaces facing each other in an anti-parallel configuration.

  • Clamping: Gently clamp the two substrates together using binder clips.

  • Filling: Place a drop of the nematic liquid crystal at the edge of the cell opening. The liquid crystal will fill the cell via capillary action. This process can be facilitated by placing the cell in a vacuum chamber and then venting to atmospheric pressure.

  • Sealing: Once the cell is filled, seal the opening with a UV-curable epoxy and cure it under a UV lamp.

Protocol 3: Characterization of Liquid Crystal Alignment

1. Polarized Optical Microscopy (POM):

  • Purpose: To qualitatively assess the uniformity and type of alignment.

  • Procedure:

    • Place the fabricated LC cell on the rotating stage of a polarizing microscope.

    • Observe the cell between crossed polarizers.

    • A uniformly dark view that remains dark upon rotating the stage indicates a homeotropic alignment.

    • A birefringent texture that changes brightness as the stage is rotated indicates a planar or tilted alignment. Uniform planar alignment will show extinction when the alignment direction is parallel to the polarizer or analyzer.

2. Contact Angle Measurement:

  • Purpose: To determine the surface energy of the functionalized substrate, which correlates with the LC alignment.

  • Procedure:

    • Use a contact angle goniometer.

    • Place a small droplet of a probe liquid (e.g., deionized water, glycerol) on the SAM-functionalized surface.

    • Capture an image of the droplet and use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

    • Generally, hydrophobic surfaces (high contact angle with water) tend to induce homeotropic alignment, while more hydrophilic surfaces (lower contact angle) can favor planar alignment.

3. Pretilt Angle Measurement (Crystal Rotation Method):

  • Purpose: To quantify the angle the liquid crystal director makes with the substrate surface.

  • Procedure:

    • Place the LC cell in a goniometer stage between crossed polarizers.

    • Illuminate the cell with a laser beam (e.g., He-Ne laser).

    • Measure the transmitted light intensity as a function of the angle of incidence of the laser beam.

    • The pretilt angle can be determined by fitting the experimental data to the theoretical transmission curve for an anisotropic liquid crystal layer.

4. Anchoring Energy Measurement (High-Field Method):

  • Purpose: To quantify the strength of the interaction between the liquid crystal and the alignment layer.

  • Procedure:

    • Apply a strong electric or magnetic field to the LC cell to reorient the liquid crystal director.

    • Measure the optical retardation or capacitance of the cell as a function of the applied field strength.

    • The anchoring energy can be extracted by fitting the experimental data to theoretical models that relate the director orientation to the applied field and surface anchoring.

Conclusion

The use of cyanobiphenyl carboxylic acid-treated surfaces provides a powerful method for controlling the alignment of liquid crystals. The protocols and data presented in this document offer a comprehensive guide for researchers and scientists to explore and utilize this technique for a variety of applications, from fundamental studies of liquid crystal physics to the development of novel electro-optical devices and sensors. Further research to precisely quantify the anchoring energy and pretilt angle as a function of the surface density and chemical structure of the cyanobiphenyl carboxylic acid will be invaluable for the continued advancement of this field.

References

Synthesis of Bioactive Molecules from Biphenyl Carboxylic Acid Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various bioactive molecules derived from biphenyl carboxylic acid precursors. Biphenyl carboxylic acids serve as a versatile scaffold in medicinal chemistry, leading to the development of drugs with a wide range of therapeutic applications, including antihypertensive, anti-inflammatory, anticancer, and antifungal agents.

Antihypertensive Agents: Angiotensin II Receptor Blockers

Biphenyl carboxylic acid derivatives are central to the structure of several "sartan" drugs, which act as angiotensin II receptor blockers (ARBs). These drugs are widely used in the treatment of hypertension and heart failure.

Telmisartan

Telmisartan is a potent and long-acting ARB. Its synthesis often involves the construction of the characteristic benzimidazole moiety followed by alkylation with a biphenyl carboxylic acid derivative.

Quantitative Data: Synthesis of Telmisartan Intermediate

StepReactantsCatalyst/ReagentSolventYieldReference
Suzuki-Miyaura Coupling4-formylphenylboronic acid, 2-(2-bromophenyl)-4,4-dimethyl-2-oxazolinePd(PPh₃)₄, K₂CO₃1,4-dioxane:H₂O90%[1]
Decarboxylative Cross-CouplingIsopropyl phthalate, 2-(4-chlorophenyl)-1,3-dioxolanePd(OAc)₂, SPhos, K₂CO₃Toluene85%[2]
N-alkylation of benzimidazole derivative with methyl 4'-(bromomethyl)biphenyl-2-carboxylate1,7′-dimethyl-2′-propyl-1H, 3′H-[2,5′]bibenzoimidazolyl, 4′bromomethyl-biphenyl-2-carboxylic acid methyl esterK₂CO₃Toluene~100%[3]

Experimental Protocol: Synthesis of 4'-[(1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazol-3'-yl)methyl]biphenyl-2-carboxylic acid (Telmisartan) via N-alkylation

This protocol describes the final steps in a convergent synthesis of Telmisartan.

Materials:

  • 1,7′-dimethyl-2′-propyl-1H, 3′H-[2,5′]bibenzoimidazolyl (BIM)

  • 4′-(bromomethyl)-biphenyl-2-carboxylic acid methyl ester

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Magnesium sulfate (MgSO₄)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (20%)

  • Acetonitrile

Procedure:

  • N-alkylation:

    • A mixture of 1,7′-dimethyl-2′-propyl-1H, 3′H-[2,5′]bibenzoimidazolyl and potassium carbonate in toluene is heated to reflux (80-90°C).

    • A solution of 4′-(bromomethyl)-biphenyl-2-carboxylic acid methyl ester in toluene is added to the heated mixture.

    • The reaction mixture is stirred for approximately 3.5 hours and then cooled to room temperature.

    • The cooled mixture is extracted with water. The organic phase is dried over MgSO₄ and evaporated to yield telmisartan methyl ester.[3]

  • Hydrolysis:

    • A mixture of the telmisartan methyl ester and concentrated hydrochloric acid is heated at reflux (100–110 °C) for about 30 hours.[1]

    • The reaction mass is cooled to 0–5 °C.

    • A 20% sodium hydroxide solution is added until the pH of the reaction mixture reaches 9–10.

    • The mixture is stirred at room temperature for a further 2 hours.

    • The resulting solid is collected by filtration and washed with water.

    • The crude product is purified by recrystallization from a mixture of water and acetonitrile.[1]

Synthetic Workflow: Telmisartan Synthesis

G cluster_alkylation N-Alkylation cluster_hydrolysis Hydrolysis Benzimidazole_Derivative 1,7'-dimethyl-2'-propyl- 1H,3'H-[2,5']bibenzoimidazolyl Alkylation_Step K2CO3, Toluene, Reflux Benzimidazole_Derivative->Alkylation_Step Biphenyl_Ester 4'-(bromomethyl)biphenyl- 2-carboxylic acid methyl ester Biphenyl_Ester->Alkylation_Step Telmisartan_Ester Telmisartan Methyl Ester Alkylation_Step->Telmisartan_Ester Hydrolysis_Step Conc. HCl, Reflux then NaOH Telmisartan_Ester->Hydrolysis_Step Telmisartan Telmisartan Hydrolysis_Step->Telmisartan

Caption: A simplified workflow for the final steps in Telmisartan synthesis.

Valsartan

Valsartan is another widely prescribed ARB. Its synthesis often employs a Suzuki-Miyaura or Negishi coupling to form the key biphenyl structure.

Quantitative Data: Synthesis of Valsartan Precursors

StepReactantsCatalyst/ReagentSolventYieldReference
Decarboxylative Biaryl Coupling2-cyanocarboxylic acid, 1-bromo(4-dimethoxymethyl)benzeneCuO, 1,10-phenanthroline, PdBr₂NMP80%[4]
Negishi CouplingOrganozinc derivative of 5-phenyl-1-trityl-1H-tetrazole, aryl bromidePd(OAc)₂, Q-phosTHF80%[5]
Suzuki-Miyaura Coupling1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, 4-carboxyphenylboronic acidPd/CDME/H₂O96%[6]

Experimental Protocol: Synthesis of a Valsartan Precursor via Suzuki-Miyaura Coupling

This protocol details the synthesis of 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid, a precursor to Valsartan.

Materials:

  • 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

  • 4-Carboxyphenylboronic acid

  • Palladium on carbon (Pd/C)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Celite

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • A mixture of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, 4-carboxyphenylboronic acid, and sodium carbonate in a mixture of DME and water is prepared.

  • Pd/C catalyst is added to the mixture.

  • The reaction mixture is heated. Upon completion, the mixture is filtered through Celite at 60 °C.

  • The filter bed is washed with warm water.

  • The filtrate is cooled to room temperature and acidified to pH 2 with concentrated HCl, resulting in a white precipitate.

  • The suspension is stirred and then filtered. The solid cake is washed with water and dried in vacuo to yield the product.[6]

Logical Relationship: Key Coupling Reactions in Sartan Synthesis

G Aryl_Halide Aryl Halide Suzuki Suzuki-Miyaura Coupling Aryl_Halide->Suzuki Negishi Negishi Coupling Aryl_Halide->Negishi Decarboxylative Decarboxylative Coupling Aryl_Halide->Decarboxylative Aryl_Boronic_Acid Arylboronic Acid Aryl_Boronic_Acid->Suzuki Organozinc_Reagent Organozinc Reagent Organozinc_Reagent->Negishi Carboxylic_Acid Aryl Carboxylic Acid Carboxylic_Acid->Decarboxylative Biphenyl_Product Biphenyl Backbone Suzuki->Biphenyl_Product Negishi->Biphenyl_Product Decarboxylative->Biphenyl_Product

Caption: Common cross-coupling strategies for biphenyl synthesis in sartan drugs.

Anti-inflammatory Agents

Biphenyl carboxylic acid is the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs).

Diflunisal

Diflunisal is a derivative of salicylic acid with analgesic and anti-inflammatory properties.

Experimental Protocol: Synthesis of Diflunisal via Suzuki-Miyaura Coupling

This one-step synthesis provides a high yield of Diflunisal.[7]

Materials:

  • 5-Bromosalicylic acid

  • 2,4-Difluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • 2N Hydrochloric acid (HCl)

Procedure:

  • A mixture of 5-bromosalicylic acid, 2,4-difluorophenylboronic acid, Pd(OAc)₂, and K₂CO₃ in a 3:1:1 mixture of toluene:ethanol:water is degassed.

  • The mixture is heated to 80 °C for 8 hours under a nitrogen atmosphere.

  • The reaction mixture is cooled to room temperature, and the organic solvents are removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and acidified to pH 2 with 2N HCl.

  • The resulting precipitate is filtered, washed with cold water, and dried to afford Diflunisal.[8]

Anticancer Agents

Recent research has focused on the synthesis of novel biphenyl carboxylic acid derivatives as potential anticancer agents.

Quantitative Data: In Vitro Anticancer Activity

Compound IDCell LineIC₅₀ (µM)StandardReference
3aMCF-710.14 ± 2.05Tamoxifen[9]
3aMDA-MB-23110.78 ± 2.58Tamoxifen[9]
3jMCF-79.92 ± 0.97Tamoxifen[9]
3jMDA-MB-2319.54 ± 0.85Tamoxifen[9]

Experimental Protocol: General Synthesis of Biphenyl Carboxylic Acids via Suzuki-Miyaura Coupling

This protocol describes a general method for synthesizing a library of biphenyl carboxylic acids.[9]

Materials:

  • 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid

  • Substituted boronic acids

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid in a 4:1 mixture of 1,4-dioxane and water, add the respective substituted boronic acid and K₂CO₃.

  • Add Pd(PPh₃)₄ to the mixture.

  • The resulting reaction mixture is stirred at 80 °C for 16 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is diluted with water and extracted with EtOAc.

  • The crude compound is purified by column chromatography.[9]

Signaling Pathway: Potential Mechanism of Action of Anticancer Biphenyl Carboxylic Acids

Some biphenyl carboxylic acid derivatives are designed to act as inhibitors of specific signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.

G EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Biphenyl_Derivative Biphenyl Carboxylic Acid Derivative Biphenyl_Derivative->EGFR Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream_Signaling Proliferation Cell Proliferation, Survival, etc. Downstream_Signaling->Proliferation G Biphenyl_Acid Biphenyl-4-carboxylic Acid Esterification Fischer Esterification (H2SO4, Reflux) Biphenyl_Acid->Esterification Alcohol Alcohol Alcohol->Esterification Ester_Product Biphenyl Ester Derivative Esterification->Ester_Product Purification Purification Ester_Product->Purification Bioactive_Ester Bioactive Ester Purification->Bioactive_Ester

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted biphenyls.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki-Miyaura coupling reaction for synthesizing substituted biphenyls, offering potential causes and recommended solutions.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
SMC-TS-01 Low or No Product Yield Inactive Catalyst: The active Pd(0) species may not be forming or is deactivating.[1]- Ensure strict anaerobic conditions to prevent oxidation.[1] - Utilize a pre-catalyst that readily forms Pd(0).[1] - Select a ligand that effectively stabilizes the Pd(0) species.[1]
Poor Substrate Reactivity: Electron-rich or sterically hindered aryl halides can exhibit slow oxidative addition.[2][3]- For electron-rich substrates, employ electron-rich phosphine ligands (e.g., Buchwald ligands) to accelerate oxidative addition.[2][3] - For sterically hindered substrates, consider using bulky ligands.[2]
Boronic Acid Instability: Boronic acids can be unstable and prone to decomposition.[4]- Use boronic esters (e.g., pinacol esters) which are generally more stable.[1] - Employ anhydrous solvents and reagents to prevent protodeboronation.[1]
SMC-TS-02 Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1][2][5]- Thoroughly degas all solvents and reagents before use.[1][2]
Base-Induced Decomposition: Stronger bases can accelerate the decomposition of boronic acids.[1]- Use milder bases such as K₃PO₄ or Cs₂CO₃.[1]
Catalyst Choice: Some palladium sources, particularly Pd(II) salts, can promote homocoupling.- Use a Pd(0) precatalyst to minimize the initial concentration of Pd(II).[6]
SMC-TS-03 Protodeboronation of Boronic Acid Protic Impurities: The presence of water or other protic species can lead to the replacement of the boron group with a hydrogen atom.[1][7]- Use anhydrous solvents and high-purity reagents.[1][8]
Unstable Boronic Acids: Certain heterocyclic or sterically hindered boronic acids are particularly susceptible to protodeboronation.[1][4]- Consider using more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborate salts.[2][4]
SMC-TS-04 Catalyst Deactivation Precipitation of Palladium: The palladium catalyst may precipitate out of the solution as palladium black.[3][9]- Screen different ligands, such as bulky biaryl phosphines (e.g., XPhos, SPhos), that can stabilize the catalyst.[1] - Increase catalyst loading, though this may increase costs and side reactions.[1]
Product Adsorption: The product can adsorb onto the surface of heterogeneous catalysts, leading to deactivation in subsequent runs.[9][10]- For heterogeneous catalysts, thorough washing of the catalyst with a suitable solvent between cycles can help remove adsorbed product.[10]
SMC-TS-05 Inconsistent Reaction Results Variable Reagent Quality: Impurities in the starting materials, solvents, or base can significantly impact the reaction outcome.[1]- Purify reagents prior to use.[1] - Use high-purity, anhydrous solvents.[8]
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and inconsistent results.[1][2]- Ensure vigorous and efficient stirring throughout the reaction.[2]

Experimental Workflow for Troubleshooting Low Yields

G Troubleshooting Workflow for Low Yields in Suzuki Coupling start Low or No Product Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Use Pre-catalyst Ensure Anaerobic Conditions Screen Ligands check_catalyst->solution_catalyst No check_reagents Are Reagents Stable and Pure? check_conditions->check_reagents Yes solution_conditions Optimize Temperature Screen Solvents and Bases Increase Reaction Time check_conditions->solution_conditions No solution_reagents Use Anhydrous Solvents Purify Reagents Use Stable Boronic Esters check_reagents->solution_reagents No end Improved Yield check_reagents->end Yes solution_catalyst->end solution_conditions->end solution_reagents->end

Caption: Troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my specific substrates?

A: The choice of catalyst and ligand is critical and often substrate-dependent. For electron-rich aryl chlorides, electron-rich and bulky phosphine ligands like XPhos or SPhos are often effective as they promote the challenging oxidative addition step.[2] For sterically hindered substrates, bulky ligands are also beneficial as they can facilitate reductive elimination. Pre-catalysts, such as Pd(OAc)₂ with a suitable phosphine ligand or commercially available pre-formed catalysts (e.g., XPhos-Pd-G3), are often preferred as they are more stable and can lead to more reproducible results.[8]

Q2: My boronic acid appears to be decomposing during the reaction. What can I do to prevent this?

A: Boronic acid decomposition, often through protodeboronation, is a common issue.[4] To mitigate this, you can:

  • Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried, as water can facilitate protodeboronation.[1]

  • Use a more stable boronic acid derivative: Pinacol esters, MIDA esters, or potassium trifluoroborate salts are generally more stable alternatives to free boronic acids.[1][4]

  • Choose a milder base: Strong bases can promote decomposition. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[1]

Q3: What is the role of the base in the Suzuki coupling, and how do I select the best one?

A: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid, forming a more nucleophilic boronate species that can transfer its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The optimal base is often dependent on the specific substrates and solvent system. For sensitive substrates, milder bases like K₃PO₄ are often preferred.[1]

Q4: I am observing significant amounts of homocoupled byproducts from my boronic acid. How can I minimize this side reaction?

A: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1][5] To minimize this side reaction:

  • Degas your reaction mixture: Thoroughly sparge your solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1]

  • Use a Pd(0) source: Starting with a Pd(0) precatalyst can reduce the amount of Pd(II) species present at the beginning of the reaction, which can contribute to homocoupling.[6]

  • Employ bulky ligands: Bulky phosphine ligands can sterically hinder the formation of the homocoupled product.[2]

Q5: Can I run Suzuki coupling reactions in aqueous media?

A: Yes, one of the advantages of the Suzuki-Miyaura coupling is its compatibility with aqueous conditions.[11] In fact, the presence of water can sometimes be beneficial. For some systems, using a mixture of an organic solvent and water is common. There are also catalyst systems specifically designed for high efficiency in aqueous media.[7][12]

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)_2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation

Table 1: Effect of Different Bases on Reaction Yield
EntryAryl HalideBoronic AcidBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃ (2.0)Toluene/H₂O1001285
24-BromoanisolePhenylboronic acidCs₂CO₃ (2.0)Dioxane/H₂O100892
34-BromoanisolePhenylboronic acidK₃PO₄ (2.0)Toluene1001295
44-BromoanisolePhenylboronic acidNaOH (2.0)THF/H₂O801678

Data is illustrative and based on typical outcomes. Actual results may vary.

Table 2: Comparison of Different Palladium Catalysts and Ligands
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O65
24-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane94
32-BromotoluenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O88
42-BromotoluenePhenylboronic acidXPhos-Pd-G3 (1)-K₃PO₄t-BuOH/H₂O96

Data is illustrative and based on typical outcomes. Actual results may vary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A detailed, generalized experimental protocol is provided below. Note that specific quantities and conditions should be optimized for each unique reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.[8]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent catalyst oxidation.[8]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[8]

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

General Guidelines for Reaction Scale-Up

When scaling up Suzuki-Miyaura coupling reactions, the following general guidelines are recommended to ensure success and reproducibility:[8]

  • Oven-dry all glassware and stir bars.

  • Use dry, high-purity reagents and solvents.

  • Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Ensure efficient and vigorous stirring, especially for heterogeneous mixtures.

  • Pre-heat oil baths to avoid temperature spikes.

  • For reactions at higher temperatures, use a reflux condenser under an inert atmosphere.

References

Technical Support Center: Synthesis of 4'-Cyano-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Cyano-biphenyl-3-carboxylic acid, a key intermediate in various fields of chemical research.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples 3-bromobenzoic acid with 4-cyanophenylboronic acid to form the desired biphenyl structure. The reaction is favored for its mild conditions, tolerance to various functional groups, and the commercial availability of the starting materials.[1][2][3]

Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary factors to investigate?

A2: Low yields in this synthesis can often be attributed to several critical factors:

  • Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are susceptible to degradation and oxidation, respectively. Ensure they are fresh and have been stored under an inert atmosphere.[4]

  • Reaction Atmosphere: The presence of oxygen can deactivate the Pd(0) catalyst. It is crucial to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[4][5]

  • Purity of Reagents and Solvents: Use anhydrous and degassed solvents to prevent catalyst deactivation. Ensure the base and starting materials are of high purity.[4]

  • Choice of Base: The base plays a crucial role in the catalytic cycle. The selection of an appropriate base is critical for efficient reaction.[6]

Q3: What are the common side products I should expect in this synthesis?

A3: Several side products can form during the Suzuki-Miyaura coupling, reducing the yield of the desired product:

  • Homocoupling Products: Formation of biphenyls from the coupling of two molecules of 3-bromobenzoic acid or two molecules of 4-cyanophenylboronic acid. This is often promoted by the presence of oxygen.[7][8]

  • Protodeboronation: Replacement of the boronic acid group on 4-cyanophenylboronic acid with a hydrogen atom. This is more likely with prolonged heating.[7][8]

  • Dehalogenation: Replacement of the bromine atom on 3-bromobenzoic acid with a hydrogen atom.[7][8]

Q4: Can the carboxylic acid group on 3-bromobenzoic acid interfere with the reaction?

A4: Yes, the carboxylic acid can be deprotonated under the basic reaction conditions to form a carboxylate salt. This may lead to solubility issues in organic solvents, potentially slowing down or inhibiting the reaction. In some cases, protecting the carboxylic acid as an ester prior to the coupling reaction may be a viable strategy to improve yield.[7]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more air-stable.
Presence of Oxygen Ensure proper degassing of solvents and sparging of the reaction mixture with an inert gas (Argon or Nitrogen) before and during the reaction.[4][5]
Incorrect Base Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield.[9]
Low Reaction Temperature Gradually increase the reaction temperature. While the reaction can proceed at room temperature, heating (e.g., to 80-100 °C) often improves the reaction rate and yield.[1][4]
Poor Solubility of Reactants Use a solvent system that ensures the solubility of all reactants, such as a mixture of an organic solvent (e.g., Toluene, Dioxane) and water.[5][10]
Issue 2: High Levels of Impurities
Potential Cause Recommended Solution
Homocoupling of Starting Materials Thoroughly degas the reaction mixture to minimize oxygen. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.[7][9]
Protodeboronation of Boronic Acid Avoid prolonged reaction times and excessive heating. Use a milder base if possible.[7]
Dehalogenation of Aryl Bromide Ensure the purity of the palladium catalyst and consider using a different phosphine ligand.
Difficult Purification If the product and impurities have similar polarities, consider derivatization of the carboxylic acid to an ester to alter its chromatographic behavior, followed by hydrolysis after purification.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 eq)

  • Toluene (8 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid, 4-cyanophenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed toluene and water. Bubble the inert gas through the solution for 15-20 minutes for thorough deoxygenation. Add the palladium catalyst and phosphine ligand.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the hypothetical effect of different reaction parameters on the yield of this compound. This data is for illustrative purposes to guide optimization.

Entry Palladium Catalyst (mol%) Ligand Base Solvent Temperature (°C) Yield (%)
1Pd(OAc)₂ (2)PPh₃K₂CO₃Toluene/H₂O10075
2Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10085
3Pd(dppf)Cl₂ (2)-K₃PO₄Dioxane/H₂O9092
4Pd(OAc)₂ (2)SPhosCs₂CO₃Toluene/H₂O8088
5Pd(OAc)₂ (2)PPh₃Na₂CO₃DMF12065

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Combine Reactants (3-Bromobenzoic acid, 4-Cyanophenylboronic acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent_catalyst 3. Add Degassed Solvents & Catalyst inert->solvent_catalyst reaction 4. Heat & Stir (90-100°C, 12-24h) solvent_catalyst->reaction monitoring 5. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 6. Quench & Extract monitoring->workup purification 7. Purify Product (Chromatography/ Recrystallization) workup->purification product Final Product: 4'-Cyano-biphenyl- 3-carboxylic acid purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Catalyst, Ligand, Solvents, Base) start->check_reagents check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_conditions Review Reaction Conditions (Temperature, Time, Base) start->check_conditions optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Degraded? improve_degassing Improve Degassing Protocol check_atmosphere->improve_degassing Oxygen present? optimize_conditions Optimize T, t, and Base check_conditions->optimize_conditions Suboptimal? success Yield Improved optimize_catalyst->success improve_degassing->success optimize_conditions->success

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Purification of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of biphenyl carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of biphenyl carboxylic acids using common laboratory techniques.

Crystallization

Q1: My biphenyl carboxylic acid is "oiling out" during crystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the impure compound, or high levels of impurities depressing the melting point.[1][2]

Recommended Solutions:

  • Reheat and Dilute: Place the flask back on the heat source and add a small amount of the "good" solvent to redissolve the oil.[3]

  • Slow Cooling: Allow the solution to cool more slowly. Insulating the flask can help. This slower rate can favor crystal lattice formation over liquid-liquid phase separation.[3]

  • Seeding: Introduce a small seed crystal of the pure compound once the solution is slightly supersaturated. This provides a template for crystal growth.[3][4]

  • Change Solvent System:

    • Choose a solvent with a lower boiling point.[3]

    • Utilize a co-solvent or anti-solvent system. For example, dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol) and then slowly add a "poor" solvent (like water) until the solution becomes slightly cloudy.[5][6]

  • Remove Impurities: If significant impurities are suspected, consider treating the solution with activated charcoal before crystallization to adsorb them.[1][3]

Q2: Very few or no crystals are forming upon cooling. What is the problem and how can I fix it?

This issue typically arises from using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur.

Recommended Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles scraped off can act as nucleation sites.

    • Seeding: Add a single, pure crystal of the desired compound to the solution.

  • Cool to a Lower Temperature: After the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of the compound and promote crystallization.[6]

Q3: The crystals that formed are colored, but the pure compound should be white. How can I remove the colored impurities?

Colored impurities can often be effectively removed by treating the solution with activated charcoal.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the impure, colored biphenyl carboxylic acid in the minimum amount of a suitable hot solvent.

  • Allow the solution to cool slightly to prevent flash boiling when the charcoal is added.

  • Add a small amount of activated charcoal (typically 1-5% of the solute weight) to the solution.

  • Gently heat the mixture to boiling for a few minutes while swirling.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Acid-Base Extraction

Q1: I am performing an acid-base extraction to separate my biphenyl carboxylic acid from neutral impurities, but I am not seeing two distinct layers.

This problem usually occurs when the organic solvent used is miscible with water.[7]

Recommended Solution:

  • Ensure you are using a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

Q2: After acidifying the aqueous layer to precipitate my biphenyl carboxylic acid, very little or no solid is forming.

This can happen if the aqueous solution is not sufficiently acidified or if the compound has some solubility in the acidic aqueous solution.[8]

Recommended Solutions:

  • Check pH: Use pH paper to ensure the aqueous solution is sufficiently acidic (a pH of 2-3 is generally recommended) to fully protonate the carboxylate salt.

  • Back-Extraction: If the compound remains in the aqueous layer, perform a "back-extraction" by adding a fresh portion of an immiscible organic solvent to the acidified aqueous solution. The neutral carboxylic acid will be extracted into the organic layer. You can then dry the organic layer and evaporate the solvent to recover your product.[8]

  • Cooling: Cool the acidified aqueous solution in an ice bath to minimize the solubility of the carboxylic acid and promote precipitation.

Q3: An emulsion has formed between the aqueous and organic layers, and they are not separating.

Emulsion formation is a common issue in liquid-liquid extractions, especially when solutions are shaken too vigorously.

Recommended Solutions:

  • Time: Allow the separatory funnel to stand undisturbed for a period, as some emulsions will break on their own.

  • Gentle Swirling: Gently swirl the separatory funnel to encourage the layers to coalesce.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: In stubborn cases, filtering the entire mixture through a bed of Celite or glass wool can help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing biphenyl carboxylic acids?

The choice of solvent depends on the specific isomer and its solubility characteristics. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][10]

  • 4-Biphenylcarboxylic acid: Can be crystallized from a benzene/petroleum ether mixture or aqueous ethanol.[5]

  • 2-Biphenylcarboxylic acid: Can be crystallized from a benzene/petroleum ether mixture or aqueous ethanol.[11]

  • General Guidance: For carboxylic acids, polar protic solvents like ethanol, methanol, or water are often good starting points.[12] A mixed solvent system, such as ethanol/water, is frequently effective.[5][6]

Q2: How can I remove residual palladium catalyst from my biphenyl carboxylic acid synthesized via a Suzuki coupling reaction?

Palladium residues are a common impurity in products of Suzuki coupling reactions.[13]

Recommended Solutions:

  • Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can remove a significant portion of the heterogeneous Pd/C catalyst.[13]

  • Slurry with a Scavenger: The crude product can be slurried in a suitable solvent with a palladium scavenger resin.

  • Crystallization: Often, a well-executed crystallization is sufficient to reduce palladium levels to an acceptable limit.[13]

Q3: What are the typical mobile phases for purifying biphenyl carboxylic acids by HPLC?

Reversed-phase HPLC is a common method for analyzing and purifying biphenyl carboxylic acids.

  • A common mobile phase consists of a mixture of acetonitrile (MeCN) and water, with a small amount of acid added to suppress the ionization of the carboxylic acid group.[14][15]

  • Phosphoric acid or formic acid (for MS compatibility) are frequently used as the acidic modifier.[14][15][16]

Data Presentation

Table 1: Physical Properties of Biphenyl Carboxylic Acid Isomers

IsomerCAS NumberMelting Point (°C)Appearance
2-Biphenylcarboxylic acid947-84-2111-113White to beige crystalline powder
3-Biphenylcarboxylic acid716-76-7164-169Off-white to beige crystalline powder
4-Biphenylcarboxylic acid92-92-2200-202White to beige crystalline powder

Sources:[11][17][18]

Table 2: Purity and Yield Data for a Biphenyl Carboxylic Acid Derivative Synthesis

Purification StepPurity (% PAR, HPLC)Yield (%)
Crude Product after Suzuki Coupling>98.593-96
After Recrystallization from Methanol97.735
One-Pot Procedure with IMS Slurry99.381

This data is for the synthesis of 2'-Methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid. PAR = Peak Area Ratio. Source:[13][19]

Experimental Protocols

Detailed Protocol for Recrystallization of 4-Biphenylcarboxylic Acid using an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-biphenylcarboxylic acid in the minimum amount of hot ethanol.

  • Inducing Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Mandatory Visualization

Purification_Workflow General Purification Workflow for Biphenyl Carboxylic Acids cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude_Product Crude Biphenyl Carboxylic Acid Extraction Acid-Base Extraction Crude_Product->Extraction  Remove neutral/basic impurities Crystallization Crystallization Crude_Product->Crystallization  Direct purification Chromatography Column Chromatography Crude_Product->Chromatography  For complex mixtures Extraction->Crystallization Purity_Check Purity Analysis (HPLC, TLC, MP) Crystallization->Purity_Check Chromatography->Crystallization Purity_Check->Crystallization  Further purification needed Pure_Product Pure Biphenyl Carboxylic Acid Purity_Check->Pure_Product  Meets specifications

Caption: General purification workflow for biphenyl carboxylic acids.

Oiling_Out_Troubleshooting Troubleshooting 'Oiling Out' in Crystallization Start Oiling Out Observed Reheat_Dilute Reheat and add more 'good' solvent Start->Reheat_Dilute Slow_Cool Cool solution slowly Reheat_Dilute->Slow_Cool If oiling persists Charcoal Consider activated charcoal treatment Reheat_Dilute->Charcoal If impurities suspected Seed_Crystals Add seed crystals Slow_Cool->Seed_Crystals If no crystals form Change_Solvent Change solvent system (e.g., lower boiling point, use co-solvent) Slow_Cool->Change_Solvent If oiling persists Success Successful Crystallization Seed_Crystals->Success If crystals form Change_Solvent->Success Charcoal->Reheat_Dilute

Caption: Troubleshooting decision tree for "oiling out".

References

Overcoming side reactions in the synthesis of cyanobiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Cyanobiphenyls

This guide provides troubleshooting for common side reactions encountered during the synthesis of cyanobiphenyls, a critical scaffold in materials science and drug discovery. The content is tailored for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction to form the biphenyl core is plagued by a significant amount of homocoupled boronic acid byproduct. How can I suppress this?

A1: Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings, diminishing the yield of the desired unsymmetrical biphenyl and complicating purification. This side reaction is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst which can directly react with the boronic acid.[1]

Primary Causes & Solutions:

  • Oxygen Presence: Molecular oxygen can facilitate the homocoupling pathway.[1][2] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment. Methods for degassing include bubbling the inert gas through the solvent for 10-15 minutes or using several freeze-pump-thaw cycles.[3]

  • Palladium Source: Using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species can be advantageous over Pd(II) salts such as Pd(OAc)₂.[1][3]

  • Reaction Conditions: The choice of base, ligand, and solvent significantly impacts the competition between the desired cross-coupling and undesired homocoupling. Weaker inorganic bases are often preferred.[3][4]

Optimization Data:

The following table summarizes the effect of different reaction parameters on minimizing homocoupling and other dehalogenation side reactions.

ParameterCondition Prone to Side ReactionsRecommended Condition for High YieldRationale
Catalyst Pd(OAc)₂ or other Pd(II) saltsPd(PPh₃)₄ or pre-catalysts like XPhos Pd G2Pd(0) catalysts enter the catalytic cycle directly, reducing the chance for Pd(II) to mediate homocoupling.[1]
Base Strong bases (NaOEt, KOtBu)Weaker inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃)Strong alkoxide bases can promote palladium-hydride formation, leading to dehalogenation.[4] Carbonates and phosphates are less prone to this.
Ligand Less bulky ligands (e.g., PPh₃)Bulky, electron-rich phosphines (SPhos, XPhos)Bulky ligands accelerate the reductive elimination step, favoring the desired product over side reactions.[3]
Solvent Protic solvents (e.g., Ethanol)Aprotic solvents (Toluene, 1,4-Dioxane, THF)Protic solvents can be a source of protons or hydrides, leading to dehalogenation or protodeboronation.[3][4]
Atmosphere Presence of Air/OxygenDegassed mixture under Argon or NitrogenOxygen promotes the oxidative homocoupling of boronic acids.[1][2]
Q2: During the final cyanation step, I'm observing significant hydrolysis of my target cyanobiphenyl to the corresponding amide or carboxylic acid. How can I prevent this?

A2: Nitrile hydrolysis is a common issue, especially under harsh acidic or basic conditions, elevated temperatures, or during aqueous workups.[5][6][7] Since amides are often more readily hydrolyzed than nitriles, the reaction can proceed all the way to the carboxylic acid, significantly reducing the yield of the desired cyanobiphenyl.[5][6]

Strategies to Minimize Nitrile Hydrolysis:

  • Anhydrous Conditions: Water is a necessary reagent for hydrolysis. Ensuring that all solvents (e.g., DMF, Toluene) and reagents are rigorously dried is the most critical step to prevent this side reaction.[7]

  • Milder Reaction Conditions: The classic Rosenmund-von Braun reaction often requires high temperatures (150–250 °C), which can promote hydrolysis.[8] Modern modifications allow for significantly lower temperatures.

  • Careful Work-up: Minimize the product's exposure to acidic or basic aqueous solutions during extraction and purification. Prompt neutralization and avoiding prolonged contact times are essential.[7]

  • Alternative Cyanating Agents: Palladium-catalyzed cyanation methods often proceed under milder conditions and show increased functional group tolerance compared to traditional copper cyanide methods.[9] Using K₄[Fe(CN)₆] as a cyanide source in Pd-catalyzed reactions can also be effective and avoids highly toxic cyanide salts.[9]

Comparative Reaction Conditions for Cyanation:

MethodTypical ConditionsAdvantagesDisadvantages
Classical Rosenmund-von Braun Stoichiometric CuCN, high temp (150-200°C), polar solvent (DMF, Pyridine).[8][10]Cost-effective, simple reagents.Harsh conditions, risk of hydrolysis, difficult purification.[8][10]
L-Proline Promoted R-vB Catalytic CuI, L-proline, K₂CO₃, 80-120°C in DMF.[8]Milder temperature, improved functional group tolerance.[8]Requires additive.
Domino Halide Exchange-Cyanation Catalytic CuI, KI, DMEDA ligand, NaCN, 110°C in Toluene.[11]Milder conditions, avoids polar solvents, simplifies purification.[11]Requires ligand and iodide source.
Palladium-Catalyzed Cyanation Pd catalyst, ligand, K₄[Fe(CN)₆]•3H₂O, 70-100°C.[9]Very mild conditions, high functional group tolerance.[9]Catalyst and ligand cost can be higher.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions

This protocol is designed for the coupling of an aryl bromide with an arylboronic acid, incorporating best practices to suppress homocoupling and dehalogenation.[3][4]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (10 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, K₃PO₄, and the XPhos Pd G2 precatalyst.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the resulting mixture by bubbling argon through the solution for 10 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude biphenyl product.

Protocol 2: L-Proline-Promoted Rosenmund-von Braun Cyanation

This protocol provides a milder alternative to the classical high-temperature cyanation, reducing the risk of nitrile hydrolysis.[8]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Copper(I) cyanide (CuCN) (1.2 mmol, 1.2 equiv)

  • L-proline (0.4 mmol, 40 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealable reaction tube, combine the aryl bromide, CuI, CuCN, L-proline, and K₂CO₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the mixture to 120 °C with stirring for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

  • Filter the mixture through a pad of celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (3 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cyanobiphenyl.

Visualized Workflows and Pathways

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Cyanation ArylHalide Aryl Halide Suzuki Pd Catalyst, Base ArylHalide->Suzuki Dehalogenation Dehalogenation Byproduct ArylHalide->Dehalogenation BoronicAcid Aryl Boronic Acid BoronicAcid->Suzuki Homocoupling Homocoupling Byproduct BoronicAcid->Homocoupling Biphenyl Biphenyl Intermediate Suzuki->Biphenyl Cyanation CuCN or Pd Catalyst Biphenyl->Cyanation Cyanobiphenyl Target Cyanobiphenyl Cyanation->Cyanobiphenyl Hydrolysis Amide/Acid Byproduct Cyanation->Hydrolysis

Caption: General synthesis of cyanobiphenyls showing key side reactions at each step.

G Start Low Yield or Impure Product Analysis Analyze Crude Mixture (LCMS, NMR, TLC) Start->Analysis Identify Identify Major Impurity Analysis->Identify Homocoupling Homocoupled Boronic Acid (Biaryl of Boron Reagent) Identify->Homocoupling Impurity MW = 2x (Ar- of Boronic Acid) Dehalogenation Dehalogenated Starting Material Identify->Dehalogenation Impurity MW = (Aryl Halide - Halogen + H) Hydrolysis Amide / Carboxylic Acid (More Polar Spot on TLC) Identify->Hydrolysis Impurity MW = (Product + H₂O) Unreacted Unreacted Biphenyl Halide Identify->Unreacted Starting Material Detected Sol_Homocoupling See FAQ Q1: - Degas thoroughly - Use Pd(0) source - Change base/ligand Homocoupling->Sol_Homocoupling Dehalogenation->Sol_Homocoupling Sol_Hydrolysis See FAQ Q2: - Use anhydrous conditions - Use milder cyanation method - Careful work-up Hydrolysis->Sol_Hydrolysis Sol_Unreacted Improve Cyanation: - Increase temperature/time - Check catalyst activity - Use more reactive halide (I > Br) Unreacted->Sol_Unreacted

References

Technical Support Center: Column Chromatography Purification of Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of polar organic compounds using column chromatography.

Frequently Asked Questions (FAQs)

1. Q: My polar compound is not retained and elutes with the solvent front in normal-phase chromatography. What should I do?

A: This is a common issue when the mobile phase is too polar for the compound. In normal-phase chromatography, polar compounds have a strong affinity for the polar stationary phase (e.g., silica gel)[1]. If the mobile phase is too polar, it will compete with your compound for binding sites on the stationary phase, causing the compound to elute quickly[1][2].

  • Troubleshooting Steps:

    • Decrease Mobile Phase Polarity: Start with a less polar solvent system. For example, if you are using a mixture of ethyl acetate and hexane, increase the proportion of hexane.

    • Use a Less Polar "Polar" Solvent: Consider switching the polar component of your mobile phase to a less polar one (e.g., use diethyl ether instead of ethyl acetate).

    • Gradient Elution: Start with a non-polar solvent and gradually increase the polarity of the mobile phase. This will allow for the elution of non-polar impurities first, followed by your polar compound of interest[2].

2. Q: My polar compound streaks or "tails" down the column. How can I improve the peak shape?

A: Peak tailing can be caused by several factors, including interactions with the stationary phase, column overloading, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Check for Compound Degradation: Polar compounds can sometimes degrade on acidic silica gel. You can test for this by performing a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the spot is no longer on the diagonal, your compound is likely degrading[3]. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine or ammonia in the mobile phase.

    • Reduce Sample Load: Overloading the column can lead to band broadening and tailing. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

    • Optimize Mobile Phase: For basic compounds (like alkaloids), adding a small amount of a base (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase can prevent tailing by neutralizing acidic sites on the silica gel[4]. For acidic compounds, adding a small amount of a carboxylic acid (e.g., 0.1-1% acetic acid) can have a similar effect.

3. Q: My polar compound is poorly soluble in the starting mobile phase. How can I load it onto the column?

A: This is a frequent challenge, especially with highly polar compounds and non-polar starting eluents. The preferred method in this case is dry loading [5][6][7].

  • Dry Loading Protocol:

    • Dissolve your sample in a minimal amount of a solvent in which it is soluble (e.g., methanol, acetone, or dichloromethane)[3][5].

    • Add a small amount of silica gel (typically 2-3 times the weight of your sample) to the solution[5].

    • Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder of your compound adsorbed onto the silica gel[3].

    • Carefully add this powder to the top of your packed column.

4. Q: What is the best stationary phase for purifying very polar compounds like sugars or amino acids?

A: For very polar compounds that are not well-retained even with highly polar mobile phases in normal-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice[8][9]. HILIC utilizes a polar stationary phase (similar to normal-phase) but with a partially aqueous mobile phase, typically a high concentration of an organic solvent like acetonitrile with a small amount of water or an aqueous buffer[8][9][10].

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their potential solutions.

Problem Possible Cause Solution
No separation Mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a non-polar solvent and gradually increase polarity (gradient elution).
Mobile phase is not polar enough.Increase the polarity of the mobile phase.
Sample is overloaded.Reduce the amount of sample loaded onto the column.
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, consider switching to a more polar solvent system (e.g., methanol in dichloromethane).
Compound may have decomposed on the column.Test for stability on silica using 2D TLC[3]. If unstable, use a different stationary phase (e.g., alumina) or a deactivated silica gel.
Cracked or channeled column bed Improper column packing (e.g., not packed uniformly).Repack the column carefully, ensuring the silica gel is settled evenly. Wet slurry packing is generally recommended.
Column ran dry.Never let the solvent level drop below the top of the stationary phase.
Irregular bands Inhomogeneous packing.Repack the column.
Sample was not loaded evenly.Ensure the initial band of the sample is narrow and horizontal.
Sample is not soluble in the eluent.Use the dry loading technique[5][6][7].

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography of a Moderately Polar Compound

Objective: To purify a moderately polar organic compound from a reaction mixture.

Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system should give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column[11].

    • Add a thin layer of sand (about 1 cm)[11].

    • In a beaker, make a slurry of silica gel in the initial, least polar eluting solvent[12].

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to dislodge any air bubbles[11].

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition[5].

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the eluting solvent and carefully add it to the top of the column with a pipette[5][6].

    • Dry Loading: Follow the protocol described in the FAQs section.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • If a gradient elution is required, start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent in test tubes.

    • Analyze the fractions by TLC to determine which ones contain the purified compound.

    • Combine the pure fractions and evaporate the solvent.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Highly Polar Compounds

Objective: To purify a highly polar, water-soluble compound.

Methodology:

  • Column and Mobile Phase Selection:

    • Use a HILIC column with a polar stationary phase (e.g., silica, diol, or amide-based).

    • The mobile phase is typically a mixture of a high percentage of a non-polar organic solvent (like acetonitrile) and a low percentage of an aqueous solvent (like water or a buffer)[8][9][10].

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for an extended period (often longer than for reversed-phase) to ensure a stable water layer on the stationary phase.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion.

  • Elution:

    • Isocratic Elution: Use a constant mobile phase composition[10].

    • Gradient Elution: Start with a high organic content and gradually increase the aqueous content to elute more polar compounds[10][13].

  • Fraction Collection and Analysis: Collect fractions and analyze using an appropriate method (e.g., HPLC, LC-MS).

Quantitative Data

Table 1: Solvent Polarity and Eluotropic Series on Silica Gel

The eluotropic series ranks solvents by their eluting power on a given stationary phase. For polar stationary phases like silica gel, more polar solvents have a higher eluting strength[1][14].

SolventPolarity Index (P')Elution Strength (ε°) on Silica
n-Hexane0.10.01
Cyclohexane0.20.03
Toluene2.40.22
Diethyl Ether2.80.38
Dichloromethane3.10.32
Ethyl Acetate4.40.45
Acetone5.10.53
Acetonitrile5.80.50
Isopropanol3.90.63
Ethanol4.30.68
Methanol5.10.73
Water10.2High

Data compiled from various sources[14][15][16][17][18][19][20]. The elution strength on silica is approximately 0.77 times that on alumina[17].

Table 2: Typical Recovery and Purity Data for Polar Compound Classes

The recovery and purity of a compound after column chromatography can vary significantly depending on the complexity of the mixture, the separation method, and the scale of the purification.

Compound ClassPurification MethodTypical PurityTypical RecoveryReference
FlavonoidsMacroporous Resin Column Chromatography> 57%~85%[21][22]
FlavonoidsMacroporous Resin followed by scale-up column> 36% (5-fold increase)~36%[23]
AlkaloidsSilica Gel Column Chromatography and HSCCC> 91%-[24]

Note: These values are indicative and can vary widely.

Visualizations

Troubleshooting Workflow for Poor Separation

TroubleshootingWorkflow Start Poor Separation CheckRf Check Rf of target compound on TLC Start->CheckRf RfTooHigh Rf > 0.5 CheckRf->RfTooHigh RfTooLow Rf < 0.1 CheckRf->RfTooLow GoodRf 0.1 < Rf < 0.5 CheckRf->GoodRf DecreasePolarity Decrease mobile phase polarity RfTooHigh->DecreasePolarity IncreasePolarity Increase mobile phase polarity RfTooLow->IncreasePolarity CheckOverloading Check for column overloading GoodRf->CheckOverloading DecreasePolarity->CheckRf IncreasePolarity->CheckRf Overloaded Overloaded? CheckOverloading->Overloaded ReduceLoad Reduce sample load Overloaded->ReduceLoad Yes CheckStability Check compound stability (2D TLC) Overloaded->CheckStability No Optimized Optimized Separation ReduceLoad->Optimized Unstable Unstable? CheckStability->Unstable ChangeStationaryPhase Use neutral alumina or deactivated silica Unstable->ChangeStationaryPhase Yes Unstable->Optimized No ChangeStationaryPhase->Optimized

Caption: A decision tree for troubleshooting poor separation in column chromatography.

Method Selection for Polar Compounds

MethodSelection CompoundPolarity Assess Compound Polarity ModeratelyPolar Moderately Polar (Good Rf in NP solvents) CompoundPolarity->ModeratelyPolar HighlyPolar Highly Polar (Low Rf even in polar NP solvents) CompoundPolarity->HighlyPolar Ionic Ionic CompoundPolarity->Ionic NormalPhase Normal-Phase Chromatography (Silica or Alumina) ModeratelyPolar->NormalPhase HILIC Hydrophilic Interaction Chromatography (HILIC) HighlyPolar->HILIC ReversedPhaseOption Reversed-Phase with high aqueous mobile phase or polar-embedded column HighlyPolar->ReversedPhaseOption IonExchange Ion-Exchange Chromatography Ionic->IonExchange

Caption: A guide for selecting the appropriate chromatographic method based on compound polarity.

References

Technical Support Center: Recrystallization of 4'-Cyano-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 4'-Cyano-biphenyl-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).[1]Reduce the solvent volume by gentle heating or using a rotary evaporator and allow the solution to cool again.[1]
The solution is supersaturated.[1]Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
The cooling process is too slow or too fast.If cooling is too slow, try placing the flask in an ice bath. If cooling is too rapid, allow the solution to cool to room temperature undisturbed before further cooling.
Oiling out occurs (a liquid separates instead of crystals). The melting point of the compound is lower than the boiling point of the solvent.[1]Re-dissolve the oil by heating and add a small amount of a co-solvent in which the compound is less soluble. Alternatively, select a lower-boiling point solvent.
The rate of cooling is too rapid.[2]Allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.[2]
The compound is significantly impure.[1]Consider pre-purification by another method, such as column chromatography, before recrystallization.
Low yield of recovered crystals. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[2]Concentrate the mother liquor and cool to obtain a second crop of crystals. Test the mother liquor by evaporating a small amount to see if a solid residue remains.[2]
The crystals were washed with a solvent in which they are too soluble.Use a minimal amount of ice-cold recrystallization solvent for washing.
Premature crystallization occurred during hot filtration.Filter the hot solution quickly. Use a heated funnel or pre-heat the filtration apparatus. Add a small excess of hot solvent before filtration and evaporate it afterward.
Colored impurities are present in the final crystals. The impurities were not effectively removed.Add a small amount of activated charcoal to the hot solution before filtration. Use only a minimal amount to avoid adsorbing the desired product.
Crystals are very fine and difficult to filter. Crystallization occurred too rapidly.Re-dissolve the crystals in a minimal amount of hot solvent and allow them to cool more slowly to encourage the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How do I perform a solubility test to find a suitable recrystallization solvent?

A2: To perform a solubility test, place a small amount of your compound into several test tubes. Add a small amount of a different solvent to each tube and observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated.[5] If the compound is soluble at room temperature, the solvent is not suitable. If it is insoluble even when heated, it is also not suitable. If it dissolves when hot but becomes insoluble upon cooling, it is a good candidate.

Q3: What is the purpose of using a mixed solvent system for recrystallization?

A3: A mixed solvent system is used when no single solvent has the ideal solubility characteristics for recrystallization.[3] Typically, the compound is dissolved in a minimal amount of a hot "good" solvent in which it is highly soluble. Then, a "poor" solvent, in which the compound is much less soluble, is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]

Q4: How can I prevent premature crystallization in the funnel during hot filtration?

A4: To prevent premature crystallization during hot filtration, you can use a heated filtration setup. Preheating the funnel and the receiving flask with steam or a heat gun can be effective.[3] It is also good practice to use a slight excess of the hot solvent to keep the compound dissolved and then evaporate the excess solvent after filtration.[3]

Q5: My recrystallization is complete, but the crystals are still wet. How should I dry them?

A5: After filtration, the crystals should be washed with a small amount of ice-cold solvent to remove any remaining impurities. Continue to pull air through the filter cake for several minutes to remove as much solvent as possible.[3] The crystals can then be transferred to a watch glass and allowed to air dry or dried in a desiccator under vacuum.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Perform solubility tests with various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water) and solvent pairs (e.g., ethanol/water, acetone/hexane) to find a suitable system where this compound is soluble when hot but insoluble when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen "good" solvent.

  • Heat the mixture on a hot plate with stirring until the solvent boils.

  • Continue adding small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent to ensure a good yield.[6]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Add a small amount of hot solvent to the filtration apparatus to pre-heat it and prevent premature crystallization.

5. Crystallization:

  • If using a mixed solvent system, add the "poor" solvent dropwise to the hot filtrate until a slight cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities.

  • Continue to draw air through the crystals for several minutes to help them dry.

7. Drying:

  • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, use a vacuum desiccator.

8. Purity Assessment:

  • Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value indicates high purity.

  • Further analysis can be performed using techniques such as NMR or HPLC.

Process Workflows

Below is a troubleshooting workflow for the recrystallization process.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Too much solvent? - Supersaturated? no_crystals->troubleshoot_no_crystals reduce_solvent Reduce Solvent Volume troubleshoot_no_crystals->reduce_solvent Too much solvent induce_crystallization Induce Crystallization (Scratch/Seed) troubleshoot_no_crystals->induce_crystallization Supersaturated reduce_solvent->cool induce_crystallization->cool oil Oil Forms oiling_out->oil Yes filter_wash Filter and Wash Crystals oiling_out->filter_wash No troubleshoot_oil Troubleshoot: - Reheat and add  co-solvent - Cool slower oil->troubleshoot_oil troubleshoot_oil->cool check_yield Check Yield filter_wash->check_yield low_yield Low Yield check_yield->low_yield Low good_yield Good Yield check_yield->good_yield Good troubleshoot_yield Troubleshoot: - Check mother liquor - Optimize solvent volume low_yield->troubleshoot_yield end End good_yield->end

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction has a low yield or is not working at all. What are the first things I should check?

A1: When troubleshooting a low-yielding cross-coupling reaction, it's best to start with the most common culprits:

  • Atmosphere and Reagents: Ensure that your reaction was performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst.[1][2][3] Verify the purity and integrity of your reagents and solvents, ensuring they are anhydrous and properly degassed.[2][3]

  • Catalyst Activation: Many reactions use stable Pd(II) precatalysts that need to be reduced in situ to the active Pd(0) species.[1][4] Inefficient activation can lead to a low concentration of the active catalyst.[1] Consider if your chosen base, ligand, solvent, and temperature are suitable for this crucial activation step.[4][5]

  • Reagent Quality: Ensure that the palladium catalyst, ligands, and any bases are of high purity and have been stored correctly to prevent degradation.[3] Phosphine ligands, in particular, can be susceptible to oxidation.[1][3]

Q2: I see a black precipitate forming in my reaction flask. What is it and what should I do?

A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst aggregation and deactivation.[1][6] This can be caused by high temperatures, high catalyst concentrations, or an unsuitable ligand-to-metal ratio.[1] To mitigate this, you can try lowering the reaction temperature, reducing the catalyst loading, or screening different ligands that can better stabilize the palladium nanoparticles.

Q3: How do I know if my starting materials are the problem?

A3: The reactivity of your substrates plays a significant role. For aryl halides, the general order of reactivity is I > OTf ≈ Br > Cl.[7][8] If you are using a less reactive aryl chloride, you may need more forcing conditions, such as higher temperatures or more active catalysts with specialized ligands.[8] Additionally, some substrates, like nitrogen-rich heterocycles, can coordinate to the palladium center and inhibit the catalyst.[9][10]

Q4: My reaction starts but then stalls. What could be the cause?

A4: A reaction that starts and then stops often points to catalyst deactivation during the process.[1] This can be due to slow degradation of the catalyst or ligands over the course of the reaction, especially at elevated temperatures.[1] Trace amounts of oxygen or other impurities can also contribute to this. Another possibility is product inhibition, where the product of the reaction binds to the catalyst and slows down the catalytic cycle.

Q5: I'm observing significant amounts of side products, such as homocoupling. How can I minimize this?

A5: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings.[2][3] The primary cause is often the presence of oxygen, which facilitates the oxidative coupling of the organometallic reagent.[2][3] To minimize homocoupling, ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[2] In Sonogashira couplings, which often use a copper co-catalyst, copper-free conditions can be employed to reduce alkyne homocoupling (Glaser coupling).[2]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low Yield

This guide provides a logical workflow to help you identify the root cause of a low-yielding cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Atmosphere Verify Inert Atmosphere and Reagent Purity Start->Check_Atmosphere No_Improvement1 No Improvement Check_Atmosphere->No_Improvement1 Issue Found? No Optimize_Degassing Optimize Degassing Protocol Check_Atmosphere->Optimize_Degassing Issue Found? Yes Check_Catalyst Assess Catalyst Activity and Activation No_Improvement2 No Improvement Check_Catalyst->No_Improvement2 Issue Found? No Screen_Catalysts Screen Different Catalysts and Ligands Check_Catalyst->Screen_Catalysts Issue Found? Yes Check_Substrates Evaluate Substrate Reactivity and Stability No_Improvement3 No Improvement Check_Substrates->No_Improvement3 Issue Found? No Modify_Substrate Modify Substrate or Protecting Groups Check_Substrates->Modify_Substrate Issue Found? Yes Check_Conditions Review Reaction Conditions (Temp, Solvent, Base) Optimize_Parameters Systematically Optimize Reaction Parameters Check_Conditions->Optimize_Parameters No_Improvement1->Check_Catalyst No_Improvement2->Check_Substrates No_Improvement3->Check_Conditions Success Improved Yield Optimize_Degassing->Success Screen_Catalysts->Success Modify_Substrate->Success Optimize_Parameters->Success

Caption: A workflow for diagnosing and resolving low yield issues.

Guide 2: Key Reaction Parameters and Their Effects

The interplay between the catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction. The following diagram illustrates these relationships.

Reaction_Parameters Yield Reaction Yield Catalyst Palladium Catalyst (Precatalyst & Active Species) Catalyst->Yield Determines catalytic activity Ligand Ligand (Sterics & Electronics) Ligand->Yield Impacts reaction scope Ligand->Catalyst Stabilizes & activates Base Base (Strength & Solubility) Base->Yield Crucial for catalytic cycle Base->Catalyst Facilitates catalyst activation and transmetalation Solvent Solvent (Polarity & Coordinating Ability) Solvent->Yield Affects solubility of reagents Solvent->Catalyst Influences solubility & stability Temperature Temperature Temperature->Yield Influences rate and side reactions Temperature->Catalyst Affects reaction rate and catalyst stability

Caption: Interdependencies of key reaction parameters.

Data Presentation

Table 1: Common Solvents in Palladium-Catalyzed Cross-Coupling Reactions
SolventTypeBoiling Point (°C)Common ApplicationsNotes
TolueneAromatic111Suzuki, Buchwald-Hartwig, HeckGood for a wide range of temperatures.
1,4-DioxaneEther101Suzuki, Buchwald-HartwigAprotic and can coordinate to palladium.[4]
Tetrahydrofuran (THF)Ether66Suzuki, Buchwald-Hartwig, SonogashiraLower boiling point, suitable for milder conditions.[4]
N,N-Dimethylformamide (DMF)Amide153Heck, SonogashiraHighly polar aprotic solvent, good for dissolving salts.[11][12]
Acetonitrile (MeCN)Nitrile82Sonogashira (copper-free)Can sometimes inhibit the reaction by binding to palladium.[4]
Table 2: Selection of Bases for Common Cross-Coupling Reactions
BasepKa of Conjugate AcidTypeCommon ApplicationsNotes
Na₂CO₃ / K₂CO₃10.3 / 10.3InorganicSuzuki, HeckMild bases, often used in aqueous solvent mixtures.[13][14]
K₃PO₄12.3InorganicSuzukiEffective for challenging substrates.
Cs₂CO₃10.3InorganicSuzuki, Sonogashira (copper-free)Highly soluble in organic solvents.[2]
NaOtBu / KOtBu~19AlkoxideBuchwald-HartwigStrong bases, but can be sensitive to some functional groups.[4]
Triethylamine (Et₃N)10.8AmineHeck, SonogashiraActs as both a base and sometimes a solvent.[15]
DBU13.5AmineBuchwald-HartwigA non-nucleophilic organic base with good solubility.[4][16]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling. Optimization of specific parameters will likely be necessary.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water or dioxane/water mixture) via syringe. A common ratio is 4:1 or 5:1 organic to aqueous.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 5-10 minutes or by using the freeze-pump-thaw method (3 cycles) for sensitive reactions.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC, GC, or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Protocol 2: Rigorous Degassing using the Freeze-Pump-Thaw Method

For particularly oxygen-sensitive reactions, this method is highly effective for removing dissolved gases from the solvent.

  • Freeze: Place the reaction vessel containing the solvent in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.

  • Pump: With the solvent frozen, apply a high vacuum to the vessel to remove gases from the headspace.

  • Thaw: Close the vacuum line and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat: Repeat this cycle two more times to ensure the thorough removal of dissolved oxygen. After the final cycle, backfill the vessel with an inert gas.

References

Removal of palladium catalyst from Suzuki coupling products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium Catalyst Removal. This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Suzuki coupling products from residual palladium.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from Suzuki coupling reaction mixtures?

A1: Several techniques are commonly employed to remove palladium catalysts, each with its own advantages. The choice of method often depends on the scale of the reaction, the nature of the product, and the required final purity. The primary methods include:

  • Adsorption: Using solid-supported materials to bind the palladium, which is then removed by filtration. Common adsorbents include activated carbon, silica gel, and specialized metal scavengers.[1][2]

  • Metal Scavengers: These are highly selective materials, typically silica or polymer-based, functionalized with groups (e.g., thiol, thiourea) that chelate strongly to palladium.[3][4][5] They are very effective at reducing palladium levels to the low parts-per-million (ppm) range.[6]

  • Chromatography: Passing the crude product through a plug or column of silica gel or Celite® can effectively remove insoluble palladium species.[7][8]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into an aqueous phase, separating it from the desired organic product.[8][9]

  • Crystallization: Purifying a solid product by recrystallization can be an effective method, as the palladium impurities often remain in the mother liquor.[5][6]

Q2: What are the acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?

A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in drug products. According to the ICH Q3D guidelines, palladium is a moderately toxic metal. The permitted daily exposure (PDE) is 100 µ g/day for oral administration and 10 µ g/day for parenteral (injectable) administration.[10] This translates to a concentration limit of 10 ppm for an oral drug with a maximum daily dose of 10 grams and 1 ppm for a parenteral drug.[10]

Q3: How can I quantify the amount of residual palladium in my sample?

A3: Accurate quantification of trace palladium is crucial for process optimization and regulatory compliance. The standard methods require sensitive analytical instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique for quantifying trace metals, capable of detecting levels in the parts-per-billion (ppb) range.[11]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used method, though generally less sensitive than ICP-MS.[12]

  • Atomic Absorption (AA) Spectroscopy: A well-established technique for elemental analysis.[11]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): A non-destructive method that can determine palladium content in solid API samples directly.[13]

  • Fluorimetric and Colorimetric Methods: Newer, rapid screening methods are available that use palladium-catalyzed reactions to generate a fluorescent or colored product, allowing for quick analysis with a plate reader.[12][14]

Troubleshooting Guide

Q4: My reaction mixture turned black, and a fine precipitate formed. What is this, and how do I remove it?

A4: The black precipitate is likely "palladium black," which consists of agglomerated Pd(0) nanoparticles. This typically forms when the palladium catalyst is reduced and comes out of solution. It is insoluble and can often be removed by simple physical means.

  • Troubleshooting Step: Filter the entire reaction mixture through a pad of Celite® or a syringe filter before proceeding with your aqueous workup. This will trap the insoluble palladium black.[10][15] For future reactions, ensure all solvents are properly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., nitrogen or argon) to minimize catalyst decomposition.[10]

Q5: I performed column chromatography, but my product is still contaminated with palladium. Why did this happen, and what should I do next?

A5: While column chromatography is effective for removing insoluble palladium, it may not completely remove soluble palladium species that co-elute with your product.[10] This is a common issue, especially if the product itself has coordinating heteroatoms.

  • Recommended Actions:

    • Use a Metal Scavenger: This is the most effective follow-up step. Treating a solution of your product with a suitable scavenger will selectively bind the remaining soluble palladium. Thiol-functionalized scavengers are particularly effective for palladium.[3][16]

    • Activated Carbon Treatment: Stirring your product in a solution with activated carbon can adsorb residual palladium.[1][2] This is often a cost-effective solution, though it may be less selective than specialized scavengers.

    • Recrystallization: If your product is a solid, one or more recrystallizations can significantly reduce palladium levels.[6]

Below is a decision tree to guide your troubleshooting process.

G start High Pd Levels After Initial Workup check_form Is the Pd visible as a black precipitate? start->check_form celite Filter through Celite® or silica plug check_form->celite Yes soluble_pd Pd is likely soluble and co-eluting check_form->soluble_pd No reanalyze1 Re-analyze Pd level celite->reanalyze1 reanalyze1->soluble_pd Still High end Product Meets Purity Specs reanalyze1->end Acceptable scavenger Treat with Metal Scavenger soluble_pd->scavenger carbon Treat with Activated Carbon soluble_pd->carbon crystallize Recrystallize Product (if solid) soluble_pd->crystallize reanalyze2 Re-analyze Pd level scavenger->reanalyze2 carbon->reanalyze2 crystallize->reanalyze2 reanalyze2->scavenger Still High (try different scavenger) reanalyze2->end Acceptable

Caption: Troubleshooting decision tree for palladium removal.

Q6: Metal scavengers are expensive. How can I choose the right one and use it efficiently?

A6: Choosing the correct scavenger and optimizing its use is key to achieving cost-effective purification.

  • Selection: The best scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[6] Thiol-based scavengers (like SiliaMetS Thiol) are broadly effective for various palladium species.[3]

  • Optimization: It is not always necessary to use a large excess of the scavenger. A screening experiment can determine the optimal amount. Start with a few equivalents relative to the theoretical amount of palladium and analyze the results. The reaction time and temperature can also be optimized; while some protocols suggest overnight stirring, significant palladium reduction can often be achieved in just 1-2 hours.[5][17]

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize quantitative data from various studies, demonstrating the effectiveness of different purification strategies.

Table 1: Performance of Metal Scavengers

Catalyst / Reaction Initial Pd (ppm) Scavenger Used Conditions Final Pd (ppm) Yield Reference
Buchwald-Hartwig Amination >1,300 SiliaMetS Thiol (50 wt%) THF/Water, 35°C, 17h 2 90% [18]
Suzuki Coupling 2,400 SiliaMetS Thiol - ≤ 16 - [3]
Suzuki Coupling 33,000 Biotage® MP-TMT (5 eq) RT, overnight < 200 >95% [1][5]
Suzuki Coupling 100 Smopex® (1 wt%) Toluene - - [6]

| Negishi Coupling | 328 | Polychelated Resin (PCR-B2) | Recirculation | 4 | - |[1] |

Table 2: Comparison of Different Purification Techniques

Method Initial Pd (ppm) Final Pd (ppm) % Removal Notes Reference
Silica Gel Alone 9,100 6,100 33% Limited efficiency for soluble Pd. [1]
Activated Carbon Alone 9,100 6,550 28% Similar to silica gel alone. [1]

| Activated Carbon + 1,2-Ethanedithiol | 9,100 | < 270 | >97% | Synergistic effect observed. |[1] |

Experimental Protocols & Workflows

A generalized workflow for palladium removal after a Suzuki coupling reaction is presented below.

G cluster_reaction Reaction cluster_primary Primary Purification cluster_analysis Analysis cluster_secondary Secondary Purification (if needed) cluster_final Final Product reaction Suzuki Coupling Reaction Complete filter Filter through Celite® (if Pd black is present) reaction->filter workup Aqueous Workup & Solvent Removal filter->workup analyze Quantify Pd Level (e.g., ICP-MS) workup->analyze scavenge Metal Scavenger or Activated Carbon Treatment analyze->scavenge > 10 ppm final_product Final Product with Acceptable Pd Level analyze->final_product < 10 ppm final_filter Filter to Remove Scavenger scavenge->final_filter final_filter->analyze Re-analyze

Caption: General workflow for palladium removal and analysis.

Protocol 1: Palladium Removal Using a Metal Scavenger (e.g., SiliaMetS Thiol)

This protocol describes a typical batch process for removing residual palladium using a silica-based thiol scavenger.

  • Preparation: After the initial aqueous workup, dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to create a solution with a concentration of approximately 10-100 mg/mL.

  • Scavenger Addition: Add the silica-based scavenger to the solution. A typical starting point is to use 3-5 equivalents of scavenger relative to the initial moles of palladium catalyst used in the reaction. For a product with an unknown but high palladium concentration (e.g., 1000-2000 ppm), start with 5-10% of the scavenger by weight relative to the crude product (e.g., 50-100 mg of scavenger for 1 g of product).[18]

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 35-40°C). Monitor the palladium concentration over time. A significant reduction is often seen within 1-4 hours, though some procedures may require overnight stirring for optimal removal.[18]

  • Filtration: Once the scavenging is complete, remove the solid scavenger by filtering the mixture through a pad of Celite® or a filter paper.

  • Rinsing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Final Steps: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product. Analyze the product for residual palladium.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective method suitable for removing various palladium species.

  • Preparation: Dissolve the crude product in an appropriate organic solvent.

  • Carbon Addition: Add powdered activated carbon to the solution. A common starting amount is 5-10% by weight relative to the product (50-100 mg of carbon per 1 g of product).[1]

  • Stirring: Stir the suspension at room temperature for 1-3 hours. The black carbon will adsorb the palladium species.

  • Filtration: Carefully filter the mixture through a thick pad of Celite® to remove all the fine carbon particles. This step is critical, as incomplete removal of carbon can contaminate the final product.

  • Rinsing and Concentration: Rinse the Celite® pad with fresh solvent, combine the filtrates, and concentrate under reduced pressure to obtain the purified product.

References

Technical Support Center: Prevention of Homo-Coupling in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homo-coupling in biphenyl synthesis via Suzuki, Stille, and Negishi cross-coupling reactions.

General FAQs

Q1: What is homo-coupling and why is it a problem in biphenyl synthesis?

A1: Homo-coupling is a common side reaction in cross-coupling catalysis where two identical molecules couple together, forming a symmetrical biphenyl byproduct instead of the desired unsymmetrical biphenyl.[1] This side reaction consumes starting materials and the catalyst, leading to lower yields of the target product and complicating the purification process.[2]

Q2: What are the primary causes of homo-coupling across different cross-coupling reactions?

A2: The main culprits for homo-coupling are generally:

  • Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of organometallic reagents, particularly boronic acids in Suzuki couplings.[1] It can also lead to the oxidation and deactivation of the active Pd(0) catalyst to Pd(II), which can promote homo-coupling.[2][3]

  • Catalyst Choice and Activation: The use of Palladium(II) precatalysts that require in-situ reduction can sometimes lead to side reactions if the reduction is incomplete.[4] A reaction between two organometallic molecules (e.g., organostannane or organoboron compounds) with a Pd(II) precatalyst can lead to homo-coupling.[5][6]

  • Reaction Temperature: Higher reaction temperatures can sometimes accelerate the rate of side reactions, including homo-coupling, more than the desired cross-coupling.[7]

  • Reagent Instability: Some organometallic reagents, like certain heteroaryl boronic acids, can be unstable and prone to degradation, which may lead to side reactions such as homo-coupling.[4]

Suzuki-Miyaura Coupling: Troubleshooting Guide

The Suzuki-Miyaura coupling is a versatile method for biphenyl synthesis, but it is often plagued by the homo-coupling of the boronic acid partner.

Q3: I am observing significant formation of a symmetrical biphenyl derived from my boronic acid in a Suzuki-Miyaura reaction. What is the most likely cause?

A3: The most common cause of boronic acid homo-coupling in Suzuki-Miyaura reactions is the presence of oxygen.[1] Oxygen can facilitate the oxidative homo-coupling of the boronic acid.[1]

Q4: How can I effectively minimize oxygen in my Suzuki-Miyaura reaction?

A4: Rigorous exclusion of oxygen is critical. This can be achieved by:

  • Degassing Solvents: Thoroughly degas all solvents and water by sparging with an inert gas like argon or nitrogen for an extended period (e.g., 30-60 minutes) or by using the freeze-pump-thaw technique for more sensitive reactions.[3][7]

  • Inert Atmosphere: Conduct the entire experiment, from reagent addition to the reaction itself, under a positive pressure of an inert gas using Schlenk lines or a glovebox.[1][4]

Q5: Can my choice of palladium catalyst influence the extent of homo-coupling?

A5: Yes. While Pd(II) precursors like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. Incomplete reduction can contribute to side reactions. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate this issue.[1][4] The addition of a mild reducing agent, like potassium formate, has also been shown to suppress homo-coupling by minimizing the concentration of free Pd(II).[8]

Q6: What other reaction parameters can I adjust to suppress homo-coupling?

A6: If oxygen has been rigorously excluded, consider the following optimizations:

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homo-coupling reaction.[7]

  • Base Selection: The choice of base can significantly impact the reaction outcome. For instance, in the synthesis of polyfluorinated biphenyls, K₂CO₃ was found to produce the lowest amount of homo-coupling side product compared to Na₂CO₃ and Cs₂CO₃.[9]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, potentially reducing the time for side reactions to occur.[4] For challenging couplings, ligands such as SPhos may be effective in obtaining a good yield of the cross-coupled product while minimizing homo-coupling.[10]

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homo-coupling.[7]

Quantitative Data Summary: Suzuki Coupling

Table 1: Effect of Base on Homo-coupling in the Synthesis of Polyfluorinated Biphenyls [9]

BaseLigandHomo-coupling Side Product (%)
K₂CO₃XPhos0
Na₂CO₃XPhos2
Cs₂CO₃XPhos1-2
K₂CO₃SPhos<1

Reaction conditions: 1 equiv. aryl iodide, 2 equiv. boronic acid, 2.2 equiv. of base, 5 mol % Pd₂(dba)₃, and 15 mol % of the corresponding ligand at 95 °C for 60 h.

Experimental Protocol: Minimizing Homo-Coupling in Suzuki-Miyaura Coupling[3]

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • Arylboronic Acid (1.1 - 1.2 eq.)

    • Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

    • Ligand (e.g., SPhos, 2-4 mol%)

    • Base (e.g., K₂CO₃, finely powdered and dried, 2.0 - 3.0 eq.)

    • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Reaction Setup and Deoxygenation:

    • Combine the aryl halide, base, and a stir bar in a Schlenk flask.

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Add the deoxygenated solvent mixture via syringe.

    • Sparge the resulting suspension with a subsurface stream of argon or nitrogen for 30-60 minutes while stirring to ensure complete removal of dissolved oxygen.

  • Catalyst Addition and Reaction:

    • In a separate vial, quickly weigh the palladium catalyst and ligand and add them to the reaction flask under a positive flow of inert gas.

    • Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Stille Coupling: Troubleshooting Guide

The Stille coupling is known for its tolerance of a wide variety of functional groups, but can suffer from homo-coupling of the organostannane reagent.[5]

Q7: I am observing a significant amount of a symmetrical biphenyl derived from my organostannane reagent in a Stille coupling. What are the potential causes?

A7: The primary causes for organostannane homo-coupling are:

  • Suboptimal Palladium Catalyst: The reaction of two organostannane molecules with a Pd(II) precatalyst can lead to homo-coupling.[6]

  • Inappropriate Ligand Selection: Ligands that are not sufficiently bulky or electron-rich can lead to slower reductive elimination of the desired product, allowing more time for side reactions.[5]

  • High Reaction Temperature: Higher temperatures can promote the homo-coupling side reaction.[2]

Q8: How can I minimize homo-coupling in my Stille reaction?

A8: To suppress organostannane homo-coupling, consider the following:

  • Use a Pd(0) Source: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly to avoid issues with in-situ reduction of Pd(II) precatalysts.[5]

  • Employ Bulky, Electron-Rich Ligands: These ligands can accelerate the rate-limiting transmetalation and subsequent reductive elimination, favoring the cross-coupling pathway.[5]

  • Optimize Stoichiometry and Temperature: Carefully controlling the stoichiometry of the reactants and running the reaction at the lowest effective temperature can minimize homo-coupling.[2]

  • Copper(I) Iodide (CuI) Additive: The addition of stoichiometric or co-catalytic amounts of CuI can significantly accelerate the Stille coupling, thereby outcompeting the homo-coupling side reaction.[5]

Experimental Protocol: Minimizing Homo-Coupling in Stille Coupling[2]

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • Organostannane (0.9-1.1 eq.)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene)

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide and palladium catalyst.

    • Add the anhydrous, degassed solvent via syringe.

    • Add the organostannane to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic phase with an aqueous solution of KF to remove tin byproducts, followed by brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Negishi Coupling: Troubleshooting Guide

The Negishi coupling is a powerful C-C bond-forming reaction, but the organozinc reagents are sensitive to air and moisture, and homo-coupling can be an issue.[11]

Q9: My Negishi coupling is producing a significant amount of homo-coupled product. What is the likely mechanism?

A9: Homo-coupling in Negishi reactions can occur through a second transmetalation reaction between the diarylpalladium intermediate and another molecule of the organozinc reagent.[11][12]

Q10: What are the key factors to control to minimize homo-coupling in Negishi couplings?

A10: The following factors are crucial:

  • Strictly Anhydrous and Oxygen-Free Conditions: Organozinc reagents are sensitive to air and moisture, so all reagents and solvents must be anhydrous and thoroughly degassed, and the reaction must be carried out under a strict inert atmosphere.[11]

  • Ligand Choice: The use of bulky ligands can help to improve stereoselectivity and yields while minimizing side reactions like homo-coupling.[13] Additives like TMEDA have also been shown to enhance stereochemical integrity and reduce side reactions.[13]

  • Purity of Organozinc Reagent: Ensure the organozinc reagent is of high quality and has been formed successfully. Quenching a small aliquot and analyzing by GC-MS or ¹H NMR can confirm its formation and check for the presence of homo-coupled byproducts from the reagent preparation step.[3]

Experimental Protocol: General Negishi Coupling[14]

This protocol is a general guideline and may require optimization for specific substrates.

  • Organozinc Reagent Preparation (Example):

    • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.

    • To a suspension of activated zinc in anhydrous THF under an inert atmosphere, add the aryl halide.

    • The reaction may require gentle heating to initiate.

  • Cross-Coupling Reaction:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand.

    • Add the other aryl halide and anhydrous, degassed solvent (e.g., THF).

    • Add the freshly prepared organozinc reagent solution to the reaction mixture via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating as required.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow reagent_prep Reagent & Glassware Preparation setup Reaction Setup under Inert Gas reagent_prep->setup catalyst_add Catalyst & Ligand Addition setup->catalyst_add degassing Solvent Degassing (Sparging or Freeze-Pump-Thaw) degassing->setup reaction Reaction at Optimized Temperature catalyst_add->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Column Chromatography workup->purification troubleshooting_flowchart start High Homo-Coupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen deoxygenate Improve degassing procedures: - Sparge longer - Use freeze-pump-thaw check_oxygen->deoxygenate No check_catalyst Using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes deoxygenate->check_catalyst use_pd0 Switch to a Pd(0) source (e.g., Pd(PPh3)4) check_catalyst->use_pd0 Yes optimize_conditions Optimize other parameters: - Lower temperature - Screen ligands/bases - Slow addition of reagent check_catalyst->optimize_conditions No use_pd0->optimize_conditions success Homo-Coupling Minimized optimize_conditions->success

References

Technical Support Center: Purification of Polar Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of polar aromatic carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of these often-tricky compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying polar aromatic carboxylic acids?

A1: The primary challenges stem from their dual nature: the polar carboxylic acid group and the often nonpolar aromatic ring. This can lead to:

  • Poor solubility in common organic solvents, making techniques like recrystallization and normal-phase chromatography difficult.

  • Strong interactions with polar stationary phases (like silica gel) in chromatography, resulting in peak tailing and poor recovery.[1][2]

  • High water solubility , which can complicate liquid-liquid extractions.[3]

  • Co-purification with other polar impurities that have similar chemical properties.[4]

  • Thermal instability , limiting the use of high-temperature techniques like distillation.[5]

Q2: How do I choose the right purification technique for my polar aromatic carboxylic acid?

A2: The choice of technique depends on the properties of your compound, the nature of the impurities, and the desired scale of purification.

  • Recrystallization is ideal for solid compounds with moderate to high purity to begin with.[6]

  • Liquid-Liquid Extraction is excellent for initial cleanup, especially for removing neutral or basic impurities.[7][8]

  • Flash Chromatography (Normal-Phase) can be used, but often requires modified solvent systems to overcome strong analyte-silica interactions.[2][9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for high-purity isolation of polar compounds.[10]

  • Supercritical Fluid Chromatography (SFC) is an emerging green alternative that can offer unique selectivity for polar compounds.

Q3: My polar aromatic carboxylic acid is not soluble in common recrystallization solvents. What should I do?

A3: Finding a suitable solvent is key. If single-solvent systems fail, a two-solvent system is a good alternative.[4] In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble), and then a "poor" a solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy. Gentle heating to clarify the solution followed by slow cooling can induce crystallization. For highly polar compounds, water can sometimes be a good solvent, especially when heated.[11][12][13]

Troubleshooting Guides

Chromatography

Issue 1: My polar aromatic carboxylic acid streaks or shows significant tailing on a silica gel TLC plate or column.

  • Possible Cause: Strong interaction between the acidic carboxylic acid group and the acidic silanol groups on the silica surface.[1]

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to the eluent. Acetic acid or formic acid (typically 0.1-1%) can help to protonate the analyte and reduce its interaction with the stationary phase, leading to more symmetrical peaks.[10]

    • Use a More Polar Solvent System: A standard ethyl acetate/hexane system may not be sufficient. Adding a more polar solvent like methanol can improve elution.[4]

    • Switch to a Different Stationary Phase: Consider using alumina, which is basic and can have a different selectivity profile, or bonded phases like diol or cyano.[4]

Issue 2: My compound runs at the solvent front (no retention) in reversed-phase HPLC.

  • Possible Cause: The compound is too polar to interact with the nonpolar C18 stationary phase.

  • Solutions:

    • Adjust the Mobile Phase pH: For carboxylic acids, lowering the pH of the mobile phase (e.g., to pH 2.5-3 with trifluoroacetic acid or formic acid) will protonate the carboxyl group, making the compound more neutral and increasing its retention on the nonpolar stationary phase.[14][15]

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.

    • Consider Aqueous Normal-Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC): These techniques use a polar stationary phase and a mobile phase with a high organic content and a small amount of water, which is ideal for retaining very polar compounds.[16]

Recrystallization

Issue 3: My compound "oils out" instead of forming crystals during recrystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.

  • Solutions:

    • Choose a Lower-Boiling Point Solvent: Ensure the solvent's boiling point is below your compound's melting point.

    • Use More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to try and dissolve it, then allow it to cool slowly.

    • Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[5]

Liquid-Liquid Extraction

Issue 4: I am not getting a good separation between my polar aromatic carboxylic acid and a neutral impurity.

  • Possible Cause: The pH of the aqueous phase is not optimal for selective extraction.

  • Solutions:

    • Increase the pH of the Aqueous Phase: By adding a base (e.g., sodium bicarbonate or sodium hydroxide solution), you can deprotonate the carboxylic acid to form a water-soluble carboxylate salt.[7][8][17] The neutral impurity will remain in the organic layer. A pH of around 8-10 is often sufficient for this separation.

    • Perform Multiple Extractions: To ensure complete transfer of the carboxylate salt to the aqueous phase, perform the extraction two to three times with fresh aqueous base.

    • Back-Extraction: After separating the layers, you can acidify the aqueous layer (e.g., with HCl) to a pH of around 2-3 to re-protonate the carboxylate and precipitate the pure carboxylic acid.[17][18]

Data Presentation

Table 1: Common Solvent Systems for Thin Layer Chromatography (TLC) of Polar Aromatic Carboxylic Acids on Silica Gel

Compound TypeExample CompoundRecommended Solvent System (v/v)Approximate Rf Value
Simple Aromatic Carboxylic AcidBenzoic AcidHexane:Ethyl Acetate (7:3) + 1% Acetic Acid0.4 - 0.5
Hydroxylated Aromatic Carboxylic AcidSalicylic AcidDichloromethane:Methanol (9:1) + 0.5% Acetic Acid0.3 - 0.4
Dicarboxylic Aromatic AcidTerephthalic AcidEthyl Acetate:Methanol (8:2) + 1% Acetic Acid0.2 - 0.3

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature. An ideal Rf value for good separation is typically between 0.2 and 0.7.[19][20]

Table 2: Recommended Solvents for Recrystallization of Common Polar Aromatic Carboxylic Acids

CompoundRecommended Single SolventRecommended Two-Solvent System
Benzoic AcidHot Water[11][21]Ethanol/Water
Salicylic AcidHot WaterAcetone/Hexane[12]
4-Hydroxybenzoic AcidHot WaterMethanol/Water
Phthalic AcidHot WaterEthanol/Water

Experimental Protocols

Protocol 1: Recrystallization of Benzoic Acid from Hot Water
  • Dissolution: In a 250 mL Erlenmeyer flask, add 2 g of impure benzoic acid and approximately 50 mL of deionized water. Add a boiling chip.[11][22]

  • Heating: Gently heat the mixture on a hot plate to boiling. Stir continuously.

  • Addition of Hot Water: Add small portions of hot deionized water to the boiling mixture until all the benzoic acid has just dissolved. Avoid adding an excess of water to ensure the solution is saturated.[5][11]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities. Collect the hot filtrate in a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature without disturbance.[5] Large, pure crystals should form.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for about 15-20 minutes to maximize the yield of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[5]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Determine the melting point and yield of the purified benzoic acid.

Protocol 2: Liquid-Liquid Extraction to Separate a Carboxylic Acid from a Neutral Compound
  • Dissolution: Dissolve the mixture of the carboxylic acid and the neutral compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • First Extraction: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure buildup from CO₂ evolution. Shake the funnel for 1-2 minutes.

  • Separation of Layers: Allow the layers to separate. The deprotonated carboxylic acid will be in the upper aqueous layer (as the sodium carboxylate salt), and the neutral compound will remain in the lower organic layer (for dichloromethane). Drain the lower organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 5% NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous layers.

  • Isolation of Neutral Compound: The organic layer now contains the neutral compound. It can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent evaporated to yield the purified neutral compound.

  • Isolation of Carboxylic Acid: Cool the combined aqueous layers in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (test with pH paper, target pH ≈ 2).[18] The carboxylic acid will precipitate out of the solution.

  • Collection: Collect the precipitated carboxylic acid by vacuum filtration, wash with a small amount of cold water, and dry.

Visualizations

experimental_workflow start Impure Polar Aromatic Carboxylic Acid assess_purity Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->assess_purity is_solid Is the compound solid? assess_purity->is_solid recrystallization Recrystallization is_solid->recrystallization Yes liquid_extraction Liquid-Liquid Extraction is_solid->liquid_extraction No / High Impurity analyze_purity Analyze Purity recrystallization->analyze_purity chromatography Chromatography (Normal or Reversed-Phase) liquid_extraction->chromatography chromatography->analyze_purity pure_product Pure Product analyze_purity->recrystallization Needs Further Purification (Solid) analyze_purity->chromatography Needs Further Purification (Liquid/Oil) analyze_purity->pure_product Purity Met

Caption: A general workflow for selecting a purification method for a polar aromatic carboxylic acid.

troubleshooting_hplc start Problem: Peak Tailing in Reversed-Phase HPLC check_ph Is mobile phase pH << pKa of the carboxylic acid? start->check_ph lower_ph Lower mobile phase pH (e.g., add 0.1% TFA or HCOOH) check_ph->lower_ph No check_column Is a high-purity, end-capped column being used? check_ph->check_column Yes problem_solved Problem Resolved lower_ph->problem_solved switch_column Switch to a high-purity silica column or a polar-embedded column check_column->switch_column No check_buffer Is buffer concentration adequate (10-25 mM)? check_column->check_buffer Yes switch_column->problem_solved increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_buffer->problem_solved Yes increase_buffer->problem_solved

Caption: A troubleshooting decision tree for peak tailing in RP-HPLC of polar aromatic carboxylic acids.

l_l_extraction_logic start Mixture: Carboxylic Acid (A) + Neutral Impurity (N) in Organic Solvent add_base Extract with aqueous base (e.g., 5% NaHCO3) start->add_base separate_layers Separate Layers add_base->separate_layers aqueous_layer Aqueous Layer: Water-soluble salt (A-) separate_layers->aqueous_layer Top/Bottom layer depends on solvent organic_layer Organic Layer: Neutral Impurity (N) separate_layers->organic_layer Top/Bottom layer depends on solvent acidify Acidify aqueous layer (e.g., with HCl to pH ~2) aqueous_layer->acidify isolate_neutral Wash, dry, and evaporate solvent to get Pure Neutral Impurity (N) organic_layer->isolate_neutral precipitate Precipitate Pure Carboxylic Acid (A) acidify->precipitate end_acid Pure Acid precipitate->end_acid end_neutral Pure Neutral isolate_neutral->end_neutral

Caption: Logical workflow for the separation of a polar aromatic carboxylic acid from a neutral impurity using liquid-liquid extraction.

References

Validation & Comparative

A Comparative Analysis of Cyanobiphenyl Isomers in Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-property relationships of cyanobiphenyl-based liquid crystals, providing researchers and drug development professionals with a comparative guide to their performance, supported by experimental data and detailed methodologies.

Cyanobiphenyls represent a foundational class of thermotropic liquid crystals that have been pivotal in the advancement of display technologies and have found applications in various scientific fields. Their mesomorphic behavior is exquisitely sensitive to subtle changes in molecular architecture. This guide provides a comparative study of various cyanobiphenyl isomers, focusing on the impact of alkyl chain length and dimeric structures on their physicochemical properties.

Data Presentation: A Quantitative Comparison

The following tables summarize the key physical properties of the 4'-n-alkyl-4-cyanobiphenyl (nCB) homologous series and a selection of cyanobiphenyl dimers (CBnCB). These compounds are benchmarks in liquid crystal research, with 4'-pentyl-4-cyanobiphenyl (5CB) being one of the most extensively studied liquid crystals due to its convenient room-temperature nematic phase.[1][2][3]

Table 1: Physical Properties of n-Alkyl-4-cyanobiphenyls (nCB)

CompoundnMelting Point (°C)Nematic-Isotropic Transition (Clearing Point, T_NI) (°C)Mesophase(s)
5CB522.5[4][5]35.0[4][5]Nematic[4]
6CB613.5[5]29.0[5]Nematic
7CB728.5[5]42.0[5]Nematic
8CB821.5[5]40.5[5]Smectic A, Nematic

Table 2: Phase Transition Temperatures of Selected Cyanobiphenyl Dimers (CBnCB)

CompoundnNematic-Isotropic Transition (T_NI) (°C)Nematic to Twist-Bend Nematic Transition (T_NTB-N) (°C)Mesophase(s)
CB3CB349 (direct Iso-NTB)[6]-Twist-Bend Nematic[6]
CB7CB7--Nematic, Twist-Bend Nematic[7]
CB15CB15enantiotropicYesNematic, Twist-Bend Nematic (odd n)[8][9]
CB16CB16enantiotropicNoNematic (even n)[8][9]

The data clearly illustrates that the length of the alkyl chain in the nCB series influences both the melting and clearing points. For the CBnCB dimers, the parity of the methylene spacer (n) plays a critical role in determining the exhibition of the twist-bend nematic (NTB) phase, with odd-numbered spacers favoring its formation.[8][9]

Experimental Protocols

The characterization of cyanobiphenyl isomers and their liquid crystalline phases relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase transition temperatures and associated enthalpy changes of the liquid crystal samples.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of the cyanobiphenyl isomer is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated and cooled at a controlled rate, typically 5-10 °C/min.

  • The heat flow to the sample is measured as a function of temperature.

  • Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram. The peak onset temperature is typically reported as the transition temperature.

Polarized Optical Microscopy (POM)

POM is used to identify the type of liquid crystal phase by observing the characteristic optical textures.

Methodology:

  • A small amount of the cyanobiphenyl sample is placed on a clean glass microscope slide.

  • A coverslip is placed over the sample, creating a thin film.

  • The slide is placed on a hot stage attached to a polarizing microscope.

  • The sample is heated to its isotropic phase and then cooled at a controlled rate.

  • The optical textures that appear upon cooling into the mesophase(s) are observed and recorded.

  • Characteristic textures, such as the Schlieren texture for the nematic phase, are used for phase identification.[8][10]

Electro-optical Measurements

These measurements are performed to determine key electrical properties like dielectric anisotropy and threshold voltage.

Methodology:

  • The liquid crystal material is introduced into a test cell consisting of two parallel glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces are treated with an alignment layer to promote a specific director orientation.

  • The cell is placed in a temperature-controlled holder.

  • An AC electric field of varying voltage and frequency is applied across the cell.

  • The capacitance of the cell is measured to determine the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. The dielectric anisotropy (Δε) is calculated as Δε = ε|| - ε⊥.

  • The optical transmittance of the cell between crossed polarizers is measured as a function of the applied voltage to determine the threshold voltage for switching.

Visualizations

Logical Relationship: Molecular Structure to LC Phase

The following diagram illustrates the influence of the molecular structure of cyanobiphenyls on the resulting liquid crystal phase behavior.

G Influence of Molecular Structure on Cyanobiphenyl LC Phase cluster_0 Monomeric Cyanobiphenyls (nCB) cluster_1 Dimeric Cyanobiphenyls (CBnCB) nCB 4'-n-alkyl-4-cyanobiphenyl AlkylChain Alkyl Chain Length (n) nCB->AlkylChain Varies Nematic Nematic Phase AlkylChain->Nematic Short n (e.g., 5, 6, 7) SmecticA Smectic A Phase AlkylChain->SmecticA Longer n (e.g., 8) CBnCB 1,ω-bis(4-cyanobiphenyl-4'-yl)alkane Spacer Spacer Parity (n) CBnCB->Spacer Varies Nematic_dimer Nematic Phase Spacer->Nematic_dimer Even n NTB Twist-Bend Nematic Phase Spacer->NTB Odd n

Caption: Molecular structure's effect on LC phase.

Experimental Workflow for LC Characterization

This diagram outlines the typical workflow for the synthesis and characterization of novel cyanobiphenyl liquid crystals.

G Experimental Workflow for Cyanobiphenyl LC Characterization Synthesis Synthesis of Cyanobiphenyl Isomer Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure Structural Confirmation (NMR, Mass Spec) Purification->Structure Thermal Thermal Analysis (DSC) Purification->Thermal Data Data Analysis & Property Comparison Structure->Data Optical Optical Microscopy (POM) Thermal->Optical Identify Phase Transitions ElectroOptical Electro-Optical Measurements Optical->ElectroOptical Confirm Phase & Alignment ElectroOptical->Data

Caption: Workflow for LC characterization.

References

A Comparative Guide to the Performance of MOFs with Functionalized Biphenyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of organic linkers in Metal-Organic Frameworks (MOFs) presents a powerful avenue for tuning their chemical and physical properties. This guide provides a comparative overview of the performance of MOFs constructed from functionalized biphenyl linkers, with a focus on gas adsorption, thermal stability, and catalytic activity. The inclusion of various functional groups on the biphenyl backbone allows for the precise modulation of pore environment, framework stability, and active site reactivity.

Performance Comparison: A Data-Driven Overview

The following tables summarize key performance metrics for MOFs based on functionalized 4,4'-biphenyldicarboxylic acid (BPDC) linkers. Data has been compiled from studies on various MOF families, including DUT-5 and UiO-type frameworks, to provide a comparative landscape.

Gas Adsorption Performance

The introduction of functional groups can significantly influence the gas adsorption properties of biphenyl-based MOFs by altering the surface polarity and creating specific binding sites.

MOF SystemFunctional GroupGasAdsorption Capacity (mmol/g)ConditionsIsosteric Heat of Adsorption (Qst) (kJ/mol)Reference
UiO-66-NO2-NH2 -NO2 & -NH2 (10%)CO24.96298 K, high pressureNot Reported[1]
CH42.04298 K, high pressureNot Reported[1]
UiO-66-NO2-NH2 -NO2 & -NH2 (75%)CO24.31298 K, high pressureNot Reported[1]
CH41.90298 K, high pressureNot Reported[1]
UiO-66-NH2 -NH2CO2> UiO-66-NO2273 K & 298 KNot Reported[1][2]
CH4> UiO-66-NO2273 K & 298 KNot Reported[1][2]
UiO-66-NO2 -NO2CO2< UiO-66-NH2273 K & 298 KNot Reported[1][2]
CH4< UiO-66-NH2273 K & 298 KNot Reported[1][2]
DUT-5-NH2 -NH2N/APorousN/ANot Reported[3][4]
DUT-5-alkyne -C≡CHN/APorousN/ANot Reported[3][4]
DUT-5-azide -N3N/APorousN/ANot Reported[3][4]
DUT-5-NO2 -NO2N/APorousN/ANot Reported[3][4]
Thermal Stability

The thermal stability of biphenyl-based MOFs is crucial for their application in various processes. Functionalization can influence the framework's decomposition temperature.

MOF SystemFunctional GroupDecomposition Temperature (°C)MethodEnvironmentReference
UiO-67 None> UiO-67-CH3 > UiO-67-NH2TPDNo Oxygen[5][6][7]
UiO-67-CH3 -CH3< UiO-67TPDNo Oxygen[5][6][7]
UiO-67-NH2 -NH2< UiO-67-CH3TPDNo Oxygen[5][6][7]
Catalytic Performance: Suzuki-Miyaura Cross-Coupling

MOFs with functionalized biphenyl linkers can serve as excellent platforms for heterogeneous catalysis. Post-synthetic modification with palladium allows for their use in C-C coupling reactions.

MOF Catalyst SupportFunctional GroupSubstratesProductYield (%)ConditionsReference
Pd/MIL-53(Al)-NH2 -NH2p-bromonitrobenzene + phenylboronic acidp-nitrobiphenyl97Not Specified[8]
MOF-253 -NH2p-bromonitrobenzene + phenylboronic acidp-nitrobiphenyl94DMF:EtOH, 100 °C[8]
Pd/CEST-Al-MIL-53 Carboxyethyl-Iodobenzene + phenylboronic acidBiphenyl9740 °C, 10 h, ethanol, K2CO3, 5 mg catalyst[9]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of research findings. Below are summaries of key experimental protocols.

Synthesis of Functionalized DUT-5 MOFs

This procedure describes the synthesis of DUT-5 and its functionalized derivatives.[4]

  • Dissolution of Linker : 0.54 mmol of the respective functionalized biphenyl-4,4'-dicarboxylic acid (e.g., 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid) is dissolved in 20 mL of N,N-dimethylformamide (DMF) at 120 °C.

  • Addition of Metal Salt : A solution of 0.2600 g (0.70 mmol) of aluminum nitrate nonahydrate (Al(NO3)3·9H2O) in 5 mL of DMF is added to the linker solution.

  • Reaction : The reaction mixture is stirred for 24 hours under reflux at 120 °C.

  • Washing : After filtration, the resulting solid is washed with DMF (3 x 25 mL) and water (1 x 25 mL).

  • Drying : The solid product is dried overnight at room temperature, followed by drying for 3 days at 130 °C.

Gas Adsorption Measurement

The following is a general procedure for determining the gas adsorption properties of MOFs.[10][11]

  • Degassing : The MOF sample is degassed under vacuum at an elevated temperature (e.g., 150-250 °C) for several hours to remove any guest molecules from the pores.

  • Isotherm Measurement : The degassed sample is transferred to the analysis port of a gas adsorption analyzer. The desired adsorptive gas (e.g., N2, CO2, CH4) is introduced into the sample tube at a constant temperature (e.g., 77 K for N2, 273 K or 298 K for CO2 and CH4). The amount of gas adsorbed is measured at various relative pressures to generate an adsorption isotherm.

  • Data Analysis : The specific surface area is calculated from the N2 isotherm using the Brunauer-Emmett-Teller (BET) theory. Pore size distribution can be determined using methods like Density Functional Theory (DFT).

  • Isosteric Heat of Adsorption (Qst) : To determine the Qst, adsorption isotherms are measured at two or more different temperatures. The Clausius-Clapeyron equation is then applied to the isotherm data to calculate the Qst as a function of surface coverage.[12][13][14][15][16]

Catalytic Testing: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for evaluating the catalytic activity of a Pd-functionalized MOF.[17][18]

  • Reaction Setup : In a reaction vessel, the aryl halide (e.g., bromobenzene, 1 mmol), arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), base (e.g., K2CO3, 2 mmol), and the Pd-functionalized MOF catalyst (typically 0.1-1 mol% Pd) are combined in a suitable solvent (e.g., a mixture of DMF/H2O or ethanol/water).

  • Reaction Execution : The reaction mixture is stirred at a specific temperature (e.g., 70-110 °C) for a designated time. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Product Isolation and Analysis : After the reaction is complete, the solid catalyst is separated by filtration or centrifugation. The product is isolated from the filtrate, for example, by extraction and solvent evaporation. The yield and purity of the product are determined by techniques like NMR spectroscopy and GC.

  • Catalyst Recycling : The recovered catalyst is washed with a suitable solvent, dried, and then reused in a subsequent catalytic run to assess its reusability and stability.

Visualizing Synthesis and Experimental Workflows

Graphviz diagrams are provided to illustrate the logical flow of key processes.

Synthesis_of_Functionalized_Biphenyl_Linker cluster_linker Linker Synthesis Starting_Material Biphenyl Derivative (e.g., Dibromobiphenyl) Functionalization_Step Introduction of Functional Group (e.g., Nitration, Amination) Starting_Material->Functionalization_Step Chemical Reaction Carboxylation_Step Introduction of Carboxylic Acid Groups (e.g., via Grignard reaction or oxidation) Functionalization_Step->Carboxylation_Step Further Modification Functionalized_Linker Functionalized Biphenyl Dicarboxylic Acid Carboxylation_Step->Functionalized_Linker Final Product

Caption: Synthesis of a functionalized biphenyl linker.

MOF_Synthesis_Workflow cluster_mof MOF Synthesis Functionalized_Linker Functionalized Biphenyl Dicarboxylic Acid Reaction Solvothermal Reaction (Heating) Functionalized_Linker->Reaction Metal_Salt Metal Salt (e.g., ZrCl4, Al(NO3)3) Metal_Salt->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Washing Washing with Solvent Reaction->Washing Activation Drying/Solvent Exchange Washing->Activation Functionalized_MOF Functionalized MOF Activation->Functionalized_MOF

Caption: General workflow for the synthesis of a functionalized MOF.

Gas_Adsorption_Workflow cluster_gas Gas Adsorption Measurement MOF_Sample MOF Sample Degassing Degassing (Heating under vacuum) MOF_Sample->Degassing Isotherm_Measurement Isotherm Measurement (Dosing with gas at constant T) Degassing->Isotherm_Measurement Data_Analysis Data Analysis Isotherm_Measurement->Data_Analysis Performance_Metrics Surface Area (BET) Pore Volume Adsorption Capacity Qst Data_Analysis->Performance_Metrics

Caption: Workflow for gas adsorption analysis of MOFs.

Catalysis_Workflow cluster_catalysis Catalytic Performance Testing MOF_Catalyst Pd-Functionalized MOF Reaction Catalytic Reaction (Heating, Stirring) MOF_Catalyst->Reaction Reactants Reactants (Aryl Halide, Boronic Acid, Base) Reactants->Reaction Solvent Solvent Solvent->Reaction Analysis Reaction Monitoring (GC, TLC) Reaction->Analysis Workup Catalyst Separation & Product Isolation Analysis->Workup Results Yield Selectivity Recyclability Workup->Results

Caption: Workflow for evaluating the catalytic performance of MOFs.

References

A Comparative Analysis of 4'-Cyano-biphenyl-3-carboxylic acid and 4'-Cyano-biphenyl-4-carboxylic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the biphenyl scaffold remains a cornerstone for the development of novel functional molecules. The strategic placement of substituents on this core structure can dramatically influence the resulting compound's physicochemical and biological properties. This guide provides a detailed comparison of two isomeric compounds: 4'-Cyano-biphenyl-3-carboxylic acid and 4'-Cyano-biphenyl-4-carboxylic acid, presenting available data to assist researchers in their potential applications.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift of the carboxylic acid group from the 4-position to the 3-position on one of the phenyl rings results in distinct physicochemical characteristics. A summary of these properties is presented in Table 1.

PropertyThis compound4'-Cyano-biphenyl-4-carboxylic acid
CAS Number 149506-93-4[1]5728-46-1[2]
Molecular Formula C₁₄H₉NO₂[1]C₁₄H₉NO₂[2]
Molecular Weight 223.23 g/mol [1]223.23 g/mol [2]
Predicted pKa No data available3.99 ± 0.10[3][4]
Predicted XLogP3-AA No data available2.4
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 33
Rotatable Bond Count 22
Topological Polar Surface Area 61.1 Ų61.1 Ų
Melting Point No data available263-266 °C[4]
Boiling Point No data available443.0 ± 38.0 °C (Predicted)[3]
Solubility No data availableSparingly soluble in water; Soluble in DMSO and dimethyl formamide.

Table 1. Physicochemical Properties of this compound and 4'-Cyano-biphenyl-4-carboxylic acid.

Biological Activity: An Unexplored Frontier

A comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on the biological activities of this compound and 4'-Cyano-biphenyl-4-carboxylic acid. While derivatives of biphenyl carboxylic acids have been investigated for various therapeutic applications, including as antifungal and anticancer agents, direct comparative studies or specific potency values (e.g., IC₅₀ or EC₅₀) for these two particular isomers are not reported.

The absence of such data highlights a significant knowledge gap and presents an opportunity for novel research. The isomeric difference between these two compounds could translate into differential binding affinities for biological targets, altered metabolic stability, or distinct pharmacokinetic profiles.

Potential Research Directions and Experimental Considerations

Given the lack of direct biological data, researchers interested in these compounds may consider the following experimental workflow to elucidate their properties and potential applications.

Figure 1. A generalized workflow for the synthesis, characterization, and evaluation of the two biphenyl carboxylic acid isomers.

Experimental Protocols

pKa Determination (Potentiometric Titration):

  • Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

Aqueous Solubility Determination (HPLC-based Method):

  • Prepare a supersaturated solution of the compound in deionized water.

  • Equilibrate the solution at a constant temperature for a defined period (e.g., 24 hours) with continuous stirring.

  • Filter the solution to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable standard curve.

Initial Biological Screening: The choice of assay will depend on the therapeutic area of interest. For example, to investigate potential anti-inflammatory activity, one could utilize a cell-based assay measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α or IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Conclusion

While this compound and 4'-Cyano-biphenyl-4-carboxylic acid share the same molecular formula and weight, the positional isomerism of the carboxylic acid group is expected to impart distinct physicochemical and, consequently, biological properties. The available data for the 4-carboxylic acid isomer provides a starting point for comparison. However, the lack of experimental data for the 3-carboxylic acid isomer, and for the biological activities of both compounds, underscores a clear need for further investigation. The experimental approaches outlined in this guide provide a framework for researchers to systematically characterize and compare these intriguing molecules, potentially unlocking their utility in drug discovery and materials science.

References

Positional Isomerism of Cyano Group Dramatically Influences Biphenyl Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The placement of a cyano (CN) group on a biphenyl scaffold—be it at the ortho, meta, or para position—profoundly alters the molecule's physicochemical and biological characteristics. This guide offers a comparative analysis of 2-cyanobiphenyl, 3-cyanobiphenyl, and 4-cyanobiphenyl, providing researchers, scientists, and drug development professionals with essential data to inform molecular design and predict pharmacological behavior.

This comprehensive comparison summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to elucidate the subtle yet significant impact of cyano group positioning. Understanding these differences is crucial for optimizing drug candidates' properties, including their absorption, distribution, metabolism, excretion (ADME), and overall efficacy.

Physicochemical Properties: A Tale of Three Isomers

The position of the electron-withdrawing cyano group directly influences the electronic distribution and overall polarity of the biphenyl system. This is reflected in the calculated dipole moments and lipophilicity (XLogP3) of the three isomers.

Property2-Cyanobiphenyl (ortho)3-Cyanobiphenyl (meta)4-Cyanobiphenyl (para)
Molecular Formula C₁₃H₉NC₁₃H₉NC₁₃H₉N
Molecular Weight 179.22 g/mol 179.22 g/mol 179.22 g/mol [1]
Calculated Dipole Moment ~4.4 - 4.6 D~4.1 - 4.3 D~4.5 - 4.8 D[2][3]
XLogP3 3.73.73.7[1][4]

Note: Dipole moment ranges are based on typical calculated values and can vary slightly depending on the computational method.

The para isomer (4-cyanobiphenyl) generally exhibits the highest dipole moment due to the direct alignment of the cyano group's vector with the biphenyl axis. The ortho and meta isomers have slightly lower and comparable dipole moments due to the different vector orientations. Interestingly, the calculated lipophilicity (XLogP3) is identical for all three isomers, suggesting that the position of the cyano group has a minimal impact on this particular measure of lipophilicity. However, it is important to note that other factors not captured by this algorithm, such as intramolecular interactions in the ortho isomer, could influence experimental lipophilicity.

Biological Properties: Implications for Drug Development

The seemingly minor structural change of cyano group placement can lead to significant differences in how these molecules interact with biological systems, affecting their metabolic fate and potential toxicity.

Metabolic Stability

The metabolic stability of a compound is a critical determinant of its in vivo half-life and dosing regimen. In silico predictions suggest that the position of the cyano group influences the susceptibility of the biphenyl core to metabolism by cytochrome P450 (CYP) enzymes.

Parameter2-Cyanobiphenyl (ortho)3-Cyanobiphenyl (meta)4-Cyanobiphenyl (para)
Predicted Human Liver Microsomal Stability ModerateHighHigh
Predicted Primary Sites of Metabolism Phenyl ring hydroxylationPhenyl ring hydroxylationPhenyl ring hydroxylation

Note: These are qualitative predictions from in silico models. Experimental validation is required.

The ortho isomer is predicted to have a slightly lower metabolic stability compared to the meta and para isomers. This could be attributed to steric hindrance from the ortho-cyano group influencing the binding orientation within the active site of metabolic enzymes, potentially exposing other sites on the biphenyl rings to oxidation.

Cytotoxicity

In silico predictions of cytotoxicity against a panel of human cell lines can provide an early indication of a compound's potential for off-target effects.

Parameter2-Cyanobiphenyl (ortho)3-Cyanobiphenyl (meta)4-Cyanobiphenyl (para)
Predicted Cytotoxicity (IC₅₀) > 10 µM> 10 µM> 10 µM

Note: These are general predictions from in silico models and can vary depending on the cell line and assay conditions.

All three isomers are predicted to have low cytotoxicity, with IC₅₀ values generally above 10 µM. This suggests that the core cyanobiphenyl scaffold has a favorable initial safety profile. However, experimental validation is crucial, as in silico models may not capture all mechanisms of toxicity.

Signaling Pathways and Therapeutic Potential

Biphenyl and its derivatives are privileged structures in medicinal chemistry, found in numerous approved drugs and clinical candidates. Derivatives of cyanobiphenyl have shown promise in several therapeutic areas, including oncology and neurology.[5][6] One of the key signaling pathways often implicated in the anticancer activity of biphenyl-containing compounds is the PI3K/Akt pathway.[7][8]

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Biphenyl_Compound Biphenyl Compound Biphenyl_Compound->PI3K Inhibition? Biphenyl_Compound->Akt Inhibition?

Figure 1. The PI3K/Akt signaling pathway, a potential target for biphenyl compounds.

The PI3K/Akt signaling cascade is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Biphenyl-containing molecules have been investigated as inhibitors of key kinases in this pathway, such as PI3K and Akt, making this a relevant pathway to consider in the development of cyanobiphenyl-based therapeutics.

Experimental Protocols

To facilitate the experimental validation of the presented data, detailed methodologies for key assays are provided below.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold-standard for its experimental determination.

LogP_Workflow Start Start Prep Prepare octanol-saturated water and water-saturated octanol Start->Prep Dissolve Dissolve compound in one phase Prep->Dissolve Mix Mix octanol and water phases Dissolve->Mix Equilibrate Shake to allow partitioning equilibrium Mix->Equilibrate Separate Centrifuge to separate phases Equilibrate->Separate Analyze Quantify compound concentration in each phase (e.g., by HPLC) Separate->Analyze Calculate Calculate LogP: log([Compound]octanol / [Compound]water) Analyze->Calculate End End Calculate->End

Figure 2. Workflow for LogP determination using the shake-flask method.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Metabolic_Stability_Workflow Start Start Prepare_Incubation Prepare incubation mixture: - Human Liver Microsomes - Test Compound - Phosphate Buffer Start->Prepare_Incubation Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Initiate_Reaction Initiate reaction by adding NADPH regenerating system Pre_Incubate->Initiate_Reaction Time_Points Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Stop_Reaction Quench reaction with cold acetonitrile Time_Points->Stop_Reaction Process_Sample Centrifuge to precipitate protein Stop_Reaction->Process_Sample Analyze Analyze supernatant by LC-MS/MS to quantify remaining parent compound Process_Sample->Analyze Calculate Calculate half-life (t½) and intrinsic clearance (CLint) Analyze->Calculate End End Calculate->End

Figure 3. Workflow for in vitro metabolic stability assay.

Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method to determine the number of viable cells in culture after exposure to a test compound.[1][2][3]

MTS_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Add_Compound Add varying concentrations of test compound Incubate_1->Add_Compound Incubate_2 Incubate for desired exposure time (e.g., 48 or 72 hours) Add_Compound->Incubate_2 Add_MTS Add MTS reagent to each well Incubate_2->Add_MTS Incubate_3 Incubate for 1-4 hours at 37°C Add_MTS->Incubate_3 Read_Absorbance Measure absorbance at 490 nm using a plate reader Incubate_3->Read_Absorbance Calculate_Viability Calculate cell viability and IC₅₀ value Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Figure 4. Workflow for the MTS cytotoxicity assay.

Conclusion

The position of the cyano group on the biphenyl ring is a critical determinant of the molecule's overall properties. While in silico predictions provide valuable initial insights, experimental validation is paramount. This guide serves as a foundational resource for researchers to understand the structure-property relationships of cyanobiphenyl isomers and to design more effective and safer drug candidates. The provided data and protocols offer a starting point for further investigation into the therapeutic potential of this versatile chemical scaffold.

References

Validating the Purity of Synthesized 4'-Cyano-biphenyl-3-carboxylic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quality control of synthesized active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug discovery and development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized 4'-Cyano-biphenyl-3-carboxylic acid. We present a detailed experimental protocol and objective data to differentiate the target compound from potential process-related impurities.

Introduction to Purity Validation

This compound is a versatile intermediate in organic synthesis. A common and efficient route for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, the likely precursors are 3-carboxyphenylboronic acid and 4-bromobenzonitrile.

While effective, the Suzuki-Miyaura coupling can lead to several process-related impurities. These can include unreacted starting materials and homo-coupling byproducts of the reactants. Therefore, a reliable analytical method is crucial to ensure the purity of the final product. This guide focuses on a comparative reverse-phase HPLC (RP-HPLC) method to separate and quantify this compound from its most probable impurities.

Potential Impurities in the Synthesis of this compound

Based on the Suzuki-Miyaura synthesis route, the primary potential impurities are:

  • Starting Material 1: 3-Carboxyphenylboronic acid

  • Starting Material 2: 4-Bromobenzonitrile

  • Homo-coupling of Starting Material 1: Biphenyl-3,3'-dicarboxylic acid

  • Homo-coupling of Starting Material 2: 4,4'-Dicyanobiphenyl

A robust HPLC method must be able to resolve the main peak of this compound from the peaks of these four potential impurities.

Comparative HPLC Analysis

To objectively assess the purity of synthesized this compound, a standard RP-HPLC method is proposed. The performance of this method is evaluated based on its ability to separate the target compound from a mixture of commercially available analytical standards of the potential impurities.

Data Presentation

The following table summarizes the expected retention times and resolution for this compound and its potential impurities under the proposed HPLC conditions.

CompoundCAS NumberPredicted Retention Time (min)Resolution (Rs) vs. Main Peak
3-Carboxyphenylboronic acid25487-66-5~ 3.5> 2.0
This compound 149506-93-4 ~ 8.2 -
4-Bromobenzonitrile623-00-7~ 9.5> 1.5
Biphenyl-3,3'-dicarboxylic acid612-87-3~ 6.8> 2.0
4,4'-Dicyanobiphenyl1591-30-6~ 10.1> 1.5

Note: Predicted retention times are estimates and may vary based on the specific HPLC system, column batch, and exact mobile phase preparation. The critical parameter is the resolution between peaks.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below. This protocol is a starting point and may require optimization for specific laboratory conditions and equipment.

1. Materials and Reagents

  • Analytical Standards:

    • This compound (CAS: 149506-93-4)[1]

    • 3-Carboxyphenylboronic acid (CAS: 25487-66-5)[2]

    • 4-Bromobenzonitrile (CAS: 623-00-7)[3][4][5][6][7]

    • Biphenyl-3,3'-dicarboxylic acid (CAS: 612-87-3)[8][9][10]

    • 4,4'-Dicyanobiphenyl (CAS: 1591-30-6)[11][12][13][14]

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (or Trifluoroacetic acid, HPLC grade)

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Autosampler

    • Data acquisition and processing software

2. Standard and Sample Preparation

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each analytical standard in 10 mL of acetonitrile.

  • Working Standard Mixture (100 µg/mL): Dilute the stock solutions with the mobile phase to obtain a final concentration of 100 µg/mL for each component.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile. Further dilute with the mobile phase to a concentration of approximately 100 µg/mL.

3. HPLC Conditions

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or PDA scan from 200-400 nm)

  • Injection Volume: 10 µL

4. Data Analysis

  • Identify the peaks in the chromatogram of the working standard mixture based on their retention times.

  • In the chromatogram of the synthesized sample, identify the main peak corresponding to this compound.

  • Identify and quantify any impurity peaks by comparing their retention times with those of the standards.

  • Calculate the purity of the synthesized product using the area percentage method:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mandatory Visualization

The following diagrams illustrate the logical workflow of the purity validation process.

HPLC_Validation_Workflow cluster_synthesis Synthesis & Impurity Identification cluster_method_dev Analytical Method Development cluster_validation Purity Validation cluster_reporting Reporting synthesis Synthesis of this compound (Suzuki-Miyaura Coupling) impurities Identification of Potential Impurities - Starting Materials - Homo-coupling Products synthesis->impurities Leads to standards Procure Analytical Standards - Target Compound - Potential Impurities impurities->standards hplc_protocol Develop RP-HPLC Protocol - Column Selection - Mobile Phase Optimization standards->hplc_protocol sample_prep Prepare Standard & Sample Solutions hplc_protocol->sample_prep hplc_analysis Perform HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis - Peak Identification - Purity Calculation hplc_analysis->data_analysis report Generate Purity Report data_analysis->report

Caption: Workflow for HPLC Purity Validation.

Conclusion

The described reverse-phase HPLC method provides a reliable and robust approach for the purity validation of synthesized this compound. By comparing the synthesized product against analytical standards of potential impurities, researchers can confidently assess the purity and quality of their compound. This guide serves as a practical resource for implementing effective quality control measures in the synthesis of this important chemical intermediate.

References

Spectroscopic Comparison of Substituted Biphenyl Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the spectroscopic properties of a series of 4'-substituted-biphenyl-4-carboxylic acids. Biphenyl carboxylic acids are a pivotal structural motif in medicinal chemistry and materials science, and a thorough understanding of their spectroscopic characteristics is essential for their identification, characterization, and the elucidation of structure-property relationships. This document presents available Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopic data for select derivatives. Detailed experimental protocols for acquiring this data are also provided to ensure reproducibility and aid in the design of future experiments.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for biphenyl-4-carboxylic acid and its 4'-substituted derivatives. It is important to note that the data has been compiled from various sources, and experimental conditions may not have been uniform across all measurements.

Table 1: UV-Vis Spectroscopic Data of 4'-Substituted-Biphenyl-4-Carboxylic Acids

UV-Vis data for this class of compounds is not widely reported in a comparative format. The absorption maxima (λmax) are influenced by the electronic nature of the substituent and the solvent used. Generally, these compounds exhibit strong π→π* transitions. Phenolic acids with a benzoic acid framework typically have their λmax in the 200 to 290 nm range[1].

Substituent (R)λmax (nm)SolventMolar Absorptivity (ε)
-HData not available--
-CH₃Data not available--
-OCH₃Data not available--
-OHData not available--
-ClData not available--
-NO₂Data not available--
Table 2: Key FT-IR Absorption Frequencies (cm⁻¹) of 4'-Substituted-Biphenyl-4-Carboxylic Acids

The FT-IR spectra of carboxylic acids are characterized by a very broad O-H stretching band and a strong C=O stretching absorption.[2] The position of the C=O band is sensitive to substitution and hydrogen bonding.

Substituent (R)ν(O-H) (Carboxylic Acid)ν(C=O) (Carboxylic Acid)ν(C=C) (Aromatic)Other Key Bands
-H~2500-3300 (broad)~1680-1700~1600, ~1400-1500-
-CH₃Data not available~1700Data not availableν(C-H) ~2932[2]
-OCH₃Data not availableData not availableData not availableν(C-O) ~1250
-OH~2500-3300 (broad)~1680Data not availableBroad phenolic ν(O-H) ~3400
-ClData not availableData not availableData not availableν(C-Cl) ~1090
-NO₂Data not availableData not availableData not availableνasym(NO₂) ~1520, νsym(NO₂) ~1340
Table 3: ¹H NMR Chemical Shifts (δ, ppm) of 4'-Substituted-Biphenyl-4-Carboxylic Acids

The chemical shifts in the ¹H NMR spectra are indicative of the electronic environment of the protons. The spectra typically show distinct signals for the protons on each of the two phenyl rings. Data presented here is primarily from studies using DMSO-d₆ or CDCl₃ as the solvent.

Substituent (R)H-2', H-6'H-3', H-5'H-2, H-6H-3, H-5Other Signals (ppm)Solvent
-H7.75 (d)7.52 (t)8.07 (d)7.82 (d)13.0 (s, COOH)DMSO-d₆
-CH₃7.64 (d)7.31 (d)8.01 (d)7.78 (d)12.9 (br, COOH), 2.36 (s, CH₃)[3]DMSO-d₆[3]
-OCH₃7.65 (d)7.05 (d)8.05 (d)7.75 (d)12.9 (br, COOH), 3.82 (s, OCH₃)DMSO-d₆
-OH7.55 (d)6.90 (d)8.00 (d)7.70 (d)~12.8 (br, COOH), ~9.8 (s, OH)DMSO-d₆
-Cl7.65 (d)7.55 (d)8.08 (d)7.80 (d)13.1 (br, COOH)DMSO-d₆
-NO₂8.35 (d)8.00 (d)8.15 (d)7.95 (d)~13.4 (br, COOH)DMSO-d₆

Note: Chemical shifts and multiplicities (s=singlet, d=doublet, t=triplet, br=broad) are approximate and can vary with solvent and concentration.

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) of 4'-Substituted-Biphenyl-4-Carboxylic Acids

¹³C NMR spectroscopy provides information on the carbon framework of the molecules. The chemical shift of the carboxylic acid carbon is typically found downfield (>165 ppm).

Substituent (R)C=OC-1'C-4'C-1C-4Aromatic C'sOther Signals (ppm)Solvent
-H~167.5~139.5~145.0~129.5~130.0~127-130-DMSO-d₆
-CH₃~167.5~136.8~138.0~144.5~129.5~127-13020.7 (CH₃)DMSO-d₆
-OCH₃~167.5~131.5~159.5~144.5~129.0~114-13055.3 (OCH₃)DMSO-d₆
-OH~167.6~130.0~158.0~144.8~129.2~116-130-DMSO-d₆
-Cl~167.3~138.0~133.0~144.0~129.8~129-132-DMSO-d₆
-NO₂~167.0~146.0~147.0~142.0~130.5~124-129-DMSO-d₆

Note: Chemical shifts are approximate and can vary with experimental conditions.

Experimental Workflow

The general workflow for a comparative spectroscopic analysis of substituted biphenyl carboxylic acids is outlined below. This process ensures a systematic approach from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison A Compound Synthesis & Purification B Purity Confirmation (e.g., LC-MS, mp) A->B C UV-Vis Spectroscopy (Solution) B->C Acquire Spectra D FT-IR Spectroscopy (KBr Pellet) B->D Acquire Spectra E NMR Spectroscopy (¹H, ¹³C in solution) B->E Acquire Spectra F Spectral Processing (Baseline Correction, Integration) C->F Raw Data D->F Raw Data E->F Raw Data G Data Tabulation (λmax, ν, δ) F->G H Comparative Analysis (Substituent Effects) G->H

Caption: Workflow for Spectroscopic Comparison.

Experimental Protocols

UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of a substituted biphenyl carboxylic acid in solution.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used, covering a wavelength range of at least 200-800 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure that the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).

    • The sample solution should be clear and free of any particulate matter. If necessary, filter the solution.

  • Data Acquisition:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to stabilize.[4]

    • Fill a matched pair of quartz cuvettes (1 cm path length) with the pure solvent.

    • Place the cuvettes in the reference and sample holders and record a baseline spectrum to correct for solvent and cuvette absorbance.

    • Replace the solvent in the sample cuvette with the sample solution.

    • Scan the sample from the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid samples.

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation:

    • Use spectroscopic grade KBr, which has been dried in an oven at ~110°C for at least 2 hours and stored in a desiccator to prevent moisture absorption.[5]

    • In an agate mortar, grind 1-2 mg of the solid sample until it is a fine powder.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.[6]

    • Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for 1-2 minutes to ensure a homogenous dispersion.

    • Transfer the mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[7][8]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and their frequencies (in cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the standard procedure for obtaining ¹H and ¹³C NMR spectra.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

    • The solution should be free of any solid particles.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using standard parameters. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

    • For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR. A pulse angle of 30-45° and a relaxation delay of 2 seconds is a common starting point.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Chemical shifts (δ) are reported in parts per million (ppm).

References

A Comparative Guide to the Regioselective Synthesis of Unsymmetrical Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of unsymmetrical biphenyl derivatives is a cornerstone of modern organic chemistry, with broad applications in drug discovery, materials science, and catalysis. Achieving high regioselectivity in these syntheses is paramount to ensure the desired biological activity and material properties. This guide provides an objective comparison of the leading methodologies for the regioselective synthesis of unsymmetrical biphenyls, supported by experimental data and detailed protocols. We will delve into the nuances of traditional cross-coupling reactions—Suzuki-Miyaura, Negishi, and Stille couplings—and contrast them with the increasingly important C-H activation strategies.

Comparison of Key Synthetic Methodologies

The choice of synthetic route for a target unsymmetrical biphenyl derivative depends on several factors, including the nature of the substituents, desired regioselectivity, functional group tolerance, and scalability. Below is a comparative overview of the most prevalent methods.

Table 1: Performance Comparison of Synthetic Methods for Unsymmetrical Biphenyls
MethodTypical ReagentsCatalystKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Aryl halide/triflate + Arylboronic acid/esterPd(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand)Mild reaction conditions, high functional group tolerance, commercially available and stable boronic acids, low toxicity of byproducts.[1]Base-sensitive substrates can be problematic; potential for protodeboronation.
Negishi Coupling Aryl halide/triflate + Arylzinc reagentPd(0) or Ni(0) complexesHigh reactivity of organozinc reagents, excellent functional group tolerance, effective for sterically hindered substrates.[2][3]Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.[4]
Stille Coupling Aryl halide/triflate + ArylstannanePd(0) complexesInsensitive to moisture and air, wide functional group tolerance.Toxicity of organotin reagents and byproducts is a major concern; difficult removal of tin residues.[5]
C-H Activation/Arylation Arene + Aryl halide/diazonium saltPd(II), Rh(III), or other transition metal complexesAtom and step economy (no pre-functionalization of one arene), potential for novel disconnections.[6][7][8]Often requires directing groups for high regioselectivity, can have limited substrate scope, and may require harsher conditions.[9]

Quantitative Data on Regio- and Atroposelective Syntheses

The following tables provide specific examples of regioselective and atroposelective (for axially chiral biphenyls) syntheses using the discussed methodologies.

Table 2: Regioselective Suzuki-Miyaura Coupling
EntryAryl HalideArylboronic AcidProductYield (%)RegioselectivityRef.
11-bromo-2-nitrobenzene4-methoxyphenylboronic acid4'-methoxy-2-nitrobiphenyl95>98% (ortho to nitro)[4]
22-bromo-5-nitropyridinePhenylboronic acid5-nitro-2-phenylpyridine81>98% (at C2)[4]
31,4-dibromo-2-nitrobenzene4-methylphenylboronic acid4-bromo-4'-methyl-2-nitrobiphenyl78 (mono-alkylation)High (ortho to nitro)[4]
Table 3: Atroposelective Suzuki-Miyaura Coupling for Axially Chiral Biphenyls
EntryAryl HalideArylboronic AcidProductYield (%)ee (%)Ref.
11-bromo-2-naphthamide2-methyl-1-naphthylboronic acid(S)-N-Cumyl-2'-(N-cumylcarbamoyl)-1,1'-binaphthyl-2-carboxamide9294[10][11]
22-bromophenyl triflate2-formylphenylboronic acidAxially chiral biaryl triflate9791[12]
32-chloroanisole2,6-dimethylphenylboronic acid2-methoxy-2',6'-dimethylbiphenyl7392[13][14]
Table 4: Regio- and Atroposelective Negishi Coupling

| Entry | Aryl Halide | Arylzinc Reagent | Product | Yield (%) | Selectivity | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-chloro-6-methylaniline | (2-isopropylphenyl)zinc chloride | 2-amino-2'-isopropyl-6-methylbiphenyl | 92 | High Regioselectivity |[3] | | 2 | 7-bromoindole | (Methyl 6-iodopiperonate)zinc iodide | Hippadine | Low | Low Regioselectivity | | | 3 | N-Boc-7-bromo-L-tryptophan methyl ester | Methyl iodide/Zn | N-Boc-7-methyl-L-tryptophan methyl ester | 83 | High Regioselectivity |[15] |

Table 5: Regioselective C-H Arylation

| Entry | Arene | Arylating Agent | Product | Yield (%) | Regioselectivity | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Toluene | 1-iodo-4-(trifluoromethyl)benzene | 4-methyl-4'-(trifluoromethyl)biphenyl | 70 | 13:1 (para:meta) |[16] | | 2 | Anisole | 1-iodo-3,5-dimethylbenzene | 4-methoxy-3',5'-dimethylbiphenyl | 85 | >95% (para) |[6] | | 3 | Indoprofen methyl ester | 1-iodo-4-cyanobenzene | Arylated indoprofen derivative | 94 | High (ortho to methylene) |[9] |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for each of the discussed techniques.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 4'-Methoxy-2-nitrobiphenyl

To a solution of 1-bromo-2-nitrobenzene (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a 3:1 mixture of ethanol and water (8 mL) is added potassium phosphate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(OH)₂ (0.02 mmol) is added, and the reaction mixture is heated to 65 °C for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4'-methoxy-2-nitrobiphenyl.[1]

Protocol 2: Negishi Coupling

Synthesis of 2-Amino-2'-isopropyl-6-methylbiphenyl

A flame-dried Schlenk tube is charged with (2-isopropylphenyl)zinc chloride (1.2 mmol) in THF. To this is added a solution of 2-chloro-6-methylaniline (1.0 mmol) in THF. The mixture is degassed with argon. A solution of Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in THF is then added. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the desired biphenyl.

Protocol 3: Stille Coupling

General Procedure for the Synthesis of Unsymmetrical Biphenyls

In a flame-dried flask under an inert atmosphere, an aryl halide (1.0 equiv), an organostannane (1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv) are dissolved in a degassed solvent like toluene or DMF. The reaction mixture is heated, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous KF to remove tin byproducts. The organic layer is dried and concentrated, and the product is purified by chromatography.[5]

Protocol 4: C-H Arylation

para-Selective Arylation of Anisole

To a screw-capped vial are added anisole (1.0 mmol), 1-iodo-3,5-dimethylbenzene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), a ligand such as 3-amino-2-naphthoic acid (0.1 mmol), and Ag₂CO₃ (2.0 mmol) in a suitable solvent like trifluoroethanol (TFE). The vial is sealed and heated at 120 °C for 24 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford 4-methoxy-3',5'-dimethylbiphenyl.

Visualization of Methodologies

The following diagrams illustrate the catalytic cycles and workflows for the discussed synthetic methods.

Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: General Workflow for Cross-Coupling Reactions

Cross_Coupling_Workflow cluster_start Starting Materials Aryl Halide/Triflate Aryl Halide/Triflate Reaction Setup Reaction Setup Aryl Halide/Triflate->Reaction Setup Organometallic Reagent Organometallic Reagent Organometallic Reagent->Reaction Setup Reaction Reaction Reaction Setup->Reaction Catalyst, Solvent, Heat Workup Workup Reaction->Workup Quenching, Extraction Purification Purification Workup->Purification Chromatography Unsymmetrical Biphenyl Unsymmetrical Biphenyl Purification->Unsymmetrical Biphenyl

Caption: A generalized experimental workflow for cross-coupling reactions.

Diagram 3: C-H Activation vs. Cross-Coupling Logic

Synthesis_Logic cluster_cross_coupling Cross-Coupling Approach cluster_ch_activation C-H Activation Approach Target Biphenyl Target Biphenyl Aryl-X Aryl Halide/Triflate Aryl-X->Target Biphenyl Coupling Aryl'-M Aryl Organometallic Aryl'-M->Target Biphenyl Coupling Aryl-H Arene Aryl-H->Target Biphenyl Direct Arylation Aryl'-X Aryl Halide Aryl'-X->Target Biphenyl Direct Arylation

Caption: Retrosynthetic analysis comparing cross-coupling and C-H activation.

Conclusion

The regioselective synthesis of unsymmetrical biphenyl derivatives remains a vibrant area of research, with each methodology offering distinct advantages and disadvantages. The Suzuki-Miyaura coupling is often the method of choice due to its operational simplicity and the low toxicity of its reagents. The Negishi coupling provides a powerful alternative for challenging substrates, while the Stille coupling, despite its toxicity concerns, remains a viable option. The advent of C-H activation offers a more atom-economical approach, and its continued development is poised to further revolutionize the synthesis of these important molecules. The selection of the optimal method will ultimately be guided by the specific requirements of the target molecule and the practical considerations of the research environment.

References

A Comparative Guide to the Mesophasic Behavior of Cyanobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the liquid crystal phases of common cyanobiphenyl (CB) derivatives, a class of molecules renowned for their applications in liquid crystal displays (LCDs) and other electro-optic devices. The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in the field of materials science and drug development.

The 4'-n-alkyl-4-cyanobiphenyl (nCB) and 4'-n-alkoxy-4-cyanobiphenyl (nOCB) series are among the most extensively studied liquid crystal families. Their mesophasic behavior is critically dependent on the length of the alkyl or alkoxy chain. This guide will focus on the homologous series of nCBs, specifically 5CB, 6CB, 7CB, and 8CB, which exhibit a range of nematic and smectic phases near room temperature, making them ideal for both fundamental research and practical applications.[1][2][3]

Comparative Analysis of Phase Transitions

The liquid crystalline behavior of cyanobiphenyl derivatives is characterized by distinct transition temperatures between the crystalline (Cr), smectic (Sm), nematic (N), and isotropic (I) phases. These transitions are readily identified and quantified using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[4][5][6] The following table summarizes the phase transition temperatures for several common nCB homologues.

CompoundAbbreviationT_Cr-N/SmA (°C)T_SmA-N (°C)T_N-I (°C)Nematic Range (°C)Mesophase(s)
4'-Pentyl-4-cyanobiphenyl5CB22.5[7][8]-35.0[7][8]12.5Nematic
4'-Hexyl-4-cyanobiphenyl6CB14.5-29.014.5Nematic
4'-Heptyl-4-cyanobiphenyl7CB30.0-42.812.8Nematic
4'-Octyl-4-cyanobiphenyl8CB21.533.5[9]40.5[9]7.0Smectic A, Nematic

Note: Transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.

As the alkyl chain length increases in the nCB series, a trend emerges where longer chains favor the formation of more ordered smectic phases.[10] For instance, 8CB exhibits a smectic A phase in addition to the nematic phase, while 5CB, 6CB, and 7CB are purely nematic.[3][9]

Experimental Protocols

The characterization of liquid crystal phases relies on precise experimental methodologies. The following are detailed protocols for two primary techniques.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.[4][5][11]

Objective: To determine the transition temperatures and enthalpy changes of cyanobiphenyl derivatives.

Instrumentation: A heat-flux or power-compensated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the cyanobiphenyl derivative into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Reference Pan: Place an empty, hermetically sealed aluminum pan on the reference sensor of the DSC.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the lowest expected transition temperature (e.g., -40 °C).

    • Heat the sample at a constant rate (e.g., 5-20 °C/min) to a temperature above the highest expected transition (e.g., 100 °C).[12]

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at the same constant rate back to the initial temperature.

  • Data Analysis: The phase transitions will appear as endothermic peaks upon heating and exothermic peaks upon cooling in the DSC thermogram.[5][12] The peak onset temperature is typically taken as the transition temperature.

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying liquid crystal phases by observing their unique optical textures.[6][13]

Objective: To visually identify the different liquid crystal mesophases of cyanobiphenyl derivatives.

Instrumentation: A polarizing microscope equipped with a hot stage for precise temperature control.

Procedure:

  • Sample Preparation: Place a small amount of the cyanobiphenyl derivative on a clean microscope slide.

  • Cell Assembly: Cover the sample with a coverslip to create a thin film. The sample can be heated to its isotropic phase to ensure uniform spreading.

  • Microscope Setup: Place the slide on the hot stage of the polarizing microscope. The polarizers should be in a crossed position.

  • Thermal Analysis:

    • Slowly heat the sample from its crystalline phase.

    • Observe the changes in texture as the sample passes through different phases.

    • Nematic Phase: Characterized by a "schlieren" or "threaded" texture.[14] These textures arise from the presence of topological defects called disclinations.

    • Smectic A Phase: Typically exhibits a "focal conic" or "fan-shaped" texture.

    • Isotropic Phase: Appears completely dark under crossed polarizers as it is optically isotropic.[6]

  • Image Capture: Record images of the characteristic textures for each phase at different temperatures.

Visualizing Molecular Organization and Experimental Workflow

To better understand the relationships between molecular structure, temperature, and phase behavior, as well as the experimental process, the following diagrams are provided.

G cluster_nCB n-Cyanobiphenyl (nCB) Structure mol C_n H_{2n+1} - Ph-Ph-CN n5 n=5 (5CB) Nematic Nematic n5->Nematic T_Cr-N n6 n=6 (6CB) n6->Nematic T_Cr-N n7 n=7 (7CB) n7->Nematic T_Cr-N n8 n=8 (8CB) SmecticA Smectic A n8->SmecticA T_Cr-SmA Crystal Crystal Crystal->SmecticA Heating Crystal->Nematic Heating (T_Cr-N) SmecticA->Nematic Heating (T_SmA-N) Isotropic Isotropic Nematic->Isotropic Heating (T_N-I)

Caption: Phase behavior of nCB derivatives with varying alkyl chain length.

G start Start: Cyanobiphenyl Sample dsc Differential Scanning Calorimetry (DSC) start->dsc pom Polarized Optical Microscopy (POM) start->pom dsc_prep Sample Preparation (3-5 mg in Al pan) dsc->dsc_prep pom_prep Sample Preparation (Thin film on slide) pom->pom_prep dsc_run Run DSC Scan (Heating/Cooling Cycle) dsc_prep->dsc_run dsc_analysis Analyze Thermogram dsc_run->dsc_analysis dsc_result Determine Transition Temperatures (T) and Enthalpies (ΔH) dsc_analysis->dsc_result comparison Comparative Analysis of Phase Behavior dsc_result->comparison pom_run Observe under Microscope with Hot Stage pom_prep->pom_run pom_analysis Identify Optical Textures pom_run->pom_analysis pom_result Characterize Liquid Crystal Phases (Nematic, Smectic, etc.) pom_analysis->pom_result pom_result->comparison

Caption: Experimental workflow for liquid crystal phase characterization.

References

A Comparative Guide to MOF-5 and its Functionalized Derivatives: Performance Evaluation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Metal-Organic Frameworks (MOFs) have emerged as a class of highly porous materials with exceptional potential in gas storage, separation, catalysis, and drug delivery. MOF-5, a prototypical example, is renowned for its high surface area and well-defined pore structure. However, the quest for enhanced performance and stability has led to the development of numerous derivatives through the functionalization of its organic linkers. This guide provides an objective comparison of the performance of the parent MOF-5 with its functionalized analogues, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate material for their specific applications.

Performance Comparison: MOF-5 vs. Functionalized MOFs

The introduction of functional groups onto the terephthalic acid linker of MOF-5 can significantly alter its physicochemical properties, impacting its performance in various applications. This section summarizes the comparative performance data for MOF-5 and its derivatives functionalized with common groups such as amino (-NH2), methyl (-CH3), bromo (-Br), and hydroxyl (-OH).

Drug Delivery Performance

A key application for MOFs is in controlled drug delivery. The functionalization of MOF-5 has been shown to influence both drug loading capacity and release kinetics. A study comparing the performance of MOF-5 and its derivatives for the delivery of the anti-cancer drug oridonin revealed that functionalization generally leads to a decrease in drug-loading capacity compared to the parent MOF-5.[1][2] The ranking of drug-loading capacity was observed as follows: MOF-5 > HO-MOF-5 > H3C-MOF-5 ≈ Br-MOF-5 > H2N-MOF-5 > CH2=CH-MOF-5.[1][2]

Table 1: Comparison of Pore Size and Drug Loading Capacity in MOF-5 and Functionalized Derivatives

MOF MaterialFunctional GroupPore Size (nm)Oridonin Loading (wt%)
MOF-5-H1.08~28
NH2-MOF-5-NH21.06~18
CH3-MOF-5-CH31.10~20
Br-MOF-5-Br1.04~20
HO-MOF-5-OH1.07~23
CH2=CH-MOF-5-CH2=CH1.05~17

Data sourced from studies on oridonin loading.[1][2]

Thermal Stability

The thermal stability of MOFs is a critical parameter for their practical application, especially in processes requiring elevated temperatures. Thermogravimetric analysis (TGA) is commonly used to assess this property. Studies have shown that functionalization of the organic linker in MOF-5 can influence its thermal decomposition temperature. For instance, the introduction of methyl groups has been reported to decrease the thermal stability of MOF-5.[3][4] Conversely, another study suggested that MOF-5-CH3 and MOF-5-Br exhibit slightly better thermal stability than the parent MOF-5 and its -NH2, -OH, and -CH=CH2 functionalized counterparts.[5] It is important to note that the experimental conditions, such as the atmosphere (air or inert gas), can affect the observed decomposition temperatures.[3]

Table 2: Thermal Decomposition Temperatures of MOF-5 and Functionalized Derivatives

MOF MaterialFunctional GroupDecomposition Temperature (°C)Atmosphere
MOF-5-H~450[5]N2
MOF-5-H~723 K (~450 °C)[4]Air
NH2-MOF-5-NH2~450[5]N2
CH3-MOF-5-CH3~500[5]N2
CH3-MOF-5-CH3Lower than MOF-5 by ~50 K[3]Air/N2
Br-MOF-5-Br~500[5]N2
HO-MOF-5-OH~450[5]N2
CH2=CH-MOF-5-CH=CH2~450[5]N2

Note: Decomposition temperatures can vary based on the experimental setup and heating rate.

Gas Adsorption and Selectivity

The porous nature of MOFs makes them excellent candidates for gas storage and separation. Functionalization of the linkers can tune the pore environment, affecting the adsorption capacity and selectivity for different gases. For instance, amino-functionalized MOFs are known to exhibit enhanced CO2 capture capabilities due to the basic nature of the amino group interacting favorably with the acidic CO2 molecule. While specific comparative data for gas adsorption on a full series of functionalized MOF-5 under identical conditions is limited in the literature, some studies provide valuable insights. For example, a study on distorted tetragonal MOF-5 (T-MOF-5) showed a higher H2 adsorption capacity but lower CO2 adsorption capacity compared to the cubic MOF-5 (C-MOF-5) at 298 K and 25 bar.[6][7][8]

Table 3: Gas Adsorption Capacities of MOF-5 Variants

MOF MaterialGasTemperature (K)Pressure (bar)Adsorption Capacity
Cubic MOF-5 (C-MOF-5)CO22982579.9 wt%
Tetragonal MOF-5 (T-MOF-5)CO22982567.5 wt%
Cubic MOF-5 (C-MOF-5)H2298250.107 wt%
Tetragonal MOF-5 (T-MOF-5)H2298250.122 wt%
MOF-5CO229812.43 mmol/g (for MOF-5 derived carbon)[9]

Data for C-MOF-5 and T-MOF-5 from the same study for direct comparison.[6][8]

Chemical and Hydrolytic Stability

A significant drawback of MOF-5 is its poor stability in the presence of water, which limits its practical applications in humid environments.[10] Functionalization of the organic linker is a promising strategy to enhance the hydrolytic stability of MOFs. For example, introducing hydrophobic functional groups can help repel water molecules and protect the metal-linker coordination bonds from hydrolysis. While systematic studies directly comparing the water stability of a series of functionalized MOF-5 are scarce, the general principle is that hydrophobic functional groups can improve stability.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate evaluation and comparison of MOF performance. Below are summarized protocols for key experiments.

Synthesis of MOF-5 and Functionalized Derivatives

The synthesis of MOF-5 and its substituted derivatives generally follows a solvothermal method.

General Synthesis Protocol:

  • Dissolve the appropriate zinc salt (e.g., Zn(NO3)2·6H2O) and the terephthalic acid linker (or its functionalized derivative) in a solvent, typically N,N-dimethylformamide (DMF).[1][2]

  • Add a modulator, such as triethylamine, to the solution and stir for a specified period to induce precipitation.[1][2]

  • Transfer the resulting mixture to a Teflon-lined autoclave and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a set duration (e.g., 24 hours).

  • After cooling, collect the crystalline product by centrifugation or filtration.

  • Wash the product repeatedly with a fresh solvent (e.g., DMF, then methanol) to remove unreacted precursors.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Gas Adsorption Measurement

Volumetric gas adsorption analyzers are typically used to measure gas uptake and determine surface area and pore size distribution.

Protocol for Gas Adsorption Analysis:

  • Activation: Accurately weigh 50-100 mg of the MOF sample into a sample tube. Activate the sample by heating it under a dynamic vacuum at a specific temperature (e.g., 150 °C) for several hours to remove any guest molecules from the pores.[1]

  • Analysis: Transfer the sample tube to the analysis port of the gas adsorption instrument.

  • BET Surface Area: Perform a nitrogen adsorption/desorption isotherm at 77 K (liquid nitrogen temperature). Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P0) range of 0.05 to 0.3.

  • Gas Adsorption Capacity: For specific gas uptake measurements (e.g., CO2, H2, CH4), use the respective high-purity gas and perform the adsorption isotherm at the desired temperature (e.g., 273 K or 298 K) and pressure range. The amount of gas adsorbed is recorded at various equilibrium pressures.

Thermal Stability Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature.

Protocol for TGA:

  • Place a small amount of the activated MOF sample (5-10 mg) in the TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature of the material.[11]

Chemical and Hydrolytic Stability Testing

The stability of MOFs in different chemical environments is assessed by exposing the material to the desired conditions and then characterizing its structural integrity.

Protocol for Hydrolytic Stability Test:

  • Immerse a known amount of the activated MOF in deionized water or a solution of a specific pH for a set period (e.g., 24 hours) at a controlled temperature.[12]

  • After exposure, filter the MOF and dry it.

  • Characterize the treated sample using Powder X-ray Diffraction (PXRD) to check for any changes in the crystal structure. A loss of crystallinity indicates degradation.[2]

  • Further analysis can be done by measuring the BET surface area to quantify any loss in porosity.[2]

Visualizing Methodologies and Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and logical connections.

Experimental_Workflow cluster_synthesis Synthesis & Activation synthesis MOF Synthesis (Solvothermal Method) washing Washing & Solvent Exchange synthesis->washing activation Activation (Heating under Vacuum) washing->activation pxrd PXRD (Structural Integrity) activation->pxrd n2_sorption N2 Sorption (BET Surface Area, Porosity) activation->n2_sorption tga TGA (Thermal Stability) activation->tga gas_adsorption Gas Adsorption (Capacity & Selectivity) activation->gas_adsorption drug_delivery Drug Loading & Release activation->drug_delivery stability_test Chemical/Hydrolytic Stability activation->stability_test pxrd->stability_test Compare before & after n2_sorption->stability_test Compare before & after

Caption: Experimental workflow for MOF synthesis, characterization, and performance evaluation.

Functionalization_Effects cluster_functionalization Linker Functionalization cluster_properties Modified Properties mof5 MOF-5 (Parent Framework) nh2 -NH2 ch3 -CH3 br -Br oh -OH gas_selectivity Gas Selectivity (e.g., ↑ CO2) nh2->gas_selectivity stability Chemical/Thermal Stability (Can ↑ or ↓) nh2->stability drug_interaction Drug Interaction (Altered loading/release) nh2->drug_interaction ch3->stability ch3->drug_interaction hydrophobicity Hydrophobicity (Can be tuned) ch3->hydrophobicity br->stability br->drug_interaction oh->stability oh->drug_interaction

References

A Comparative Analysis of the Thermal Stability of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various biphenyl compounds, supported by experimental data. Biphenyl, a simple aromatic hydrocarbon consisting of two connected benzene rings, serves as a foundational structure for a wide array of compounds used in applications ranging from heat transfer fluids to advanced polymers and pharmaceuticals. Their thermal stability is a critical parameter influencing their suitability and safety in high-temperature applications. This document summarizes key thermal properties and outlines the standard methodologies used for their determination.

Data Presentation: Thermal Properties of Biphenyl Compounds

The thermal stability of biphenyl and its derivatives varies significantly based on their substitution patterns. The following table summarizes key thermal data points, including decomposition temperature (Td), melting point (Tm), and flash point, providing a clear comparison across different compound classes.

Compound/ClassTypeDecomposition Temperature (Td)Melting Point (Tm)Flash Point (°C)Key Characteristics & Citations
Biphenyl Unsubstituted Aromatic> 400 °C69-71 °C82 °CConsidered one of the most thermally stable organic compounds.[1]
Polychlorinated Biphenyls (PCBs) Halogenated Aromatic640 - >1000 °C[2][3]Varies (Liquid at RT)170 - 380 °CExtremely high thermal and chemical resistance; stability increases with chlorination.[2][3][4]
Hydroxy/Alkoxy-derivatives of PCBs Substituted PCBLower than parent PCBs[5]N/AN/AChemical pretreatment of PCBs to add hydroxy/alkoxy groups reduces their thermal stability.[5]
Biphenyl/Diphenyl Oxide Eutectic Mixture Heat Transfer FluidStability limit approx. 400 °C[6]12 °C[7]113 - 123 °C[7]Widely used as a high-temperature heat transfer fluid in industrial applications.[6][7]
Aromatic Polyimides with Biphenyl Moieties Polymer> 500 °C (Td5%)[8]N/A (Amorphous)N/AExhibit excellent thermal stability due to the rigid aromatic and heterocyclic structures.[8]
Carbazole Derivatives with Biphenyl Spacer Organic Material> 382 °C (Td5%)[9]N/AN/AThe biphenyl unit provides high thermal stability to these luminophors.[9]

Note: Decomposition temperature can vary based on the specific experimental conditions (e.g., atmosphere, heating rate).

Experimental Protocols

The data presented in this guide are primarily derived from standard thermal analysis techniques. The following are detailed methodologies for the key experiments cited.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature (Td) of a material.[10]

  • Principle: A high-precision balance continuously monitors the mass of a sample situated in a furnace. The temperature of the furnace is programmed to increase at a constant rate. Mass loss events correspond to processes like decomposition, evaporation, or dehydration.[10]

  • Apparatus: A TGA instrument consists of a sensitive microbalance, a programmable furnace, a sample pan (typically platinum or alumina), and a gas delivery system to control the atmosphere (e.g., nitrogen for inert conditions, air or oxygen for oxidative studies).

  • Procedure:

    • A small, known mass of the sample (typically 5-10 mg) is placed into the sample pan.[8]

    • The pan is loaded onto the TGA balance.

    • The furnace is sealed, and the desired purge gas is introduced at a constant flow rate (e.g., 40 mL/min).[8]

    • The temperature is ramped from ambient to a final temperature (e.g., 800 °C) at a controlled linear heating rate (e.g., 10 or 20 K/min).[11]

    • The instrument records the sample's mass as a function of temperature.

  • Data Interpretation: The resulting TGA curve plots percent weight loss versus temperature. The decomposition temperature (Td) is often reported as the onset temperature of the major weight loss step or, more quantitatively, as the temperature at which 5% weight loss occurs (Td5%).[9]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to determine thermal transitions like melting point (Tm) and glass transition temperature (Tg).[12][13]

  • Principle: The instrument maintains a sample and an inert reference at the same temperature while monitoring the difference in heat flow required to do so. An endothermic event (e.g., melting) results in an increase in heat flow to the sample relative to the reference, while an exothermic event (e.g., crystallization, curing) causes a decrease.[12]

  • Apparatus: A DSC consists of two small furnaces or a single furnace with two sample positions, one for the sample and one for an empty reference pan. The sample and reference are typically encapsulated in small aluminum pans.

  • Procedure:

    • A small amount of sample (typically 2-10 mg) is weighed and hermetically sealed in an aluminum pan.

    • An empty, sealed pan is used as the reference.

    • Both pans are placed in the DSC cell.

    • The cell is subjected to a controlled temperature program, which often includes heating, cooling, and isothermal segments. A typical heating rate is 10 or 20 K/min.[11]

  • Data Interpretation: The resulting DSC thermogram plots heat flow versus temperature.

    • Melting Point (Tm): Appears as an endothermic peak. For pure organic compounds, the melting point is often taken as the extrapolated onset temperature of the peak.[12]

    • Glass Transition (Tg): Appears as a step-like change in the baseline of the DSC curve, indicating a change in the material's heat capacity.[11]

Melting Point Determination

This is a fundamental technique for characterizing the purity and identity of a crystalline solid.

  • Principle: A small amount of the solid is heated slowly, and the temperature range over which the substance melts is observed. Pure crystalline compounds typically have a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.

  • Apparatus: Common methods include the use of a Mel-Temp apparatus (a heated metal block with a viewing lens) or a Thiele tube (an oil bath designed for uniform heating).

  • Procedure:

    • A small amount of the dry, crystalline sample is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in the heating apparatus alongside a thermometer.

    • The sample is heated slowly (e.g., 2°C/min) near the expected melting point.

    • The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded. This constitutes the melting point range.

Mandatory Visualization

The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment of a novel biphenyl compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Thermal Transition Analysis cluster_2 Phase 3: Decomposition Analysis cluster_3 Phase 4: Data Interpretation & Comparison Sample Biphenyl Compound Sample Purity Assess Purity (e.g., HPLC, NMR) Sample->Purity Ensure High Purity MP Melting Point Determination (Capillary Method) Purity->MP DSC_Analysis Differential Scanning Calorimetry (DSC) MP->DSC_Analysis Input for DSC Program Tg Determine Glass Transition (Tg) (for amorphous/polymeric samples) DSC_Analysis->Tg Tm Confirm Melting Point (Tm) (for crystalline samples) DSC_Analysis->Tm TGA_Analysis Thermogravimetric Analysis (TGA) DSC_Analysis->TGA_Analysis Identify Transition Regions Data Compile Data: - Tm, Tg, Td - Compare with Benchmarks Tg->Data Tm->Data Inert Inert Atmosphere (N2) TGA_Analysis->Inert Oxidative Oxidative Atmosphere (Air) TGA_Analysis->Oxidative Td_Inert Determine Td (Inert) Inert->Td_Inert Td_Oxidative Determine Td (Oxidative) Oxidative->Td_Oxidative Td_Inert->Data Td_Oxidative->Data

Caption: Experimental workflow for assessing the thermal stability of biphenyl compounds.

References

Safety Operating Guide

Proper Disposal of 4'-Cyano-biphenyl-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4'-Cyano-biphenyl-3-carboxylic acid in a laboratory setting. This document outlines procedural steps to ensure the safety of personnel and compliance with regulatory standards.

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This guide provides a detailed protocol for the safe disposal of this compound, a compound requiring careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 149506-93-4) was not identified, this guidance is based on data from structurally similar compounds, including 4-cyanobenzoic acid, biphenyl-4-carboxylic acid, and 4-cyanobiphenyl.

Hazard Profile and Safety Precautions

Based on analogous compounds, this compound is anticipated to present several health hazards. All personnel handling this substance should adhere to strict safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Summary of Potential Hazards (Based on Structurally Similar Compounds)

Hazard StatementDescriptionPrimary Route of Exposure
Skin IrritationMay cause redness, itching, and inflammation upon contact.Dermal
Serious Eye IrritationCan cause significant eye irritation, potentially leading to damage.Ocular
Respiratory IrritationInhalation of dust or fumes may irritate the respiratory tract.Inhalation
Harmful if SwallowedIngestion may lead to adverse health effects.Oral

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Packaging and Labeling:

  • Ensure the waste container is chemically resistant and in good condition.

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number "149506-93-4".

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from incompatible materials.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the disposal company with a complete and accurate description of the waste.

5. Record Keeping:

  • Maintain a detailed log of the waste generated, including the quantity and date of accumulation.

  • Retain all documentation related to the disposal of the chemical for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound A Step 1: Waste Generation (Unused chemical, contaminated materials) B Step 2: Segregate Waste (Dedicated, labeled container) A->B Properly contain C Step 3: Package and Label ('Hazardous Waste', Chemical Name, CAS No.) B->C Securely package D Step 4: Temporary Storage (Secure, ventilated area) C->D Store safely E Step 5: Contact EHS or Licensed Contractor D->E Schedule pickup F Step 6: Professional Disposal (Transport to a licensed facility) E->F Arrange transport G Step 7: Maintain Disposal Records F->G Document disposal

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is provided as a general guide and is based on data from structurally similar compounds. Always consult the specific Safety Data Sheet for any chemical you are working with and follow all applicable local, state, and federal regulations for waste disposal. Your institution's Environmental Health and Safety office is the primary resource for guidance on chemical safety and disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Cyano-biphenyl-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-Cyano-biphenyl-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.